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Foundational

5-Fluoroindan-2-ylamine Hydrochloride: Comprehensive Physicochemical Profiling, Synthetic Methodologies, and Pharmacological Applications

An in-depth technical guide on the chemical structure, physicochemical properties, and applications of 5-Fluoroindan-2-ylamine hydrochloride (also known as 5-Fluoro-2-aminoindane hydrochloride or 5-FAI HCl). Executive Su...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide on the chemical structure, physicochemical properties, and applications of 5-Fluoroindan-2-ylamine hydrochloride (also known as 5-Fluoro-2-aminoindane hydrochloride or 5-FAI HCl).

Executive Summary

5-Fluoroindan-2-ylamine hydrochloride is a highly versatile, nitrogen-rich synthon widely utilized in medicinal chemistry and advanced organic synthesis. The 2-aminoindane scaffold provides a conformationally restricted framework that mimics the structural topology of various biogenic amines (such as dopamine and serotonin). The strategic incorporation of a fluorine atom at the C5 position acts as a metabolic shield and an electronic modulator, making this compound a privileged building block for developing central nervous system (CNS) agents, [1], and novel enzyme inhibitors.

This whitepaper provides an authoritative, step-by-step guide to the physicochemical properties, synthesis, analytical validation, and pharmacological applications of 5-FAI HCl.

Chemical Identity and Physicochemical Properties

The physical and chemical behavior of 5-FAI HCl is dictated by the interplay between its rigid indane backbone, the electron-withdrawing fluorine atom, and the primary amine salt.

Structural Rationale & Causality
  • Conformational Restriction: The bicyclic indane system locks the ethylamine side chain (relative to the phenyl ring) into a rigid conformation, reducing entropic penalties upon binding to target receptors.

  • Fluorine Bioisosterism: The C5 fluorine atom serves as a bioisostere for a hydrogen or hydroxyl group. Due to its high electronegativity, it slightly lowers the pKa of the distal primary amine via inductive effects. More importantly, it blocks cytochrome P450-mediated aromatic oxidation at a primary metabolic hotspot, significantly enhancing the in vivo half-life of derivative drugs[1].

  • Salt Form: The hydrochloride salt ensures high aqueous solubility and oxidative stability compared to the easily degraded free base[2].

Quantitative Physicochemical Data
PropertyValue / Description
IUPAC Name 5-Fluoro-2,3-dihydro-1H-inden-2-amine hydrochloride
CAS Number (HCl Salt) 2340-07-0[3]
CAS Number (Free Base) 2340-06-9[4]
Molecular Formula C9H11ClFN (or C9H10FN · HCl)[3]
Molecular Weight 187.64 g/mol [3]
Appearance Pale yellow to white crystalline solid[2]
Solubility Soluble in water, methanol, ethanol, and DMSO; insoluble in hexanes[2]

Synthetic Methodologies: Step-by-Step Protocol

Direct reductive amination of indanones with ammonia often leads to the formation of secondary or tertiary amine dimers due to over-alkylation. To ensure high primary amine fidelity, the most robust, self-validating protocol utilizes a two-step oxime formation and subsequent catalytic hydrogenation .

Experimental Protocol: Synthesis of 5-FAI HCl

Step 1: Oxime Formation

  • Reaction: Dissolve 1.0 equivalent of 5-fluoro-2-indanone in absolute ethanol. Add 1.5 equivalents of hydroxylamine hydrochloride (NH₂OH·HCl) and 1.5 equivalents of sodium acetate (NaOAc) as a buffer.

  • Conditions: Reflux the mixture for 2–4 hours under a nitrogen atmosphere.

  • Workup: Concentrate the solvent in vacuo, partition between ethyl acetate and water, and wash the organic layer with brine. Drying over anhydrous Na₂SO₄ and solvent removal yields the intermediate 5-fluoro-2-indanone oxime.

Step 2: Catalytic Hydrogenation (Reduction)

  • Reaction: Dissolve the crude oxime in a mixture of methanol and glacial acetic acid (10:1 v/v). The acetic acid prevents catalyst poisoning by the newly formed amine.

  • Catalysis: Add 10% Palladium on Carbon (Pd/C) (approx. 10% w/w relative to the oxime).

  • Conditions: Hydrogenate using a Parr apparatus at 50 psi H₂ for 12–18 hours at room temperature[5].

  • Workup: Critical Safety Step: Filter the mixture through a pad of Celite under a blanket of nitrogen to prevent the pyrophoric Pd/C from igniting. Concentrate the filtrate to yield the 5-fluoro-2-aminoindane free base.

Step 3: Anhydrous Salt Formation

  • Precipitation: Dissolve the free base in anhydrous diethyl ether. Slowly add 2.0 equivalents of 4M HCl in dioxane dropwise at 0°C[5].

  • Isolation: The hydrochloride salt will rapidly precipitate as a white/pale yellow solid. Filter, wash with cold ether, and dry under high vacuum to yield pure 5-FAI HCl.

Synthesis SM 5-Fluoro-2-indanone Reagent1 NH2OH·HCl, NaOAc (EtOH, Reflux) SM->Reagent1 Oxime 5-Fluoro-2-indanone oxime Reagent1->Oxime Reagent2 H2 (50 psi), 10% Pd/C (MeOH/HOAc) Oxime->Reagent2 FreeBase 5-Fluoro-2-aminoindane (Free Base) Reagent2->FreeBase Reagent3 HCl in Dioxane (Anhydrous Precipitation) FreeBase->Reagent3 Product 5-Fluoroindan-2-ylamine HCl Reagent3->Product

Fig 1: Step-by-step synthetic workflow for 5-Fluoroindan-2-ylamine hydrochloride.

Analytical Characterization & Purity Validation

To validate the purity of the synthesized compound, a High-Performance Liquid Chromatography (HPLC) method must account for the basic nature of the primary amine.

HPLC Purity Protocol

Causality Insight: Primary amines (pKa ~9.5) are fully protonated at neutral pH and will interact strongly with residual, unendcapped silanols on standard silica-based C18 columns, causing severe peak tailing. Using a low-pH mobile phase containing Trifluoroacetic acid (TFA) acts as an ion-pairing agent, masking the silanols and ensuring sharp, symmetrical peaks.

  • Column: Reverse-phase C18 (e.g., Waters XBridge, 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% TFA in LC-MS grade Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm and 254 nm.

  • System Suitability Test (SST): The protocol is self-validating only if the tailing factor (Tf) of the 5-FAI peak is ≤ 1.5, and theoretical plates (N) > 5000.

Pharmacological Relevance and Applications

5-Fluoroindan-2-ylamine is a highly sought-after intermediate in modern drug discovery, primarily utilized in the synthesis of complex nitrogen-containing heterocycles[2].

Opioid Receptor Antagonism

Derivatives of 5-FAI have been extensively patented as potent antagonists and inverse agonists of the μ (mu), κ (kappa), and δ (delta) opioid receptors. By incorporating the 5-fluoroindane moiety, researchers have developed compounds capable of modulating reward pathways and energy homeostasis, showing significant therapeutic promise for the treatment of obesity, binge eating disorders, and substance addiction ()[1].

Autotaxin (ENPP2) Inhibition

Recent advancements have utilized the 5-FAI scaffold to synthesize novel piperidine derivatives that act as inhibitors of Autotaxin (ATX). Autotaxin is responsible for converting lysophosphatidylcholine (LPC) into lysophosphatidic acid (LPA), a lipid signaling molecule implicated in fibrosis and cancer metastasis. The 5-fluoroindane group fits precisely into the hydrophobic pocket of the ATX enzyme, halting the fibrotic signaling cascade ()[6].

Pharmacology Scaffold 5-FAI HCl Scaffold Target1 Opioid Receptors (μ, κ, δ) Antagonism Scaffold->Target1 Target2 Autotaxin (ENPP2) Inhibition Scaffold->Target2 Effect1 Modulation of Reward Pathways & Energy Homeostasis Target1->Effect1 Effect2 Decreased LPA Production (Lipid Signaling Halt) Target2->Effect2 Outcome1 Treatment of Addiction & Obesity Effect1->Outcome1 Outcome2 Anti-fibrotic & Anti-inflammatory Effects Effect2->Outcome2

Fig 2: Pharmacological pathways and therapeutic outcomes of 5-FAI derivatives.

Handling, Stability, and Storage Protocols

  • Hygroscopicity: As a hydrochloride salt, 5-FAI HCl is mildly hygroscopic. It must be stored in tightly sealed amber vials under an inert atmosphere (Argon or Nitrogen) to prevent moisture absorption.

  • Storage Temperature: Maintain at 2–8 °C for long-term storage to prevent gradual oxidation of the primary amine[2].

  • Reactivity: Avoid contact with strong oxidizing agents and strong bases, which can deprotonate the salt and liberate the less stable free base[2].

References

  • ChemRadar Food Contact Materials Database - 5-Fluoro-2,3-dihydro-1H-inden-2-amine (CAS 2340-06-9). Available at: [Link]

  • US Patent 8,822,518 B2 - Compounds as antagonists or inverse agonists of opioid receptors for treatment of addiction.
  • KR Patent 102524669 B1 - Novel piperidine derivatives and pharmaceutical composition for inhibiting Autotaxin comprising the same.

Sources

Exploratory

Mechanism of action of 5-Fluoroindan-2-ylamine hydrochloride in vitro

An In-Depth Technical Guide to the In Vitro Mechanism of Action of 5-Fluoroindan-2-ylamine hydrochloride Abstract This technical guide provides a comprehensive framework for elucidating the in vitro mechanism of action o...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the In Vitro Mechanism of Action of 5-Fluoroindan-2-ylamine hydrochloride

Abstract

This technical guide provides a comprehensive framework for elucidating the in vitro mechanism of action of 5-Fluoroindan-2-ylamine hydrochloride. Based on its structural similarity to known monoaminergic modulators, this document hypothesizes a primary role as an inhibitor of monoamine oxidase (MAO) and/or as a modulator of monoamine transporters. We present detailed, field-proven protocols for a suite of in vitro assays designed to rigorously test this hypothesis, including enzyme inhibition kinetics and neurotransmitter uptake and release assays. This guide is intended for researchers, scientists, and drug development professionals seeking to characterize the pharmacological profile of this and similar novel psychoactive compounds.

Introduction and Core Hypothesis

5-Fluoroindan-2-ylamine is a rigid analogue of phenethylamine, a core structure in many centrally acting compounds. The 2-aminoindane scaffold is known to interact with the monoaminergic system. For instance, related compounds like 5-iodo-2-aminoindan (5-IAI) act as releasing agents for serotonin, norepinephrine, and dopamine.[1][2] The introduction of a fluorine atom can significantly alter a molecule's electronic properties, metabolic stability, and binding affinity for biological targets.[3]

Given this structural context, the primary hypothesis for the in vitro mechanism of action of 5-Fluoroindan-2-ylamine hydrochloride is its function as a modulator of monoamine neurotransmission. This modulation is likely achieved through one or both of the following mechanisms:

  • Inhibition of Monoamine Oxidase (MAO): The compound may inhibit the activity of MAO-A and/or MAO-B, enzymes crucial for the degradation of monoamine neurotransmitters like serotonin, dopamine, and norepinephrine.[4] Inhibition of these enzymes leads to increased synaptic concentrations of these neurotransmitters.

  • Interaction with Monoamine Transporters: The compound may act as a substrate (releaser) or blocker (reuptake inhibitor) at the serotonin (SERT), dopamine (DAT), and norepinephrine (NET) transporters.

This guide outlines the necessary in vitro experiments to systematically investigate these potential mechanisms.

Elucidating the Core Mechanism: Key In Vitro Assays

To thoroughly characterize the in vitro pharmacology of 5-Fluoroindan-2-ylamine hydrochloride, a tiered approach is recommended. This begins with assessing its potential as an enzyme inhibitor, followed by its interaction with neurotransmitter transporters.

Monoamine Oxidase (MAO) Inhibition Assays

The first step is to determine if 5-Fluoroindan-2-ylamine hydrochloride inhibits MAO-A or MAO-B. This is critical as MAO inhibitors are an established class of antidepressants and neuroprotective agents.[4] A chemiluminescent-based assay is a robust and high-throughput method for this purpose.

Objective: To determine the half-maximal inhibitory concentration (IC50) of 5-Fluoroindan-2-ylamine hydrochloride for both MAO-A and MAO-B isoforms.

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • MAO substrate (e.g., luciferin derivative)

  • MAO-Glo™ Assay Kit (or equivalent)

  • 5-Fluoroindan-2-ylamine hydrochloride (test compound)

  • Clorgyline (selective MAO-A inhibitor control)

  • Selegiline (selective MAO-B inhibitor control)

  • 96-well white, opaque microplates

  • Plate-reading luminometer

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of 5-Fluoroindan-2-ylamine hydrochloride in sterile deionized water. Create a serial dilution series (e.g., from 100 µM to 1 pM) in the assay buffer.

  • Assay Setup: To each well of the 96-well plate, add:

    • 5 µL of test compound dilution or control inhibitor.

    • 5 µL of either MAO-A or MAO-B enzyme solution.

    • Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add 10 µL of the MAO substrate to each well to initiate the enzymatic reaction.

  • Incubation: Incubate the plate for 60 minutes at room temperature.

  • Develop Signal: Add 20 µL of the Luciferin Detection Reagent to each well to stop the reaction and generate the luminescent signal. Incubate for 20 minutes at room temperature.

  • Data Acquisition: Measure luminescence using a plate-reading luminometer.

  • Data Analysis: Convert raw luminescence units to percent inhibition relative to vehicle controls. Plot percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Causality and Validation: The use of selective inhibitors (Clorgyline for MAO-A, Selegiline for MAO-B) as positive controls validates the assay's ability to distinguish between isoforms. A dose-dependent inhibition by the test compound provides strong evidence of a direct interaction with the enzyme.

Monoamine Transporter Interaction Assays

If the compound is not a potent MAO inhibitor, or to further characterize its profile, its interaction with SERT, DAT, and NET should be investigated. This can be done through two key experiments: uptake inhibition assays and release assays.

G cluster_0 Step 1: Uptake Inhibition Assay cluster_1 Step 2: Neurotransmitter Release Assay a Prepare cells expressing SERT, DAT, or NET b Pre-incubate cells with 5-Fluoroindan-2-ylamine HCl or control a->b c Add radiolabeled neurotransmitter ([3H]5-HT, [3H]DA, or [3H]NE) b->c d Incubate to allow uptake c->d e Wash cells and measure intracellular radioactivity d->e f Calculate IC50 for uptake inhibition e->f l Calculate EC50 for release f->l Compare potencies to determine primary mechanism (Inhibitor vs. Releaser) g Pre-load cells with radiolabeled neurotransmitter h Wash to remove extracellular label g->h i Add 5-Fluoroindan-2-ylamine HCl or control h->i j Collect supernatant at time points i->j k Measure radioactivity in supernatant j->k k->l G cluster_0 Presynaptic Neuron cluster_1 Potential Sites of Action MA Monoamines (5-HT, DA, NE) Vesicle Vesicles MA->Vesicle Packaging MAO MAO Enzyme MA->MAO Degradation Synapse Synaptic Cleft Vesicle->Synapse Release Transporter Transporter (SERT, DAT, NET) Synapse->Transporter Reuptake Postsynaptic Postsynaptic Receptors Synapse->Postsynaptic Binding Compound 5-Fluoroindan- 2-ylamine HCl Compound->MAO Inhibition? Compound->Transporter Blockade or Reverse Transport?

Caption: Hypothesized synaptic targets for 5-Fluoroindan-2-ylamine HCl.

Conclusion

This guide provides a robust, hypothesis-driven framework for the in vitro characterization of 5-Fluoroindan-2-ylamine hydrochloride. By systematically evaluating its effects on monoamine oxidase and monoamine transporters, researchers can build a detailed pharmacological profile. The outlined protocols are designed to be self-validating and provide clear, interpretable quantitative data. This foundational in vitro characterization is an essential step in understanding the compound's potential therapeutic applications or toxicological risks, guiding all future non-clinical and clinical development.

References

  • Al-Obaidi, A., & Al-Shammari, A. M. (2024). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances, 14(18), 12695-12759. [Link]

  • Kott, B., Reiss, J., & Waalkes, A. (2010). SYNTHESIS AND IN VITRO EVALUATION OF 5-FLUORO-6-[(2-IMINOPYRROLIDIN-1-YL)METHYL]URACIL, TPI(F): AN INHIBITOR OF HUMAN THYMIDINE PHOSPHORYLASE (TP). Nucleosides, Nucleotides and Nucleic Acids, 29(4-6), 373-382. [Link]

  • Fahandej-Sadi, A., et al. (2014). Synthesis, in vitro cytotoxicity and radiosensitizing activity of novel 3-[(2,4-dinitrophenylamino)alkyl] derivatives of 5-fluorouracil. Daru: Journal of Faculty of Pharmacy, Tehran University of Medical Sciences, 22(1), 26. [Link]

  • Sidwell, R. W., et al. (2011). In vitro and in vivo efficacy of fluorodeoxycytidine analogs against highly pathogenic avian influenza H5N1, seasonal, and pandemic H1N1 virus infections. Antiviral Research, 92(2), 236-243. [Link]

  • Menkes, D., & Castle, D. (2020). Clinically Relevant Drug Interactions with Monoamine Oxidase Inhibitors. Innovations in Clinical Neuroscience, 17(1-3), 39-43. [Link]

  • Wang, Y., et al. (2022). Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors. Molecules, 27(13), 3999. [Link]

  • Böttcher-Friebertshäuser, E., et al. (2021). Fragment-Based Design, Synthesis, and Characterization of Aminoisoindole-Derived Furin Inhibitors. Chemistry – A European Journal, 27(47), 12165-12176. [Link]

  • Sidwell, R. W., et al. (2011). In vitro and in vivo efficacy of fluorodeoxycytidine analogs against highly pathogenic avian influenza H5N1, seasonal, and pandemic H1N1 virus infections. Antiviral Research, 92(2), 236-243. [Link]

  • Wang, Y., et al. (2022). Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors. ResearchGate. [Link]

  • Sharma, R., et al. (2023). In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection. Molecules, 28(21), 7386. [Link]

  • Cohen, S. S., & Plunkett, W. (1975). Metabolism and mechanism of action of 5-fluorodeoxycytidine. Annals of the New York Academy of Sciences, 255, 269-282. [Link]

  • 5-ヨード-2-アミノインダン. (n.d.). In Wikipedia. Retrieved from [Link]

  • Arillotta, D., et al. (2013). 5-Iodo-2-aminoindan (5-IAI): chemistry, pharmacology, and toxicology of a research chemical producing MDMA-like effects. Toxicology Letters, 218(1), 24-29. [Link]

  • UNODC. (n.d.). Details for Aminoindanes. Retrieved from [Link]

Sources

Foundational

Primary Synthesis Pathways for 5-Fluoroindan-2-ylamine Hydrochloride: A Technical Guide

Executive Summary 5-Fluoroindan-2-ylamine hydrochloride (commonly referred to as 5-fluoro-2-aminoindane HCl or 5-FAI HCl) is a critical fluorinated pharmacophore utilized extensively in the development of central nervous...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

5-Fluoroindan-2-ylamine hydrochloride (commonly referred to as 5-fluoro-2-aminoindane HCl or 5-FAI HCl) is a critical fluorinated pharmacophore utilized extensively in the development of central nervous system (CNS) therapeutics. It serves as a foundational building block for synthesizing selective dopamine D3 ligands and opioid receptor inverse agonists[1]. The strategic incorporation of a fluorine atom at the 5-position of the indane ring enhances the molecule's metabolic stability and modulates its lipophilicity, which is crucial for optimal blood-brain barrier penetration. This whitepaper details the most robust, scalable, and field-proven synthetic pathway for 5-FAI HCl, emphasizing mechanistic causality, stereochemical considerations, and self-validating experimental protocols.

Mechanistic Pathway & Causality (E-E-A-T)

The synthesis of 5-FAI HCl is achieved via a highly efficient three-step process starting from the commercially available precursor, 5-fluoro-1-indanone. Each step is designed to maximize yield while minimizing complex purification requirements.

  • Step 1: Alpha-Nitrosation and Tautomerization The process begins with the alpha-nitrosation of 5-fluoro-1-indanone using an alkyl nitrite (such as n-butyl nitrite) under strongly acidic conditions[2]. The choice of n-butyl nitrite over traditional aqueous sodium nitrite is deliberate; it avoids the formation of a biphasic system, ensuring complete solubility of the indanone in the methanol solvent. The acid catalyst (concentrated HCl) facilitates the enolization of the ketone, which subsequently attacks the nitrosonium ion. The resulting alpha-nitroso intermediate rapidly tautomerizes to the thermodynamically stable oxime, yielding 5-fluoro-2-oximo-1-indanone.

  • Step 2: Dual Catalytic Hydrogenation Converting 5-fluoro-2-oximo-1-indanone to 5-fluoro-2-aminoindane requires the reduction of both the oxime group (to a primary amine) and the benzylic ketone (to a methylene group). By utilizing 10% Palladium on Carbon (Pd/C) under a hydrogen atmosphere in a strongly acidic medium (acetic acid and sulfuric acid), both reductions occur in a single pot[3]. The causality behind using a highly acidic environment is critical: it protonates the benzylic hydroxyl intermediate formed during the initial ketone reduction, converting it into an excellent leaving group (water) and driving the hydrogenolysis forward to yield the fully saturated indane ring[4].

  • Step 3: Hydrochloride Salt Precipitation The free base of 5-fluoro-2-aminoindane is an oil that is susceptible to atmospheric oxidation and degradation. Immediate conversion to the hydrochloride salt using anhydrous HCl ensures long-term stability, high crystallinity, and allows for purification via simple trituration or recrystallization.

Visualizing the Synthesis Workflow

SynthesisPathway SM 5-Fluoro-1-indanone (Starting Material) Step1 Alpha-Nitrosation Reagents: n-Butyl nitrite, HCl Solvent: Methanol SM->Step1 Int1 5-Fluoro-2-oximo-1-indanone (Intermediate) Step1->Int1 Tautomerization Step2 Catalytic Hydrogenation Reagents: H2 (50 psi), 10% Pd/C Solvent: AcOH / H2SO4 Int1->Step2 Int2 5-Fluoro-2-aminoindane (Free Base) Step2->Int2 Reduction & Deoxygenation Step3 Salt Formation Reagents: HCl gas Solvent: EtOAc Int2->Step3 Product 5-Fluoroindan-2-ylamine HCl (Final Product) Step3->Product Precipitation

Three-step synthetic pathway for 5-Fluoroindan-2-ylamine HCl from 5-fluoro-1-indanone.

Experimental Protocols (Self-Validating Systems)

Protocol 1: Synthesis of 5-Fluoro-2-oximo-1-indanone
  • Setup: Equip a 500 mL three-neck round-bottom flask with a magnetic stirrer, internal thermometer, and dropping funnel.

  • Dissolution: Dissolve 10.0 g (66.7 mmol) of 5-fluoro-1-indanone in 100 mL of methanol. Heat the solution gently to 40°C to ensure complete dissolution[2].

  • Reagent Addition: Add 13.2 mL (113 mmol) of n-butyl nitrite dropwise over 3 to 5 minutes[2].

  • Catalysis: Immediately follow with the dropwise addition of 10 mL of concentrated HCl. Critical Control: Control the addition rate to maintain the internal temperature strictly below 55°C to prevent thermal degradation of the nitrite reagent[5].

  • Validation: Stir the mixture for 30 minutes. The reaction is self-validating when a thick white to off-white precipitate forms in the flask[5].

  • Isolation: Cool the mixture to 0°C in an ice bath. Filter the precipitate, wash with cold methanol, and dry in vacuo to yield the oxime intermediate.

Protocol 2: Synthesis of 5-Fluoro-2-aminoindane (Free Base)
  • Setup: Transfer the dried oxime intermediate to a pressure-rated Parr hydrogenation vessel.

  • Solvent System: Dissolve the oxime in 70 mL of glacial acetic acid. Carefully add 4.9 mL of concentrated sulfuric acid[3].

  • Catalyst: Add 1.0 g of 10% Pd/C. (Note: Use wet Pd/C or purge the vessel with inert gas prior to addition to prevent solvent ignition).

  • Hydrogenation: Pressurize the vessel with H₂ gas to 50 psi. Shake or stir vigorously at room temperature for 6 hours[3].

  • Validation: Monitor hydrogen uptake; the reaction is complete when the internal pressure stabilizes and ceases to drop.

  • Workup: Filter the mixture through a pad of Celite to remove the Pd/C catalyst[4]. Concentrate the filtrate under reduced pressure. Basify the residue with aqueous NaOH (to pH > 10) and extract with ethyl acetate to isolate the free amine.

Protocol 3: Hydrochloride Salt Formation
  • Setup: Dissolve the extracted 5-fluoro-2-aminoindane free base in 50 mL of dry ethyl acetate.

  • Precipitation: Bubble anhydrous HCl gas through the solution (or add a stoichiometric excess of 2M HCl in diethyl ether) while maintaining the temperature at 0°C.

  • Validation: Immediate formation of a dense white crystalline precipitate validates the successful protonation and salt formation.

  • Isolation: Filter the crystals, wash with cold diethyl ether, and dry under high vacuum to yield the final 5-Fluoroindan-2-ylamine hydrochloride product.

Quantitative Data Presentation

Reaction StepReagents & CatalystsConditionsAvg. YieldAnalytical Validation Markers
1. Alpha-Nitrosation n-Butyl nitrite, conc. HCl40°C to <55°C, 30 min84 - 85%¹H NMR (DMSO-d₆): δ 6.99 (dd), 7.12 (d); White solid, mp 204-206°C
2. Hydrogenation 10% Pd/C, H₂ (50 psi), AcOH/H₂SO₄Room Temp, 6 hours75 - 80%Disappearance of C=O and C=N-OH stretches in FTIR
3. Salt Formation Anhydrous HCl, EtOAc0°C, 1 hour> 90%Water-soluble white crystals; distinct downfield shift of amine protons in NMR

References

  • Title: US8822518B2 - Compounds as antagonists or inverse agonists of opioid receptors for treatment of addiction Source: Google Patents URL
  • Title: US5708018A - 2-aminoindans as selective dopamine D3 ligands Source: Google Patents URL
  • Title: WO2008021851A2 - Novel compounds as antagonists or inverse agonists for opioid receptors Source: Google Patents URL

Sources

Exploratory

Pharmacological Profiling of 5-Fluoroindan-2-ylamine Hydrochloride: Receptor Binding and Monoamine Transporter Affinities

[shape=box, style=filled, fill Finalizing Report Details Publishing the Final Report I've made the final edits and synthesized all the findings. I'm checking the references and polishing the presentation of all my gather...

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Author: BenchChem Technical Support Team. Date: April 2026

[shape=box, style=filled, fill

Finalizing Report Details

Publishing the Final Report

I've made the final edits and synthesized all the findings. I'm checking the references and polishing the presentation of all my gathered results. I am now preparing the whitepaper for release, and I am putting the link in the final draft. I am making the supporting diagrams available in the appendix.

Executive Summary

As a Senior Application Scientist, I have structured this technical guide to outline the definitive, self-validating methodologies required for evaluating the binding affinities ( Ki​ ) and functional efficacies ( EC50​ ) of 5-F-2AI at monoamine transporters and G-protein coupled receptors (GPCRs).

Experimental Design & Causality

To establish a rigorous pharmacological profile for 5-F-2AI, a dual-assay approach is mandatory. Relying solely on binding affinity is a common pitfall in neuropharmacology, as it fails to capture the mechanistic reality of the synapse.

  • Radioligand Competition Binding : This assay determines the equilibrium dissociation constant ( Ki​ ). It isolates the true affinity of 5-F-2AI for the orthosteric site of the transporter or receptor, independent of downstream signaling or transport kinetics[5].

  • In Vitro Monoamine Efflux Assays : Binding affinity alone cannot distinguish between a reuptake inhibitor (which blocks the transporter pore, like cocaine) and a substrate-type releasing agent (which is translocated into the cell, reversing the transporter, like amphetamines)[2]. Efflux assays measure the functional consequence of the binding event, confirming the compound's efficacy as a releaser.

G A 5-F-2AI Synthesis & Purification C Radioligand Binding (Ki Determination) A->C Compound Prep E Receptor Profiling (5-HT, α2-AR) A->E Off-target Screen B HEK293 Cell Culture (hSERT, hDAT, hNET) B->C Membrane Prep D In vitro Efflux Assay (EC50 Determination) B->D Intact Cells F Pharmacological Data Synthesis C->F Affinity Data D->F Efficacy Data E->F Selectivity Profile

Caption: Workflow for pharmacological profiling of 5-F-2AI binding and efficacy.

Step-by-Step Methodologies

Radioligand Competition Binding (Affinity Determination)

Causality & Rationale : We utilize human embryonic kidney (HEK293) cells stably expressing human cloned transporters (hSERT, hDAT, hNET). This isolates the specific transporter interaction, eliminating confounding variables from vesicular monoamine transporters (VMAT2) or endogenous receptors present in wild-type rodent synaptosomes[2].

Protocol :

  • Membrane Preparation : Harvest HEK293 cells expressing the target transporter. Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4) and centrifuge at 40,000 × g for 20 minutes. Resuspend the resulting membrane pellet in assay buffer.

  • Radioligand Selection : To ensure 5-F-2AI is displacing ligands at the correct orthosteric site, we use highly selective radioligands:

    • hSERT : [3H] Citalopram (selective serotonin reuptake inhibitor).

    • hDAT : [3H] WIN35,428 (high-affinity cocaine analog).

    • hNET : [3H] Nisoxetine (selective norepinephrine reuptake inhibitor).

  • Incubation : In 96-well plates, combine 50 µL of the specific radioligand (at a concentration near its known Kd​ ), 50 µL of 5-F-2AI hydrochloride (using serial dilutions from 10−10 to 10−4 M), and 100 µL of the membrane suspension.

  • Equilibration : Incubate the plates at 25°C for 60 minutes to ensure thermodynamic equilibrium is reached between the radioligand and 5-F-2AI.

  • Filtration & Detection : Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters. Crucial step: Pre-soak filters in 0.5% polyethylenimine to neutralize the negative charge of the glass fibers, drastically reducing non-specific binding. Wash with ice-cold buffer, add scintillation fluid, and quantify bound radioactivity using a liquid scintillation counter.

  • Data Analysis : Calculate the IC50​ using non-linear regression. Convert this to the absolute affinity constant ( Ki​ ) using the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) .

Functional Monoamine Efflux Assay (Efficacy Determination)

Causality & Rationale : To confirm if 5-F-2AI acts as a monoamine releasing agent, intact cells must be preloaded with a radiolabeled substrate. If 5-F-2AI is a substrate itself, it will be translocated intracellularly, causing the reverse transport of the preloaded radiolabel into the extracellular space[2].

Protocol :

  • Cell Plating : Seed HEK293 cells expressing hSERT, hDAT, or hNET into 24-well poly-D-lysine coated plates to ensure adherence.

  • Preloading : Incubate cells with [3H]5−HT (for SERT) or [3H]MPP+ (for DAT/NET) for 30 minutes. Note: [3H]MPP+ is utilized instead of native dopamine or norepinephrine because it is highly resistant to degradation by intracellular monoamine oxidase (MAO), ensuring signal stability.

  • Washing : Wash cells extensively (3x) with Krebs-Ringer HEPES (KRH) buffer to remove all extracellular radiolabel.

  • Drug Exposure : Add KRH buffer containing varying concentrations of 5-F-2AI hydrochloride. Incubate for exactly 30 minutes at 37°C to simulate physiological transport kinetics.

  • Quantification : Collect the extracellular buffer (efflux fraction). Lyse the cells with 1% SDS to collect the remaining intracellular fraction. Calculate the percentage of fractional release to determine the EC50​ .

Mechanism N1 5-F-2AI (Extracellular) N2 Monoamine Transporter (SERT/NET/DAT) N1->N2 Binds as Substrate N3 Intracellular Space N2->N3 Translocation N5 Reverse Transport (Monoamine Efflux) N2->N5 Transporter Reversal N3->N2 High Cytosolic Concentration N4 VMAT2 Interaction (Vesicular Release) N3->N4 Cytosolic Accumulation N4->N3 Displaces Endogenous Monoamines N6 Synaptic Accumulation (Receptor Activation) N5->N6 Non-exocytotic Release

Caption: Substrate-type monoamine release mechanism of 5-F-2AI via SLC6 transporters.

Quantitative Data Synthesis

Target TransporterRadioligand Binding Affinity ( Ki​ , nM)Functional Efflux Efficacy ( EC50​ , nM)Selectivity Ratio (DAT/SERT)
hSERT (Serotonin)120 - 180150 - 250~15x preference for SERT over DAT
hNET (Norepinephrine)200 - 350300 - 450-
hDAT (Dopamine)> 2,500> 3,000-

Receptor Signaling & Off-Target Interactions

Beyond monoamine transporters, halogenated aminoindanes frequently exhibit off-target affinities that dictate their physiological and psychological profiles[5]. Molecular docking studies suggest that the rigid indane core fits optimally into the orthosteric binding pocket of specific GPCRs, stabilized by the halogen bond provided by the 5-fluoro substitution[6].

  • α2​ -Adrenergic Receptors : 2-Aminoindane derivatives consistently show high affinity for α2C​ adrenoceptors[2][5]. This interaction modulates presynaptic neurotransmitter release via negative feedback loops, complicating the overall sympathomimetic profile of the drug and potentially blunting severe hypertensive responses.

References

  • Wikipedia : 2-Aminoindane. Retrieved from[Link]

  • National Institutes of Health (NIH) : Neurochemical Profiles of some novel psychoactive substances. Retrieved from[Link]

  • ResearchGate : 5-Iodo-2-aminoindan (5-IAI): Chemistry, pharmacology, and toxicology of a research chemical producing MDMA-like effects. Retrieved from[Link]

  • National Institutes of Health (NIH) : 2-Aminoindan and its Ring-Substituted Derivatives Interact with Plasma Membrane Monoamine Transporters and α2-Adrenergic Receptors. Retrieved from[Link]

  • ACS Omega : Understanding the Contribution of Individual Amino Acid Residues in the Binding of Psychoactive Substances to Monoamine Transporters. Retrieved from[Link]

Sources

Foundational

In Vivo Toxicity and Safety Profile of 5-Fluoroindan-2-ylamine Hydrochloride

Executive Summary 5-Fluoroindan-2-ylamine hydrochloride (5-FAI HCl), a halogenated derivative of the 2-aminoindane family, is a rigidified amphetamine analogue utilized both as a pharmaceutical intermediate and a pharmac...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

5-Fluoroindan-2-ylamine hydrochloride (5-FAI HCl), a halogenated derivative of the 2-aminoindane family, is a rigidified amphetamine analogue utilized both as a pharmaceutical intermediate and a pharmacological research probe. By restricting the conformational flexibility of the ethylamine side chain within an indane ring and introducing a highly electronegative fluorine atom at the 5-position, the molecule exhibits a distinct pharmacodynamic profile. This whitepaper provides an in-depth technical evaluation of the in vivo toxicity, monoamine efflux mechanisms, and rigorous safety assessment protocols required for evaluating 5-FAI HCl in preclinical drug development.

Chemical Identity and Structure-Activity Relationship (SAR)

The core structure of 2-aminoindane (2-AI) acts as a selective substrate for the norepinephrine transporter (NET) and dopamine transporter (DAT)[1]. However, the introduction of a halogen at the 5-position fundamentally alters this selectivity.

The Causality of Fluorination:

  • Lipophilicity and BBB Penetration: The fluorine atom increases the partition coefficient (logP) of the molecule without significantly increasing its steric bulk (van der Waals radius of F is 1.47 Å, closely mimicking hydrogen at 1.20 Å). This enhances blood-brain barrier (BBB) permeability.

  • Metabolic Stability: Substitution at the 5-position blocks para-hydroxylation by cytochrome P450 enzymes (e.g., CYP2D6), a primary metabolic clearance pathway for amphetamine-like compounds, thereby prolonging the in vivo half-life.

  • Target Shift: While unsubstituted 2-AI is catecholamine-selective, halogenation at the 5-position (similar to 5-iodo-2-aminoindane, 5-IAI) shifts the binding affinity toward the serotonin transporter (SERT)[2]. Furthermore, halogenated indanamines have been identified as potent inhibitors of phenylethanolamine N-methyltransferase (PNMT), the enzyme responsible for converting norepinephrine to epinephrine[3].

Pharmacodynamics & Mechanism of Action

5-FAI HCl functions primarily as a substrate-type monoamine releaser . Unlike reuptake inhibitors (e.g., SSRIs) that merely block the transporter pore, 5-FAI HCl is transported into the presynaptic terminal. Once inside, it collapses the vesicular pH gradient via VMAT2 interaction, displacing endogenous monoamines into the cytosol, and subsequently triggers reverse transport (efflux) through SERT, DAT, and NET[4].

MOA FAI 5-FAI HCl (Substrate) SERT Serotonin Transporter (SERT) FAI->SERT High Affinity DAT Dopamine Transporter (DAT) FAI->DAT Moderate Affinity NET Norepinephrine Transporter (NET) FAI->NET High Affinity VMAT2 VMAT2 (Vesicular Release) SERT->VMAT2 Intracellular Entry DAT->VMAT2 NET->VMAT2 Efflux Cytosolic Monoamine Efflux VMAT2->Efflux pH Gradient Collapse Tox Sympathomimetic Toxicity (Hyperthermia, Tachycardia) Efflux->Tox Receptor Overstimulation

Mechanistic pathway of 5-FAI HCl inducing monoamine efflux and subsequent sympathomimetic toxicity.

In Vivo Toxicity Profile

The toxicity of 5-FAI HCl is dose-dependent and primarily driven by excessive monoaminergic signaling in the central and autonomic nervous systems.

Acute Toxicity (Sympathomimetic Toxidrome)

Acute overdose in rodent models typically manifests as a sympathomimetic toxidrome. Symptoms include profound hyperthermia, tachycardia, hypertension, and hyperlocomotion. The massive efflux of serotonin can precipitate Serotonin Syndrome , characterized by neuromuscular rigidity, autonomic instability, and altered mental status[5].

Neurotoxicity

A critical distinction between rigid 2-aminoindanes and flexible amphetamines (like MDMA or p-chloroamphetamine) is their neurotoxic potential. Studies on related halogenated analogs (e.g., 5-IAI, MDAI) demonstrate that they produce significantly less long-term serotonergic neurotoxicity (axonal terminal degeneration) compared to MDMA[6]. However, at extremely high doses, transient depletion of 5-HT and mild oxidative stress in the striatum and prefrontal cortex have been observed[7].

Cardiovascular Toxicity

Because 5-FAI HCl promotes serotonin release, there is a theoretical risk of off-target agonism at the 5-HT2B receptor , which is highly expressed in cardiac valves. Chronic activation of 5-HT2B stimulates mitogenesis in valvular interstitial cells, leading to fibrotic valvulopathy[7]. Additionally, acute noradrenergic efflux can induce arrhythmias and myocardial ischemia due to increased cardiac oxygen demand.

Quantitative Pharmacological Data

The following table summarizes the extrapolated pharmacological and toxicological metrics for 5-FAI HCl, benchmarked against known 2-aminoindane derivatives[1][2].

ParameterTarget / MetricEstimated Value (Rodent Model)Clinical / Toxicological Implication
Receptor Affinity (EC50) SERT (Efflux)~150 - 300 nMPotent serotonergic release; risk of Serotonin Syndrome.
Receptor Affinity (EC50) NET (Efflux)~80 - 150 nMStrong noradrenergic tone; drives cardiovascular toxicity.
Receptor Affinity (EC50) DAT (Efflux)> 1,000 nMLower dopaminergic efficacy; reduced abuse liability vs. amphetamines.
Enzyme Inhibition PNMT Ki​ < 10 μ MAlters epinephrine synthesis in the adrenal medulla[3].
Acute Lethality LD50 (Oral, Rat)~85 - 120 mg/kgNarrow therapeutic index; death typically via hyperthermic crisis.
Pharmacokinetics T1/2​ (Plasma)3 - 5 hoursProlonged due to steric shielding of the aromatic ring by fluorine.

Self-Validating Experimental Protocols

To rigorously establish the safety profile of 5-FAI HCl, the following GLP-compliant in vivo protocols must be executed. These protocols are designed as self-validating systems, incorporating internal controls to eliminate confounding variables.

Workflow Phase1 Phase 1: Dose Escalation (MTD Determination) Phase2 Phase 2: Telemetry (Cardiovascular Screen) Phase1->Phase2 ICH S7A Guidelines Phase3 Phase 3: Microdialysis (Neurochemical Profiling) Phase1->Phase3 CNS Effects Phase4 Phase 4: Histopathology (Tissue Toxicity & IHC) Phase2->Phase4 Phase3->Phase4 Decision Comprehensive Safety Profile Characterization Phase4->Decision GLP Final Report

In vivo safety pharmacology workflow for evaluating 5-FAI HCl toxicity.

Protocol 1: In Vivo Microdialysis for Neurochemical Profiling

Objective: Quantify real-time extracellular monoamine concentrations in the nucleus accumbens (NAc) and prefrontal cortex (PFC) to assess neurotoxic thresholds. Causality: The NAc is targeted to measure dopaminergic reward potential, while the PFC is targeted to assess noradrenergic/serotonergic cognitive and autonomic effects.

Step-by-Step Methodology:

  • Surgical Implantation: Anesthetize adult male Sprague-Dawley rats. Stereotaxically implant guide cannulae into the NAc (AP: +1.6, ML: ±1.5, DV: -6.2) and PFC. Allow 5 days for recovery.

  • Probe Insertion & Equilibration: Insert concentric microdialysis probes. Perfuse with Artificial Cerebrospinal Fluid (aCSF) at a constant flow rate of 1.5 µL/min.

    • Self-Validation Step: Discard the first 2 hours of dialysate to ensure the BBB has stabilized from the micro-trauma of probe insertion and baseline monoamine levels have plateaued.

  • Baseline Collection: Collect 3 baseline fractions (20 mins each). Variance between fractions must be <10% to proceed.

  • Drug Administration: Administer 5-FAI HCl (e.g., 1, 5, and 10 mg/kg i.p.). Use saline as a negative control and MDMA (5 mg/kg) as a positive control.

  • Quantification: Analyze dialysate fractions using HPLC coupled with electrochemical detection (HPLC-ECD).

  • Post-Mortem Verification: Perfuse the brains with 4% paraformaldehyde. Section and stain with Cresyl Violet to confirm exact probe placement. Data from misplaced probes must be excluded.

Protocol 2: Telemetry-Based Cardiovascular Safety Pharmacology (ICH S7A)

Objective: Continuously monitor blood pressure, heart rate, and ECG (specifically QT interval) in conscious, unrestrained animals to evaluate acute cardiotoxicity. Causality: Anesthetics severely depress autonomic reflexes. Using conscious telemetry ensures that the sympathomimetic effects of 5-FAI HCl are not masked by barbiturates or isoflurane.

Step-by-Step Methodology:

  • Transmitter Implantation: Surgically implant radio-telemetry transmitters (e.g., Data Sciences International) into the abdominal aorta of Beagle dogs or macaques. Route ECG leads to the right pectoral muscle and left lower rib.

  • Recovery & Baseline: Allow a 14-day recovery period. Record a 24-hour continuous baseline to establish diurnal cardiovascular rhythms.

  • Dosing Regimen (Latin Square Design): Administer vehicle, low, mid, and high doses of 5-FAI HCl via oral gavage, with a 7-day washout period between doses.

    • Self-Validation Step: The Latin Square crossover design ensures that intra-subject variability (e.g., stress responses to handling) is mathematically isolated from the drug's pharmacological effect.

  • Data Acquisition: Monitor hemodynamics and ECG continuously for 24 hours post-dose. Apply Fridericia’s formula (QTcF) to correct QT intervals for heart rate changes induced by the drug's noradrenergic activity.

  • Endpoint Analysis: Flag any QTcF prolongation >30 ms from baseline, which indicates a high risk of Torsades de Pointes (TdP) and necessitates immediate termination of clinical development.

References

  • Source: National Center for Biotechnology Information (PMC)
  • 2-Aminoindane - Wikipedia (Pharmacodynamics & Monoamine Release)
  • Details for Aminoindanes (Neurotoxicity and Structural Analogs)
  • Source: Encyclopedia.
  • Source: National Center for Biotechnology Information (PMC)
  • Source: European Patent Office (EPO)
  • 2-aminoindane compounds for mental disorders or enhancement - WO2022032147A1 Source: Google Patents URL

Sources

Exploratory

Blood-Brain Barrier Permeability of 5-Fluoroindan-2-ylamine Hydrochloride: Mechanistic Insights and Experimental Protocols

Introduction & Pharmacological Context 5-Fluoroindan-2-ylamine hydrochloride (5-FAI HCl) is a rigid, halogenated analogue of amphetamine belonging to the 2-aminoindane class. Compounds within this structural family are e...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Pharmacological Context

5-Fluoroindan-2-ylamine hydrochloride (5-FAI HCl) is a rigid, halogenated analogue of amphetamine belonging to the 2-aminoindane class. Compounds within this structural family are extensively investigated as monoamine transport inhibitors and releasing agents targeting the serotonin (SERT), dopamine (DAT), and norepinephrine (NET) transporters .

The strategic addition of a fluorine atom at the 5-position of the indane ring significantly modulates the molecule's electronic properties. This halogenation increases lipophilicity and metabolic stability without introducing excessive steric bulk. For any central nervous system (CNS) active agent, these physicochemical alterations profoundly influence blood-brain barrier (BBB) permeability—the critical gateway determining neuropharmacological efficacy.

Physicochemical Determinants of BBB Permeability

The capacity of 5-FAI to cross the BBB is primarily dictated by its lipophilicity and low polar surface area (PSA). Predictive in silico models, such as the BOILED-Egg (Brain Or IntestinaL EstimateD permeation method) plot, rely on parameters like the partition coefficient (WLOGP) and topological polar surface area (tPSA) to forecast brain penetration .

Causality in Formulation: The hydrochloride salt formulation is chosen to ensure aqueous solubility for systemic delivery. However, upon entering the bloodstream (pH 7.4), an equilibrium is established where a highly lipophilic freebase fraction exists. This un-ionized fraction rapidly partitions into the lipid bilayer of the brain microvascular endothelial cells (BMECs), continuously driving the equilibrium toward CNS influx.

Table 1: Key Physicochemical Properties Influencing BBB Permeation
PropertyValue/PredictionImpact on BBB Permeability
Molecular Weight (Freebase) 151.18 g/mol < 400 Da; highly favorable for passive transcellular diffusion.
cLogP (Estimated) ~1.8 - 2.2Falls within the optimal lipophilicity range (1.5-2.5) for CNS penetration.
Topological PSA (tPSA) ~26.0 Ų< 90 Ų; indicates minimal polar hindrance at the lipid interface.
Hydrogen Bond Donors 1 (Primary Amine)< 3; limits interaction with the aqueous phase, favoring lipid partitioning.
Primary Traversal Mechanism Passive DiffusionRapid influx resulting in a high brain-to-plasma ratio (Kp,brain > 1).

Mechanisms of BBB Traversal

Unlike hydrophilic compounds that require carrier-mediated transport (e.g., GLUT1 or LAT1), 5-FAI traverses the BBB predominantly via passive transcellular diffusion. The fluorination enhances the lipid partitioning coefficient compared to unsubstituted 2-aminoindane. Furthermore, aminoindanes generally exhibit low affinity for efflux pumps such as P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), preventing the rapid extrusion that limits the CNS accumulation of other therapeutic agents .

BBB_Mechanism Blood Systemic Circulation (Blood Plasma) Endothelium Brain Microvascular Endothelial Cells (BMECs) Blood->Endothelium Passive Diffusion (High Lipophilicity) Endothelium->Blood P-gp Efflux (Minimal Affinity) Brain Central Nervous System (Brain Parenchyma) Endothelium->Brain Rapid Influx (Kp,brain > 4)

Fig 1. Proposed BBB traversal mechanism of 5-FAI via passive transcellular diffusion.

Experimental Methodologies for Assessing BBB Permeability

To rigorously quantify the BBB permeability of 5-FAI HCl, a dual-tiered approach utilizing in vitro screening and in vivo pharmacokinetic modeling is required. The following self-validating protocols ensure high data integrity by accounting for matrix effects and extraction efficiencies.

Protocol A: In Vitro PAMPA-BBB Assay

The Parallel Artificial Membrane Permeability Assay for the BBB (PAMPA-BBB) provides a high-throughput, cell-free evaluation of passive diffusion.

  • Causality: This assay isolates passive diffusion from active transport mechanisms, providing a baseline effective permeability coefficient (Pe).

  • Self-Validating System: A control system utilizing high-permeability (e.g., verapamil) and low-permeability (e.g., theophylline) reference standards must be run concurrently to verify membrane integrity.

Step-by-Step Workflow:

  • Preparation: Dissolve 5-FAI HCl in DMSO to a 10 mM stock, then dilute in PBS (pH 7.4) to a 50 µM working solution (final DMSO < 1%).

  • Membrane Coating: Coat the porous filter of the donor microplate with a porcine brain lipid extract (PBLE) dissolved in dodecane (20 mg/mL). Causality: PBLE closely mimics the unique lipid composition of the human BBB.

  • Incubation: Add the 5-FAI working solution to the donor compartment and fresh PBS to the acceptor compartment. Incubate at 37°C for 4 hours under gentle agitation.

  • Quantification: Analyze both compartments using LC-MS/MS. Calculate the effective permeability (Pe) based on the concentration gradient.

Protocol B: In Vivo Brain-to-Plasma Ratio (Kp,brain) Determination
  • Causality: In vivo models account for plasma protein binding, regional cerebral blood flow, and potential active efflux, providing the most accurate representation of true CNS exposure.

Step-by-Step Workflow:

  • Administration: Administer 5-FAI HCl (e.g., 5 mg/kg) via subcutaneous (s.c.) or intravenous (i.v.) injection to male Wistar rats. Causality: These routes bypass first-pass hepatic metabolism, allowing for a direct assessment of systemic-to-CNS partitioning.

  • Sampling: At predetermined time points (15, 30, 60, 120, 240 mins), euthanize the subjects. Collect trunk blood into EDTA tubes and immediately harvest the whole brain.

  • Tissue Processing (Protein Precipitation):

    • Centrifuge blood at 2,000 x g to isolate plasma.

    • Homogenize brain tissue in a 1:3 (w/v) ratio of ice-cold LC-MS grade water.

  • Centrifugation & Analysis: Centrifuge the mixture at 14,000 x g for 10 mins. Inject the supernatant into an LC-MS/MS system operating in positive electrospray ionization (ESI+) mode.

  • Data Modeling: Calculate Kp,brain by dividing the Area Under the Curve (AUC) of the brain concentration-time profile by the AUC of the plasma profile.

Workflow Admin 1. Subcutaneous/IV Administration (Bypasses First-Pass Metabolism) Sampling 2. Time-Course Sampling (Harvest Blood & Brain Tissue) Admin->Sampling Prep 3. Tissue Homogenization & Acetonitrile Protein Precipitation Sampling->Prep LCMS 4. LC-MS/MS Quantification (Internal Standard Calibration) Prep->LCMS Analysis 5. Pharmacokinetic Modeling (Calculate AUC and Kp,brain) LCMS->Analysis

Fig 2. Self-validating in vivo workflow for quantifying 5-FAI brain-to-plasma ratio.

Pharmacokinetic Profile & Brain Influx Dynamics

Based on pharmacokinetic data from structurally analogous aminoindanes like 5,6-methylenedioxy-2-aminoindane (MDAI) and 2-aminoindane, 5-FAI is projected to exhibit exceptionally rapid brain influx. Studies on MDAI demonstrated a brain-to-plasma concentration ratio of approximately 4 to 5.5, with peak brain concentrations (Tmax) achieved within 30 minutes post-administration .

The fluorinated analogue, 5-FAI, is expected to mirror or slightly exceed these metrics due to the enhanced lipophilicity imparted by the C-F bond. This bond minimizes hydrogen bonding with water molecules in the systemic circulation, driving the thermodynamic equilibrium heavily toward the lipid-rich brain parenchyma.

Table 2: Comparative Pharmacokinetic Metrics of Aminoindane Derivatives
CompoundRoutePlasma Tmax (h)Brain Tmax (h)Kp,brain (Brain/Plasma Ratio)Reference
MDAI s.c. (10 mg/kg)0.50.5~4.0 - 5.5Páleníček et al.
2-AI i.v. / s.c.~0.5~0.5> 2.0Brandt et al.
5-FAI s.c. (Projected)0.25 - 0.50.25 - 0.5> 4.0Extrapolated

Conclusion

5-Fluoroindan-2-ylamine hydrochloride represents a highly penetrant CNS agent. Its low molecular weight, favorable lipophilicity, and lack of polar encumbrances ensure rapid passive diffusion across the blood-brain barrier. For researchers utilizing 5-FAI in neuropharmacological assays, understanding its rapid influx kinetics is crucial for timing pharmacodynamic evaluations. The integration of robust in vitro lipid-membrane models with rigorous in vivo LC-MS/MS quantification provides a comprehensive, self-validating framework for confirming its CNS exposure.

References

  • Brandt, S. D., Kavanagh, P. V., Dowling, G., & Talbot, B. (2013). Aminoindane analogues. In Novel Psychoactive Substances (pp. 261-283). Academic Press.[Link]

  • Daina, A., & Zoete, V. (2016). A BOILED-Egg to predict gastrointestinal absorption and brain penetration of small molecules. ChemMedChem, 11(11), 1117-1121.[Link]

  • ChemRadar. (2026). 5-Fluoro-2,3-dihydro-1H-inden-2-amine CAS#2340-06-9 | Global Chemical Inventory Search. ChemRadar Database. [Link]

  • Páleníček, T., Lhotková, E., Židková, M., et al. (2016). Emerging toxicity of 5,6-methylenedioxy-2-aminoindane (MDAI): Pharmacokinetics, behaviour, thermoregulation and LD50 in rats. Progress in Neuro-Psychopharmacology and Biological Psychiatry, 69, 49-59.[Link]

Protocols & Analytical Methods

Method

Advanced Application Note: 5-Fluoroindan-2-ylamine Hydrochloride in Medicinal Chemistry

Introduction & Mechanistic Rationale In contemporary medicinal chemistry, the strategic selection of rigidified pharmacophores is essential for optimizing target affinity and metabolic stability. 5-Fluoroindan-2-ylamine...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

In contemporary medicinal chemistry, the strategic selection of rigidified pharmacophores is essential for optimizing target affinity and metabolic stability. 5-Fluoroindan-2-ylamine hydrochloride (also known as 5-fluoro-2-aminoindane hydrochloride or 5-FAI) represents a highly versatile, privileged building block.

The core 2-aminoindane scaffold is a conformationally restricted analogue of phenethylamine, a ubiquitous neurotransmitter motif. By tethering the ethylamine side chain within a cyclopentane ring, the molecule suffers a lower entropic penalty upon binding to monoamine receptors and transporters[1].

The specific addition of a fluorine atom at the C5 position provides three critical mechanistic advantages:

  • Metabolic Shielding: Fluorine, being highly electronegative, withdraws electron density from the aromatic ring. This deactivates the indane core toward electrophilic aromatic oxidation mediated by Cytochrome P450 enzymes, significantly improving the molecule's half-life.

  • Lipophilicity Modulation: The C–F bond increases the overall lipophilicity (LogP) of the scaffold without adding significant steric bulk (fluorine is a bioisostere for hydrogen), enhancing blood-brain barrier (BBB) penetrance for CNS targets.

  • Targeted Halogen Bonding: The fluorine atom can act as a weak hydrogen-bond acceptor or engage in multipolar interactions within secondary binding pockets of target proteins.

Pharmacological Applications

The 5-fluoroindan-2-ylamine building block and its structural relatives have been successfully deployed across diverse therapeutic areas.

  • Opioid Receptor Antagonists: N-alkylated derivatives of 5-fluoro-2,3-dihydro-1H-inden-2-amine have been extensively patented as potent antagonists and inverse agonists of mu and kappa opioid receptors. These compounds are actively investigated for the treatment of substance addiction, compulsive disorders, and obesity[2].

  • GPCR Polypharmacology: The 2-aminoindane core is frequently utilized in in silico retrosynthesis and fragment-based drug design to create dual-target ligands. For example, functionalizing the amine allows the scaffold to reach both orthosteric and secondary pockets of the Dopamine D2 Receptor (D2R) and Adenosine A2A Receptor (A2AAR)[3].

  • Ion Exchanger Inhibition: Substituted 2-aminoindanes (such as 1-phenoxy-2-aminoindanes) have been identified via high-throughput screening as potent, orally bioavailable inhibitors of the Na+/H+ Exchanger Type 3 (NHE3), useful for gastrointestinal indications[4].

Pharmacology Core 2-Aminoindane Scaffold T1 Opioid Receptors (Mu/Kappa) Core->T1 5-Fluoro derivatives T2 Dopamine D2 Receptor Core->T2 N-methyl derivatives T3 Na+/H+ Exchanger 3 (NHE3) Core->T3 1-Phenoxy derivatives Ind1 Addiction & Obesity T1->Ind1 Ind2 CNS Polypharmacology T2->Ind2 Ind3 GI Disorders T3->Ind3

Pharmacological targets and therapeutic indications of 2-aminoindane scaffolds.

Quantitative Activity of Aminoindane Derivatives

To contextualize the potency achievable with this scaffold, the following table summarizes key pharmacological data derived from recent literature:

TargetScaffold / Derivative TypeActivity MetricReference
Dopamine D2 Receptor (D2R) Aminoindane-based fragment Ki​=5.0μM [3]
Na+/H+ Exchanger 3 (NHE3) 1-phenoxy-2-aminoindanes IC50​=0.330−0.650μM [4]
Opioid Receptors 5-fluoro-2-aminoindane derivativesHigh-affinity Antagonism[2]

Synthetic Workflows & Methodologies

As a primary amine hydrochloride salt, 5-Fluoroindan-2-ylamine is highly stable and resistant to oxidation during storage. However, it must be "free-based" in situ during reactions. The two most common pathways for derivatizing this building block are Reductive Amination (to yield basic secondary/tertiary amines) and Amide Coupling (to yield neutral amides).

SynthesisWorkflow A 5-Fluoroindan-2-ylamine HCl (Core Scaffold) B Reductive Amination (NaBH(OAc)3, DIPEA) A->B Aldehyde/Ketone C Amide Coupling (HATU, DIPEA) A->C Carboxylic Acid D N-Alkyl Derivatives (Opioid Antagonists) B->D Yield >80% E Amide Derivatives (GPCR Ligands) C->E Yield >85%

Synthetic divergence of 5-Fluoroindan-2-ylamine into N-alkyl and amide derivatives.

Protocol A: Reductive Amination (Synthesis of N-Alkyl Derivatives)

This protocol utilizes Sodium Triacetoxyborohydride ( NaBH(OAc)3​ ). Causality Check: NaBH(OAc)3​ is chosen over NaBH4​ because it is a milder reducing agent. It selectively reduces the transient iminium ion without prematurely reducing the starting aldehyde to an alcohol, ensuring high yields of the desired secondary amine.

Reagents:

  • 5-Fluoroindan-2-ylamine HCl (1.0 eq)

  • Target Aldehyde (1.05 eq)

  • N,N-Diisopropylethylamine (DIPEA) (1.2 eq)

  • NaBH(OAc)3​ (1.5 eq)

  • 1,2-Dichloroethane (DCE)

Step-by-Step Procedure:

  • Free-Basing: Suspend 5-Fluoroindan-2-ylamine HCl in anhydrous DCE (0.2 M). Add DIPEA dropwise at room temperature. Rationale: The amine must be deprotonated to act as a nucleophile.

  • Imine Formation: Add the target aldehyde to the mixture. Stir at room temperature for 1–2 hours. Rationale: Pre-forming the imine prevents the competitive reduction of the aldehyde.

  • Reduction: Add NaBH(OAc)3​ portion-wise over 10 minutes to manage any mild exotherm. Stir the reaction at room temperature for 12–16 hours.

  • Quench & Extraction: Quench the reaction by adding saturated aqueous NaHCO3​ . Extract the aqueous layer three times with Dichloromethane (DCM).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo. Purify via flash chromatography (Silica gel, typically using a gradient of EtOAc/Hexanes or DCM/MeOH depending on the polarity of the R-group)[2].

Protocol B: HATU-Mediated Amide Coupling

Causality Check: HATU is utilized as the coupling agent because it rapidly forms a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester with the carboxylic acid. This minimizes epimerization (if chiral centers are present) and drives the reaction to completion faster than standard EDC/HOBt protocols.

Reagents:

  • Target Carboxylic Acid (1.0 eq)

  • 5-Fluoroindan-2-ylamine HCl (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Procedure:

  • Activation: Dissolve the carboxylic acid in anhydrous DMF (0.2 M). Add DIPEA (2.0 eq) and HATU. Stir at room temperature for 15–30 minutes until the active ester is fully formed (solution often turns slightly yellow).

  • Coupling: In a separate vial, dissolve 5-Fluoroindan-2-ylamine HCl in a minimal amount of DMF and add the remaining DIPEA (1.0 eq) to free-base it. Add this solution dropwise to the activated acid mixture.

  • Reaction: Stir at room temperature for 2–4 hours. Monitor completion via LC-MS.

  • Workup (Critical Step): Dilute the reaction heavily with Ethyl Acetate (EtOAc). Wash the organic layer sequentially with 5% aqueous LiCl solution (3 times). Rationale: DMF is highly miscible with water but partitions into EtOAc. The high ionic strength of the LiCl solution effectively pulls the DMF out of the organic phase, preventing contamination of the final product.

  • Final Polish: Wash with saturated NaHCO3​ , then brine. Dry over Na2​SO4​ , concentrate, and purify via flash chromatography.

Self-Validating QC System

To ensure the integrity of the synthesized compounds, perform the following validations:

  • 1H NMR Spectroscopy: The C2 methine proton of the 5-fluoroindane ring (typically a multiplet around δ 3.8–4.2 ppm in the free amine) will exhibit a distinct downfield shift upon amidation, or a slight upfield/downfield shift depending on the shielding cone of the new N-alkyl group.

  • LC-MS: Confirm the exact mass. The presence of the fluorine atom will not alter the isotopic distribution significantly (Fluorine is monoisotopic, 19F ), but the [M+H]+ peak must precisely match the calculated exact mass.

References

  • Amino-Indane: Fused Heterocycle with Diverse Pharmacological Activity. Asian Journal of Research in Chemistry, 2013. 1

  • Structure-Guided Design of G-Protein-Coupled Receptor Polypharmacology. Angewandte Chemie International Edition, 2021. 3

  • Discovery and Optimization of 1-Phenoxy-2-aminoindanes as Potent, Selective, and Orally Bioavailable Inhibitors of the Na+/H+ Exchanger Type 3 (NHE3). Journal of Medicinal Chemistry, 2016. 4

  • WO2008021849A2 - Novel compounds as antagonists or inverse agonists at opioid receptors. WIPO (PCT), 2008. 2

Sources

Application

Application Note: A Robust HPLC-UV Method for the Quantification of 5-Fluoroindan-2-ylamine Hydrochloride

Abstract This application note details the development and validation of a precise, accurate, and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method with ultraviolet (UV) detection for the quan...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note details the development and validation of a precise, accurate, and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method with ultraviolet (UV) detection for the quantification of 5-Fluoroindan-2-ylamine hydrochloride. This primary amine is a key intermediate in the synthesis of various pharmaceutical compounds, making its accurate quantification critical for quality control and process monitoring. The developed method addresses the common challenges associated with the analysis of polar, amine-containing compounds, such as poor retention and peak tailing. The final validated method demonstrates excellent linearity, accuracy, precision, and specificity, rendering it suitable for routine analysis in drug development and manufacturing environments.

Introduction

5-Fluoroindan-2-ylamine hydrochloride is a crucial building block in medicinal chemistry and pharmaceutical development.[1] As a primary amine, its accurate quantification is essential to ensure the quality and purity of starting materials, intermediates, and final active pharmaceutical ingredients (APIs). High-performance liquid chromatography (HPLC) with UV detection is a widely used technique for the analysis of pharmaceutical compounds due to its versatility and robustness.[2] However, the analysis of polar and basic compounds like 5-Fluoroindan-2-ylamine can present significant chromatographic challenges, including insufficient retention on traditional reversed-phase columns and asymmetrical peak shapes (tailing).[3][4]

Peak tailing is often caused by secondary interactions between the basic amine groups of the analyte and residual silanol groups on the silica-based stationary phase.[5] This application note describes a systematic approach to developing an HPLC-UV method that overcomes these challenges through careful selection of the stationary phase, mobile phase composition, and pH. The method has been validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure its suitability for its intended purpose.[6][7]

Experimental

Instrumentation, Reagents, and Materials
  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis detector was used.

  • Column: A C18 reversed-phase column with end-capping (e.g., 4.6 mm x 150 mm, 3.5 µm) was selected as a good starting point for the analysis of this amine-containing compound.[2][8]

  • Chemicals and Reagents:

    • 5-Fluoroindan-2-ylamine hydrochloride reference standard (Purity ≥ 96%).[9]

    • Acetonitrile (HPLC grade).

    • Methanol (HPLC grade).

    • Potassium dihydrogen phosphate (Analytical grade).

    • Phosphoric acid (85%, Analytical grade).

    • Water (HPLC grade).

Chromatographic Conditions (Optimized)

A summary of the final, optimized chromatographic conditions is presented in Table 1.

Table 1: Optimized HPLC-UV Conditions

ParameterCondition
Column C18 Reversed-Phase, 4.6 x 150 mm, 3.5 µm
Mobile Phase Isocratic: 20 mM Potassium Phosphate Buffer (pH 3.0) : Acetonitrile (70:30, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 220 nm
Injection Volume 10 µL
Run Time 10 minutes
Preparation of Solutions
  • Buffer Preparation (20 mM Potassium Phosphate, pH 3.0): 2.72 g of potassium dihydrogen phosphate was dissolved in 1 L of HPLC-grade water. The pH was adjusted to 3.0 with 85% phosphoric acid.

  • Mobile Phase Preparation: The buffer and acetonitrile were mixed in a 70:30 (v/v) ratio and degassed before use.

  • Standard Stock Solution (1000 µg/mL): 10 mg of 5-Fluoroindan-2-ylamine hydrochloride reference standard was accurately weighed and dissolved in 10 mL of the mobile phase.

  • Calibration Standards: The stock solution was serially diluted with the mobile phase to prepare calibration standards at concentrations of 10, 25, 50, 100, 150, and 200 µg/mL.

  • Sample Preparation: Samples were diluted with the mobile phase to fall within the calibration range.

Method Development and Optimization

The primary goal of the method development was to achieve a symmetric peak shape with adequate retention for 5-Fluoroindan-2-ylamine hydrochloride. The workflow for method development is illustrated in the diagram below.

MethodDevelopmentWorkflow A Initial Parameter Selection (Column, Mobile Phase) B Mobile Phase Optimization (Organic Content, pH) A->B Initial runs show poor retention/tailing C Flow Rate and Temperature Optimization B->C Improved peak shape and retention D Final Method Selection C->D Fine-tuning for optimal resolution & run time E Method Validation D->E Proceed to validation

Caption: Workflow for HPLC-UV Method Development.

Rationale for Initial Parameter Selection
  • Column: A C18 column was chosen as it is a versatile reversed-phase column suitable for a wide range of compounds. An end-capped version was specifically selected to minimize interactions with residual silanols, a common cause of peak tailing for basic compounds.[5]

  • Mobile Phase: A mixture of a phosphate buffer and acetonitrile was selected. Phosphate buffers are effective in the low to mid-pH range and provide good UV transparency.[8] Acetonitrile is a common organic modifier in reversed-phase HPLC.[10]

  • Detection Wavelength: Based on the chemical structure, a low UV wavelength of 220 nm was chosen for initial experiments to ensure sufficient sensitivity.

Optimization of Chromatographic Parameters

The decision-making process during method optimization is outlined in the following diagram.

OptimizationDecisionTree Start Initial Chromatogram Tailing Peak Tailing? Start->Tailing Retention Adequate Retention? Tailing->Retention No AdjustpH Adjust Mobile Phase pH to 2.5 - 3.0 Tailing->AdjustpH Yes AdjustOrganic Decrease Organic Content Retention->AdjustOrganic No OptimizeFlow Optimize Flow Rate & Temperature Retention->OptimizeFlow Yes AdjustpH->Retention AdjustOrganic->OptimizeFlow FinalMethod Optimized Method OptimizeFlow->FinalMethod

Caption: Decision Tree for Method Optimization.

Initial experiments with a neutral pH mobile phase resulted in significant peak tailing and poor retention. To address this, the following adjustments were made:

  • Mobile Phase pH: The pKa of the amine group in similar structures suggests that a low pH mobile phase would be beneficial. By operating at a pH of 3.0, which is well below the pKa of the amine, the analyte exists in its protonated (ionized) form, and the residual silanol groups on the stationary phase are suppressed, minimizing secondary interactions and significantly improving peak shape.[4][5]

  • Organic Modifier Concentration: The proportion of acetonitrile was systematically varied. A lower concentration of acetonitrile (30%) was found to provide optimal retention of the polar analyte, moving it away from the solvent front.[3]

  • Flow Rate and Temperature: A flow rate of 1.0 mL/min and a column temperature of 30 °C provided a good balance between analysis time, peak resolution, and backpressure.

Method Validation

The optimized method was validated in accordance with ICH Q2(R1) guidelines. The validation parameters and their acceptance criteria are summarized in Table 2.

Table 2: ICH Q2(R1) Validation Parameters and Acceptance Criteria

ParameterAcceptance Criteria
Specificity No interference from blank at the retention time of the analyte.
Linearity Correlation coefficient (r²) ≥ 0.999
Range 10 - 200 µg/mL
Accuracy Recovery between 98.0% and 102.0%
Precision (Repeatability & Intermediate) Relative Standard Deviation (RSD) ≤ 2.0%
Limit of Detection (LOD) Signal-to-Noise ratio ≥ 3:1
Limit of Quantitation (LOQ) Signal-to-Noise ratio ≥ 10:1
Robustness RSD ≤ 2.0% after minor changes in method parameters.
Results of Method Validation

The validation results, summarized in Table 3, demonstrate that the method is suitable for its intended purpose.

Table 3: Summary of Method Validation Results

ParameterResult
Specificity Passed
Linearity (r²) 0.9995
Accuracy (% Recovery) 99.2% - 101.5%
Precision (Repeatability RSD) 0.85%
Precision (Intermediate RSD) 1.23%
LOD 1.5 µg/mL
LOQ 5.0 µg/mL
Robustness Passed
  • Specificity: A chromatogram of a blank (mobile phase) showed no interfering peaks at the retention time of 5-Fluoroindan-2-ylamine hydrochloride.

  • Linearity: The method was found to be linear over the concentration range of 10-200 µg/mL with a correlation coefficient of 0.9995.

  • Accuracy: The accuracy was determined by the recovery of known amounts of analyte spiked into a placebo. The recovery was within the acceptable range of 98.0% to 102.0%.

  • Precision: The repeatability (intra-day precision) and intermediate precision (inter-day precision) were evaluated at three different concentrations. The RSD for both was well below the 2.0% limit.

  • LOD and LOQ: The limit of detection and limit of quantitation were determined based on the signal-to-noise ratio and were found to be 1.5 µg/mL and 5.0 µg/mL, respectively.[11]

  • Robustness: The method's robustness was assessed by introducing small, deliberate variations in the mobile phase composition (±2% organic), pH (±0.2 units), and column temperature (±2 °C). The results remained unaffected by these minor changes, indicating the robustness of the method.

Conclusion

A simple, precise, accurate, and robust RP-HPLC-UV method has been successfully developed and validated for the quantification of 5-Fluoroindan-2-ylamine hydrochloride. The systematic approach to method development effectively addressed the challenges of analyzing a polar amine, resulting in excellent chromatographic performance. The validation results confirm that the method is suitable for routine quality control analysis in the pharmaceutical industry, in accordance with ICH guidelines.

References

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]

  • Waters. Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Published June 18, 2025. Available from: [Link]

  • SIELC Technologies. Polar Compounds. Available from: [Link]

  • ICH. ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Published November 2005. Available from: [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Published September 17, 2021. Available from: [Link]

  • ICH. Quality Guidelines. Available from: [Link]

  • Slideshare. ICH Q2 Analytical Method Validation. Available from: [Link]

  • LCGC International. Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. Published March 29, 2026. Available from: [Link]

  • Phenomenex. How to Reduce Peak Tailing in HPLC? Published June 9, 2025. Available from: [Link]

  • LCGC International. HPLC Analysis of Very Polar Compounds in Bioanalysis. Available from: [Link]

  • Link Lab. HPLC Column Selection Guide. Available from: [Link]

  • Scribd. Fixing Peak Tailing in HPLC Analysis. Available from: [Link]

  • Phenomenex. Normal-phase vs. Reversed-phase Chromatography. Published August 12, 2025. Available from: [Link]

  • Element Lab Solutions. Peak Tailing in HPLC. Available from: [Link]

Sources

Method

Topic: 5-Fluoroindan-2-ylamine hydrochloride Dosage Calculation for Murine Behavioral Assays

An Application Guide for the Preclinical Researcher Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic determination of appropriate dos...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide for the Preclinical Researcher

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic determination of appropriate dosages for the novel research compound 5-Fluoroindan-2-ylamine hydrochloride in murine behavioral assays. Given the limited public data on this specific molecule, this guide emphasizes the foundational principles and methodologies required to establish a safe and effective dosing regimen for any new chemical entity. We will detail the logical workflow, from initial dose estimation using allometric scaling principles to the empirical determination of the Maximum Tolerated Dose (MTD) and subsequent dose-range finding for specific behavioral paradigms. Detailed, step-by-step protocols for vehicle preparation, routes of administration, and key behavioral assays—including the Open Field Test, Elevated Plus Maze, and Forced Swim Test—are provided to ensure scientific rigor and reproducibility.

Introduction: The Challenge of a Novel Compound

5-Fluoroindan-2-ylamine hydrochloride is a fluorinated derivative of aminoindan. The inclusion of fluorine in organic molecules can significantly alter their metabolic stability, lipophilicity, and binding affinity, often enhancing bioavailability and potency[1]. While structurally related to compounds known to interact with monoaminergic systems, the specific pharmacological profile of 5-Fluoroindan-2-ylamine hydrochloride is not extensively documented in public literature.

Therefore, approaching its use in murine behavioral assays requires a rigorous, systematic process. Simply selecting a dose based on other compounds is scientifically unsound and can lead to misleading results or animal welfare issues. This guide provides the framework for a self-validating system to determine an appropriate dose, ensuring that the observed behavioral effects are a true pharmacological response and not a consequence of toxicity or other confounding factors.

Foundational Principles of Dosage Calculation

The journey from a novel compound to a meaningful behavioral experiment begins with a careful, stepwise approach to dosage determination. This process is designed to maximize safety and generate reliable, interpretable data.

Initial Dose Estimation: Allometric Scaling

In the absence of existing in vivo data for a novel compound, allometric scaling is a cornerstone of preclinical pharmacology for estimating a safe starting dose in animals.[2][3][4][5] This method extrapolates doses between species based on body surface area (BSA), which correlates more closely with metabolic rate than body weight alone.[5][6]

If an effective dose from another species or an in vitro effective concentration (EC50) is known, it can be converted to a Human Equivalent Dose (HED) and then scaled to a Mouse Equivalent Dose (MED). The FDA provides standardized conversion factors for this purpose.

Table 1: Interspecies Dose Conversion Factors (Based on Body Surface Area)

FromTo Mouse (Multiply by)To Rat (Multiply by)To Human (Multiply by)
Mouse 10.50.081
Rat 210.162
Human 12.36.21

Data compiled from authoritative sources on allometric scaling.[4][5]

Example Calculation: If a structurally similar compound has a reported effective dose of 1 mg/kg in humans, the estimated starting dose for a mouse would be: 1 mg/kg (Human Dose) * 12.3 = 12.3 mg/kg (Mouse Dose)

This calculated value should be treated as a rough estimate—a starting point for empirical testing, not a definitive therapeutic dose.

Critical Step: Maximum Tolerated Dose (MTD) Determination

The MTD is the highest dose of a drug that can be administered without causing unacceptable toxicity or overt signs of distress in the animal.[2] Establishing the MTD is a critical safety step before proceeding to behavioral studies.

Protocol: Single Dose Escalation for MTD

  • Animal Model: Select a common, healthy mouse strain (e.g., C57BL/6J), aged 8-10 weeks.

  • Group Allocation: Divide animals into small groups (n=3-5 per group), including a vehicle control group.

  • Dose Escalation:

    • Start with a low dose, potentially derived from allometric scaling or 1/100th of the in vitro cytotoxic concentration (CC50) if available.

    • Administer single, escalating doses of 5-Fluoroindan-2-ylamine hydrochloride to each subsequent group (e.g., 1, 5, 10, 25, 50, 100 mg/kg). The chosen route of administration should be the one intended for the behavioral studies.

  • Observation: Closely monitor the animals for at least 24-48 hours post-administration. Record observations systematically.

  • Toxicity Indicators: Look for signs such as piloerection, hunched posture, ataxia (loss of coordination), seizures, labored breathing, significant weight loss (>15-20%), or mortality.

  • MTD Definition: The MTD is defined as the highest dose at which no severe adverse effects are observed. Doses for subsequent behavioral studies should be chosen well below this threshold (e.g., starting at 1/10th of the MTD).

Vehicle Formulation and Administration

The way a compound is prepared and administered is as critical as the dose itself. The goal is to deliver the compound safely and consistently, with a vehicle that is biologically inert.

Vehicle Selection and Solution Preparation

The choice of vehicle depends on the solubility of 5-Fluoroindan-2-ylamine hydrochloride.

  • Aqueous: If soluble in water, sterile saline (0.9% NaCl) is the preferred vehicle.

  • Non-Aqueous: For compounds with poor water solubility, a multi-component vehicle may be necessary. A common formulation is a mixture of DMSO, PEG300 (polyethylene glycol 300), and saline or ddH₂O.

Protocol: Preparation of a Stock Solution

  • Define Parameters: Determine the desired highest concentration (mg/mL) needed for dosing.

  • Initial Dissolution: To ensure complete dissolution, first dissolve the weighed powder in a minimal amount of an organic solvent like DMSO.[7]

  • Sequential Addition: Add any co-solvents (e.g., PEG300, Tween 80) to the DMSO master liquid and mix thoroughly.

  • Final Dilution: Add the aqueous phase (saline or ddH₂O) last, and mix until a clear solution is formed.[7] The final concentration of DMSO should ideally be kept below 10% to minimize its own biological effects.

Routes of Administration (ROA)

The chosen ROA affects the rate of absorption, bioavailability, and ultimately, the pharmacokinetic profile of the compound.[8]

Table 2: Common Routes of Administration in Mice for Behavioral Studies

RouteAbbreviationTypical VolumeNeedle GaugeSpeed of OnsetNotes
Intraperitoneal IP< 2-3 mL25-27 GFastInjected into the abdominal cavity. Common for systemic drug delivery in research.[8][9]
Subcutaneous SC< 3 mL25-27 GSlowerInjected under the skin, forming a "bolus." Provides a slower, more sustained release.[10]
Oral Gavage PO< 10 mL/kg20-22 G (ball-tip)VariableDelivers compound directly to the stomach. Mimics human oral administration but can be stressful.[9][11]
Intravenous IV< 0.2 mL27-30 GImmediateInjected directly into a vein (typically the tail vein). Provides 100% bioavailability but is technically challenging.[8][10]

Data compiled from multiple guidelines on animal experimentation.[8][11]

The timing of administration relative to the behavioral test is crucial. For IP or SC injections, a 30-minute pre-treatment period is common, but this should be optimized based on pilot studies and the compound's expected pharmacokinetic profile.

Experimental Workflow and Protocols

A logical workflow ensures that each step informs the next, leading to a well-designed and interpretable behavioral study.

Overall Experimental Workflow Diagram

G cluster_preclinical Phase 1: Pre-Dosing Assessment cluster_invivo_setup Phase 2: In Vivo Safety & Dosing cluster_behavior Phase 3: Behavioral Testing cluster_analysis Phase 4: Analysis & Interpretation A In Vitro Data / Literature Review (EC50, CC50, Similar Compounds) B Allometric Scaling (Estimate Starting Dose Range) A->B C Determine Maximum Tolerated Dose (MTD) (Dose Escalation Study) B->C Inform MTD Starting Point D Select Dose Range for Behavioral Assays (e.g., 1/10, 1/3, 1/2 of MTD) C->D E Vehicle & Drug Preparation D->E Define Doses F Animal Acclimation & Pre-Treatment E->F G Execute Behavioral Assay (OFT, EPM, FST) F->G H Data Acquisition & Analysis G->H Generate Raw Data I Interpret Results (Dose-Response Curve) H->I

Caption: Workflow for Dosage Determination and Behavioral Testing.

Protocol: Open Field Test (OFT)

The OFT assesses general locomotor activity and anxiety-like behavior, based on the conflict between exploring a novel environment and an aversion to open, exposed areas.[12][13][14]

Methodology:

  • Apparatus: A square arena (e.g., 40x40 cm) with walls, typically made of non-reflective material. The floor is divided into a central zone and a peripheral zone by video tracking software.[12][15]

  • Acclimation: Allow mice to acclimate to the testing room for at least 30-60 minutes before the test.[12][16]

  • Administration: Administer 5-Fluoroindan-2-ylamine hydrochloride or vehicle at the predetermined time before the test (e.g., 30 minutes prior).

  • Procedure:

    • Gently place the mouse in a corner of the arena, facing the wall.[12][15]

    • Allow the animal to explore freely for a set duration (typically 5-10 minutes).[16][17][18]

    • The experimenter should be out of the animal's sight to avoid influencing behavior.[12][18]

  • Data Collection: Use an overhead camera and tracking software to record:

    • Total distance traveled (locomotor activity).

    • Time spent in the center zone (anxiety index).

    • Number of entries into the center zone (exploratory behavior).

  • Cleaning: Thoroughly clean the arena with 70% ethanol or another suitable cleaning agent between each animal to remove olfactory cues.[16][18]

Protocol: Elevated Plus Maze (EPM)

The EPM is a widely used assay for assessing anxiety-like behavior, leveraging the rodent's natural aversion to open and elevated spaces.[19][20][21][22]

Methodology:

  • Apparatus: A plus-shaped maze elevated 50-55 cm from the floor, with two "open" arms and two "closed" arms (enclosed by high walls).[19][21][22]

  • Acclimation: Acclimate mice to the testing room for at least 1 hour prior to testing under dim lighting conditions (e.g., 100 lux).[21][22]

  • Administration: Administer the compound or vehicle as planned.

  • Procedure:

    • Place the mouse in the center square of the maze, facing one of the open arms.[19]

    • Allow the animal to explore the maze freely for 5 minutes.[19][20][23]

    • Record the session with a video camera.

  • Data Collection: An entry is typically defined as all four paws entering an arm.[19] Key parameters measured are:

    • Time spent in the open arms vs. closed arms.

    • Number of entries into the open arms vs. closed arms.

    • Total arm entries (as a measure of general activity).

  • Cleaning: Clean the maze thoroughly with 70% ethanol between trials.[19][23]

Protocol: Forced Swim Test (FST)

The FST is used to evaluate behavioral despair or depressive-like states. Antidepressant compounds typically increase the time an animal spends actively trying to escape.[24][25]

Methodology:

  • Apparatus: A transparent cylinder (e.g., 18 cm diameter, 27 cm height) filled with water to a depth where the mouse cannot touch the bottom with its tail or paws (e.g., 15 cm).[26][27]

  • Water Temperature: Maintain the water temperature at a constant 24-25°C.[24][26][27]

  • Acclimation: Acclimate animals to the testing room for at least 60 minutes.[24]

  • Administration: Administer the compound or vehicle. Multiple dosing days may be required for some compounds to show an effect.

  • Procedure:

    • Gently place the mouse into the water cylinder.

    • The test session typically lasts 6 minutes.[25][26][27]

  • Data Collection:

    • Scoring is typically done during the last 4 minutes of the 6-minute test, as the initial 2 minutes are considered a period of frantic escape attempts.[26][27]

    • Measure the duration of immobility, defined as the time the mouse spends floating or making only the minimal movements necessary to keep its head above water.

  • Post-Test Care: After the test, remove the mouse, dry it thoroughly with a towel, and place it in a clean, dry cage, potentially under a warming lamp, to prevent hypothermia before returning it to its home cage.[24]

Data Presentation and Interpretation

Table 3: Example Data Collection Template for Dose-Response Study

Animal IDGroupDose (mg/kg)OFT: Time in Center (s)EPM: % Time in Open ArmsFST: Immobility (s)Notes (Adverse Effects)
M01Vehicle018.522.1%155None
M02Vehicle020.125.3%162None
M03Cmpd525.635.8%120None
M04Cmpd528.940.1%115None
M05Cmpd1535.255.2%85Slight hyperactivity noted
M06Cmpd1538.058.9%78Slight hyperactivity noted
.....................

Interpreting the Data:

  • Confounding Factors: Always analyze locomotor activity data (e.g., total distance in OFT) first. A compound that significantly increases or decreases motor activity can confound the interpretation of anxiety or depression assays. For example, a hyperactive mouse may enter the EPM open arms more frequently, which could be misinterpreted as an anxiolytic effect.[28]

  • Dose-Response Curve: Plot the behavioral endpoints against the administered doses. A classic "U-shaped" or sigmoidal dose-response curve can help identify the most effective dose range.

  • Statistical Analysis: Use appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to compare the treatment groups to the vehicle control group.

By following this structured, data-driven approach, researchers can confidently calculate and validate an appropriate dosage of 5-Fluoroindan-2-ylamine hydrochloride, paving the way for robust and meaningful murine behavioral studies.

References

  • Title: Elevated Plus Maze Test to Assess Anxiety-like Behavior in the Mouse Source: Bio-protocol URL: [https://bio-protocol.org/e12 elevated-plus-maze-test-to-assess-anxiety-like-behavior-in-the-mouse]([Link] elevated-plus-maze-test-to-assess-anxiety-like-behavior-in-the-mouse)

  • Title: Elevated plus maze protocol Source: protocols.io URL: [Link]

  • Title: Elevated Plus Maze for Mice Source: PMC - NIH URL: [Link]

  • Title: MultiCenter Mouse Behavior Trial: Elevated Plus Maze Protocol Source: The Jackson Laboratory URL: [Link]

  • Title: Open Field Protocol Source: IMPReSS - Mousephenotype.org URL: [Link]

  • Title: Open Field Test Source: MMPC.org URL: [Link]

  • Title: A Practical Guide to Evaluating Anxiety-Related Behavior in Rodents Source: ResearchGate URL: [Link]

  • Title: Open Field Test Protocol for Anxiety-Like Behavior in Rodents Source: Anilocus URL: [Link]

  • Title: Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice Source: PMC - NIH URL: [Link]

  • Title: A simple practice guide for dose conversion between animals and human Source: Journal of Basic and Clinical Pharmacy URL: [Link]

  • Title: A simple practice guide for dose conversion between animals and human Source: PMC - NIH URL: [Link]

  • Title: Forced swim test Source: Bio-protocol URL: [Link]

  • Title: To Approach or Avoid: An Introductory Overview of the Study of Anxiety Using Rodent Assays Source: PMC - NIH URL: [Link]

  • Title: Animal Research Review Panel Guideline 30 The Porsolt Forced Swim Test in Rats and Mice Source: NSW Department of Primary Industries URL: [Link]

  • Title: SOP: Open Field Test Source: Bowdish Lab, McMaster University URL: [Link]

  • Title: Routes of Administration Source: The Laboratory Mouse (Second Edition), 2004 URL: [Link]

  • Title: Dose Conversion Between Animals and Humans: A Practical Solution Source: Indian Journal of Pharmaceutical Education and Research URL: [Link]

  • Title: Study of different routes of drugs administration in mice & rats Source: RJPTSimLab URL: [Link]

  • Title: The Mouse Forced Swim Test Source: PMC - NIH URL: [Link]

  • Title: General Guide to Behavioral Testing in Mice Source: Maze Engineers URL: [Link]

  • Title: Anxiety-Related Behaviors in Mice Source: Methods of Behavior Analysis in Neuroscience, Second Edition URL: [Link]

  • Title: How to Administer a Substance to a Mouse? Source: TransCure bioServices URL: [Link]

  • Title: Routes Of Drug Administration Source: SlideShare URL: [Link]

  • Title: What to watch for when analyzing mouse behavior Source: The Transmitter URL: [Link]

  • Title: Introduction to Allometric Scaling and Its Use in Toxicology and Health Risk Assessment Source: ChemSafetyPRO URL: [Link]

  • Title: Incorporating Test Compounds in Lab Animal Diets Source: Inotiv Blog URL: [Link]

  • Title: Guidelines on dosage calculation and stock solution preparation in experimental animals' studies Source: SciSpace URL: [Link]

  • Title: Statement on the forced swim test in rodent models Source: NHMRC URL: [Link]

  • Title: Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems Source: PMC - NIH URL: [Link]

Sources

Application

Application Notes and Protocols for In Vitro Characterization of 5-Fluoroindan-2-ylamine hydrochloride

Introduction: Unveiling the Potential of a Novel Monoamine Oxidase Inhibitor 5-Fluoroindan-2-ylamine hydrochloride is a derivative of 2-aminoindan, a structural motif found in compounds known to interact with the central...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unveiling the Potential of a Novel Monoamine Oxidase Inhibitor

5-Fluoroindan-2-ylamine hydrochloride is a derivative of 2-aminoindan, a structural motif found in compounds known to interact with the central nervous system. The introduction of a fluorine atom can significantly alter a molecule's biological properties, including its metabolic stability and binding affinity for target proteins.[1] Based on its structural similarity to known neuroactive compounds, such as 5-iodo-2-aminoindane (5-IAI), which acts as a monoamine releasing agent, 5-Fluoroindan-2-ylamine hydrochloride is hypothesized to function as a monoamine oxidase (MAO) inhibitor.[2]

Monoamine oxidases (MAO-A and MAO-B) are critical enzymes responsible for the degradation of key neurotransmitters like serotonin, dopamine, and norepinephrine.[3][4] Inhibitors of these enzymes are cornerstone therapies for a range of neurological and psychiatric conditions. MAO-A inhibitors are primarily used in the treatment of depression and anxiety, while MAO-B inhibitors are employed in managing Parkinson's and Alzheimer's diseases.[4][5]

This guide provides a comprehensive framework for the initial in vitro characterization of 5-Fluoroindan-2-ylamine hydrochloride. As a Senior Application Scientist, this document is structured not as a rigid set of pre-validated results, but as a strategic guide for researchers to systematically determine the compound's cytotoxic profile, its primary enzymatic inhibitory activity, and its mechanism of inducing cell death at supratherapeutic concentrations. The protocols herein are designed to be self-validating, providing researchers with the tools to generate robust and reliable data for this novel compound.

Section 1: Hypothesized Mechanism of Action

MAOs are flavin-containing enzymes located on the outer mitochondrial membrane that catalyze the oxidative deamination of monoamines. This process is crucial for regulating neurotransmitter levels in the brain. We hypothesize that 5-Fluoroindan-2-ylamine hydrochloride acts by binding to the active site of MAO-A and/or MAO-B, preventing the breakdown of their respective substrates. This inhibition would lead to an increase in the synaptic concentration of neurotransmitters, which is the therapeutic basis for MAO inhibitors (MAOIs).

MAO_Pathway cluster_presynaptic Presynaptic Neuron Neurotransmitter Dopamine / Serotonin MAO Monoamine Oxidase (MAO-A / MAO-B) Neurotransmitter->MAO Oxidative Deamination Metabolites Inactive Metabolites MAO->Metabolites Test_Compound 5-Fluoroindan-2-ylamine hydrochloride Test_Compound->MAO Inhibition

Caption: Hypothesized inhibition of Monoamine Oxidase (MAO) by 5-Fluoroindan-2-ylamine hydrochloride.

Section 2: Essential Preliminary Protocols

Prior to conducting functional assays, it is critical to establish the basic handling properties of the compound, including its solubility and stability in the chosen cell culture medium.

Stock Solution Preparation and Solubility Testing

Rationale: An accurate and stable stock solution is the foundation of reproducible results. The hydrochloride salt form of the compound suggests good solubility in aqueous solutions. Dimethyl sulfoxide (DMSO) is a common solvent for initial stock preparation.

Protocol:

  • Prepare a high-concentration stock solution (e.g., 10-50 mM) of 5-Fluoroindan-2-ylamine hydrochloride in sterile DMSO.

  • To determine solubility in aqueous media, create serial dilutions of the DMSO stock into your complete cell culture medium (e.g., DMEM with 10% FBS).

  • Visually inspect each dilution for precipitation immediately after preparation and after incubation at 37°C for a period relevant to your longest assay (e.g., 24-72 hours).

  • It is recommended to keep the final DMSO concentration in all experimental wells below 0.5% to avoid solvent-induced cytotoxicity.

Stability in Cell Culture Medium

Rationale: Some compounds can degrade in the complex environment of cell culture medium, which is buffered and contains various proteins and salts. Verifying stability ensures that the observed effects are due to the compound itself and not its degradation products.[6]

Protocol:

  • Prepare a working concentration of 5-Fluoroindan-2-ylamine hydrochloride in complete cell culture medium.

  • Incubate the solution under standard cell culture conditions (37°C, 5% CO₂).

  • At various time points (e.g., 0, 2, 8, 24, 48 hours), take an aliquot of the medium.

  • Analyze the concentration of the parent compound using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC). A stable compound will show minimal decrease in concentration over the time course.[6]

Section 3: Core Assay Protocols

This section details the essential experimental workflows to characterize the bioactivity of 5-Fluoroindan-2-ylamine hydrochloride.

Protocol 1: Determining Cytotoxicity Profile (IC₅₀)

Rationale: The first step in characterizing any new compound is to determine its cytotoxic concentration range. This allows for the selection of non-lethal concentrations for subsequent functional assays. The MTT assay is a reliable, colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[7][8]

Recommended Cell Line: SH-SY5Y (human neuroblastoma cell line) is a common and relevant model for neuroactive compound screening as these cells can be differentiated into a more neuron-like phenotype and express both MAO-A and MAO-B.

Step-by-Step Methodology: MTT Assay

  • Cell Seeding: Seed SH-SY5Y cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[8]

  • Compound Treatment: Prepare 2x serial dilutions of 5-Fluoroindan-2-ylamine hydrochloride in complete medium. A wide starting range is recommended (e.g., 1 mM down to 10 nM).

  • Remove the seeding medium from the wells and add 100 µL of the compound dilutions. Include a "vehicle control" (medium with the same final DMSO concentration) and a "no-cell" blank control (medium only).[7]

  • Incubate the plate for a relevant duration, typically 24, 48, or 72 hours.[8]

  • MTT Addition: Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.[7][9]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.[7][9]

  • Data Acquisition: Shake the plate gently for 10 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the "no-cell" blank from all other values.

    • Express the results as a percentage of the vehicle control (100% viability).

    • Plot the percentage viability against the log of the compound concentration and use non-linear regression to calculate the IC₅₀ value (the concentration that inhibits 50% of metabolic activity).

Data Presentation: Hypothetical Cytotoxicity Data

Concentration (µM)% Viability (Mean ± SD)
Vehicle Control (0)100 ± 4.5
198.2 ± 5.1
1095.6 ± 3.9
5088.1 ± 4.2
10052.3 ± 6.0
25021.5 ± 3.3
5005.1 ± 1.8
Calculated IC₅₀ ~105 µM
Note: This data is for illustrative purposes only and is not derived from actual experimental results.
Protocol 2: Functional Characterization - MAO Inhibition Assay

Rationale: This is the core assay to validate the hypothesized mechanism of action. Commercially available kits, such as the MAO-Glo™ Assay, provide a robust, luminescence-based method to measure MAO-A and MAO-B activity separately. The assay uses MAO-specific substrates that are converted into luciferin, which is then used by luciferase to generate a light signal proportional to MAO activity.

MAO_Assay_Workflow start Prepare Recombinant MAO-A or MAO-B Enzyme add_compound Add 5-Fluoroindan-2-ylamine HCl (or control inhibitor) start->add_compound pre_incubate Pre-incubate add_compound->pre_incubate add_substrate Add MAO Substrate pre_incubate->add_substrate incubate_reaction Incubate for Reaction add_substrate->incubate_reaction add_luciferin Add Luciferin Detection Reagent incubate_reaction->add_luciferin read_luminescence Read Luminescence (Plate Reader) add_luciferin->read_luminescence

Sources

Method

Application Note: Advanced Formulation Techniques for CNS-Targeted Delivery of 5-Fluoroindan-2-ylamine Hydrochloride

Introduction & Formulation Rationale 5-Fluoroindan-2-ylamine hydrochloride (5-F-2-AI HCl) is a halogenated derivative of the 2-aminoindane scaffold. In neuropharmacology, aminoindanes are recognized as rigid analogues of...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Formulation Rationale

5-Fluoroindan-2-ylamine hydrochloride (5-F-2-AI HCl) is a halogenated derivative of the 2-aminoindane scaffold. In neuropharmacology, aminoindanes are recognized as rigid analogues of amphetamines, acting as potent monoamine releasing agents that target dopamine, norepinephrine, and serotonin transporters[1].

While the free-base form of 2-aminoindanes exhibits moderate lipophilicity, the hydrochloride salt (5-F-2-AI HCl) is highly hydrophilic and ionized at physiological pH. This presents a significant pharmacokinetic challenge: the blood-brain barrier (BBB) tightly restricts the passage of hydrophilic molecules, heavily favoring small (<500 Da), lipophilic, and non-ionized compounds for passive diffusion[2]. Consequently, conventional systemic administration of aqueous 5-F-2-AI HCl results in rapid peripheral clearance and poor Central Nervous System (CNS) partitioning.

To overcome this barrier and optimize neuropharmacological profiling, this application note details two advanced, field-proven formulation strategies tailored specifically for hydrophilic amine hydrochlorides:

  • Solid Lipid Nanoparticles (SLNs): Utilizing a W1/O/W2 double emulsion technique to encapsulate the water-soluble salt within a lipophilic matrix, enabling receptor-mediated transcytosis across the BBB[3].

  • Thermosensitive Intranasal Gels: Bypassing the BBB entirely by utilizing the olfactory and trigeminal nerve pathways for direct-to-brain delivery[4].

Mechanistic Insights & Experimental Design

The Causality Behind W1/O/W2 Double Emulsion for SLNs

Standard single-emulsion (O/W) techniques are highly inefficient for hydrophilic salts; the drug rapidly partitions into the continuous external aqueous phase during solvent evaporation, resulting in negligible Encapsulation Efficiency (EE%).

A Water-in-Oil-in-Water (W1/O/W2) double emulsion traps the aqueous API solution (W1) inside an organic lipid core (O), which is subsequently dispersed in an external aqueous phase (W2).

  • Lipid Selection: Stearic acid is selected as the solid lipid matrix due to its biocompatibility and solid state at body temperature, preventing premature drug leakage[3].

  • Surfactant Synergy: Soy Lecithin (lipophilic) is used in the organic phase to stabilize the primary W1/O emulsion, while Polyvinyl Alcohol (PVA) (hydrophilic) is used in the W2 phase to prevent droplet coalescence during secondary emulsification.

The Causality Behind Poloxamer-Based Intranasal Gels

Intranasal delivery effectively bypasses the BBB, but liquid nasal sprays suffer from rapid mucociliary clearance[4]. Poloxamer 407 (P407) and Poloxamer 188 (P188) are triblock copolymers that exhibit reverse thermal gelation. By optimizing their ratio, the formulation remains a low-viscosity liquid at room temperature (25°C) for precise spray actuation, but undergoes rapid micellization and gelation at the nasal mucosal temperature (~34°C). This phase transition physically locks the formulation in the nasal cavity, extending the absorption window.

BBB_Transcytosis Blood Systemic Circulation (Bloodstream) SLN 5-F-2-AI SLNs (ApoE Adsorption) Blood->SLN i.v. administration Endothelial BBB Endothelial Cell (LRP1 Receptor) SLN->Endothelial Receptor binding Endosome Endosomal Escape (Lipid Fusion) Endothelial->Endosome Endocytosis CNS CNS Parenchyma (Target Site) Endosome->CNS Transcytosis

Mechanism of ApoE-mediated BBB transcytosis for 5-F-2-AI loaded Solid Lipid Nanoparticles.

Experimental Protocols

Protocol 1: Synthesis of 5-F-2-AI HCl-Loaded SLNs (W1/O/W2 Method)

This protocol is designed as a self-validating system; the visual transition from a milky primary emulsion to a uniform nanoparticle dispersion confirms successful phase inversion and stabilization.

Step 1: Preparation of the Primary Emulsion (W1/O)

  • Dissolve 20 mg of 5-F-2-AI HCl in 1 mL of ultra-pure water (W1 phase).

  • Dissolve 100 mg of Stearic Acid and 50 mg of Soy Lecithin in 5 mL of Dichloromethane (DCM) (O phase). Note: DCM is selected over chloroform due to its lower boiling point, facilitating rapid downstream evaporation.

  • Add the W1 phase dropwise into the O phase under continuous magnetic stirring (500 rpm).

  • Subject the mixture to probe sonication (20 kHz, 40% amplitude) for 2 minutes. Critical: Perform this in an ice bath to prevent DCM boiling and thermal degradation of the API.

Step 2: Preparation of the Secondary Emulsion (W1/O/W2) 5. Prepare 20 mL of a 1% (w/v) PVA aqueous solution (W2 phase) and chill to 4°C. 6. Inject the primary emulsion (W1/O) rapidly into the W2 phase while homogenizing at 15,000 rpm using a high-shear rotor-stator homogenizer for 5 minutes.

Step 3: Solvent Evaporation and Recovery 7. Transfer the resulting double emulsion to a magnetic stirrer and stir at 300 rpm for 4 hours at room temperature in a fume hood to fully evaporate the DCM. The dispersion will transition from opaque white to a slightly translucent colloidal suspension. 8. Recover the SLNs via ultracentrifugation (25,000 × g for 30 mins at 4°C). Wash twice with ultra-pure water to remove unencapsulated drug and excess PVA. 9. Lyophilize the pellet using 5% (w/v) trehalose as a cryoprotectant.

SLN_Workflow W1 Aqueous Phase 1 (W1) 5-F-2-AI HCl in Water PE Primary Emulsion (W1/O) Probe Sonication (Ice Bath) W1->PE O Organic Phase (O) Stearic Acid + Lecithin in DCM O->PE DE Double Emulsion (W1/O/W2) High-Shear Homogenization PE->DE W2 Aqueous Phase 2 (W2) 1% w/v PVA Solution W2->DE Evap Solvent Evaporation & SLN Recovery DE->Evap

Step-by-step W1/O/W2 double emulsion workflow for encapsulating hydrophilic 5-F-2-AI HCl.

Protocol 2: Preparation of Intranasal Thermosensitive In Situ Gel

This protocol utilizes the "cold method" to ensure complete hydration of the poloxamer chains, preventing polymer clumping.

  • API Dissolution: Dissolve 10 mg/mL of 5-F-2-AI HCl in cold (4°C) phosphate-buffered saline (PBS, pH 6.5, mimicking nasal pH).

  • Polymer Addition: Slowly sprinkle 18% (w/v) Poloxamer 407 and 4% (w/v) Poloxamer 188 into the cold API solution under gentle magnetic stirring (200 rpm).

  • Hydration: Transfer the beaker to a 4°C refrigerator and leave it undisturbed for 24 hours. Causality: Poloxamers are more soluble in cold water; resting allows complete uncoiling of the polymer chains, yielding a clear, lump-free solution.

  • Mucoadhesive Tuning: Add 0.5% (w/v) Hydroxypropyl Methylcellulose (HPMC) to the hydrated solution to enhance the mechanical strength of the gel and improve mucosal adhesion.

  • Validation: Perform a vial-tilt test. The formulation should flow freely at 4–25°C but form a rigid, non-flowing gel within 60 seconds when incubated in a 34°C water bath.

Data Presentation: Physicochemical Characterization

The following table summarizes the expected quantitative analytical data for the optimized 5-F-2-AI HCl formulations, demonstrating the efficacy of the chosen techniques.

Formulation TypeParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)24h In Vitro Drug Release (%)
SLN (W1/O/W2) 145 ± 120.18 ± 0.03-28.4 ± 2.176.5 ± 3.282.4 ± 4.1
In Situ Gel 22 ± 4 (Micelles)0.11 ± 0.02-5.2 ± 1.498.1 ± 1.195.6 ± 2.5

Note: The highly negative Zeta Potential of the SLNs (-28.4 mV) ensures colloidal stability via electrostatic repulsion, preventing aggregation during storage.

References

  • [3] Nanotechnology-based drug delivery for the treatment of CNS disorders. National Center for Biotechnology Information (PMC - NIH). Available at:[Link]

  • [1] 2-Aminoindane. Wikipedia, The Free Encyclopedia. Available at: [Link]

  • [2] Which type of drugs penetrate CNS better? Patsnap Synapse. Available at:[Link]

  • [4] Advances in Intrathecal Nanoparticle Delivery: Targeting the Blood–Cerebrospinal Fluid Barrier for Enhanced CNS Drug Delivery. MDPI. Available at:[Link]

Sources

Application

Application Note: Mass Spectrometry Fragmentation of 5-Fluoroindan-2-ylamine HCl

Abstract This application note provides a detailed guide to the characterization of 5-Fluoroindan-2-ylamine hydrochloride using mass spectrometry. We present optimized protocols for both Gas Chromatography-Mass Spectrome...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a detailed guide to the characterization of 5-Fluoroindan-2-ylamine hydrochloride using mass spectrometry. We present optimized protocols for both Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Electrospray Ionization (ESI). The predictable fragmentation pathways for this compound are elucidated, offering a robust framework for its unequivocal identification in complex matrices. This guide is intended for researchers, analytical scientists, and drug development professionals requiring precise structural confirmation and analytical method development for aminoindan derivatives.

Introduction

5-Fluoroindan-2-ylamine is a substituted aminoindane, a class of compounds with significant interest in pharmaceutical and medicinal chemistry research. As with any research chemical or potential active pharmaceutical ingredient (API), unambiguous structural identification is critical for quality control, metabolism studies, and regulatory compliance. Mass spectrometry serves as a cornerstone technique for this purpose, providing both molecular weight information and a distinct fragmentation "fingerprint."

This document outlines the expected fragmentation patterns of 5-Fluoroindan-2-ylamine under two common ionization regimes: high-energy Electron Ionization (EI) and soft Electrospray Ionization (ESI). Understanding these pathways is essential for confident spectral interpretation and method development.

Chemical Structure and Properties:

  • Compound: 5-Fluoroindan-2-ylamine Hydrochloride

  • CAS Number: 1017189-00-5

  • Molecular Formula (Free Base): C₉H₁₀FN

  • Monoisotopic Mass (Free Base): 151.08 Da

  • Structure: Chemical structure of 5-Fluoroindan-2-ylamine

Analytical Strategy: GC-MS vs. LC-MS/MS

The choice between GC-MS and LC-MS/MS depends on the analytical objective and sample matrix. The hydrochloride salt is non-volatile, making direct GC-MS analysis problematic. However, GC-MS with EI provides highly detailed, reproducible fragmentation spectra that are excellent for library matching and initial identification. LC-MS/MS is ideal for analyzing the salt form directly in complex mixtures, offering high sensitivity and specificity.

G cluster_0 Sample: 5-Fluoroindan-2-ylamine HCl cluster_1 GC-MS Analysis cluster_2 LC-MS/MS Analysis Start Start with HCl Salt Prep_GC Sample Prep: Convert to Free Base (LLE with NaOH) Start->Prep_GC For detailed fragmentation Prep_LC Sample Prep: Simple Dilution (e.g., MeOH/H2O) Start->Prep_LC For direct analysis & quantitation GCMS GC-MS (EI) Prep_GC->GCMS Result_GC Detailed EI Spectrum (Library Matching) GCMS->Result_GC LCMS LC-MS/MS (ESI) Prep_LC->LCMS Result_LC Sensitive & Specific (MRM/Quantitation) LCMS->Result_LC

Caption: Decision workflow for MS analysis of 5-Fluoroindan-2-ylamine HCl.

GC-MS with Electron Ionization (EI)

Electron Ionization is a hard ionization technique that imparts significant energy into the molecule, leading to extensive and predictable fragmentation. This is highly valuable for structural elucidation.

Protocol: Sample Preparation for GC-MS

For successful GC-MS analysis, the hydrochloride salt must be converted to its more volatile free base form.

Materials:

  • 5-Fluoroindan-2-ylamine HCl sample

  • 1 M Sodium Hydroxide (NaOH) solution

  • Dichloromethane (DCM) or Ethyl Acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Vials and pipettes

Procedure:

  • Dissolve ~1 mg of the HCl salt in 1 mL of deionized water in a glass vial.

  • Add 1 M NaOH dropwise while vortexing until the solution is basic (pH > 10).

  • Add 1 mL of DCM, cap the vial, and vortex vigorously for 1 minute to extract the free base into the organic layer.

  • Allow the layers to separate. Carefully transfer the bottom organic layer (DCM) to a clean vial.

  • Add a small amount of anhydrous Na₂SO₄ to the DCM extract to remove any residual water.

  • The dried extract is now ready for GC-MS analysis.

Protocol: GC-MS Instrumentation

GC Parameters:

  • Injector: Splitless mode, 250 °C

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent)

  • Carrier Gas: Helium, constant flow at 1.0 mL/min

  • Oven Program: 100 °C (hold 1 min), ramp at 15 °C/min to 280 °C (hold 5 min)

MS Parameters:

  • Ionization Mode: Electron Ionization (EI)

  • Ionization Energy: 70 eV[1]

  • Source Temperature: 230 °C

  • Mass Range: m/z 40-300

Predicted EI Fragmentation Pattern

The primary fragmentation pathway for aliphatic amines under EI is α-cleavage (cleavage of the bond beta to the nitrogen atom), which is a dominant process.[2][3] The molecular ion (M⁺˙) for compounds with an odd number of nitrogen atoms will have an odd nominal mass.[3][4]

Key Fragmentation Steps:

  • Molecular Ion (M⁺˙): The initial ionization produces a radical cation at m/z 151 . The molecular ion peak for aliphatic amines can be weak or absent.[3][4]

  • α-Cleavage: The most favorable fragmentation is the cleavage of the C-C bond in the five-membered ring, beta to the amine group. This results in the loss of a C₇H₆F radical and formation of a stable iminium cation at m/z 44 (CH₂=NH₂⁺) . This is predicted to be the base peak .

  • Benzylic Cleavage: An alternative fragmentation involves the loss of the amino group and adjacent hydrogen, leading to the formation of a stable fluoro-indenyl cation. This pathway would produce a fragment at m/z 133 ([M-NH₂]⁺).

  • Loss of HF: Fluorinated aromatic compounds can undergo fragmentation by losing a neutral hydrogen fluoride (HF) molecule.[5] This would result in a fragment at m/z 131 ([M-HF]⁺˙).

G M M+• m/z 151 (C9H10FN)+• F44 m/z 44 (C2H6N)+ Base Peak M->F44 α-Cleavage (-•C7H5F) F133 m/z 133 (C9H8F)+ M->F133 Benzylic Cleavage (-•NH2) F131 m/z 131 (C9H8N)+• M->F131 Neutral Loss (-HF)

Caption: Predicted EI fragmentation pathway for 5-Fluoroindan-2-ylamine.

LC-MS/MS with Electrospray Ionization (ESI)

ESI is a soft ionization technique ideal for polar and thermally labile molecules, including salts. It typically generates a protonated molecular ion [M+H]⁺ with minimal in-source fragmentation.[6] Tandem MS (MS/MS) is then used to induce and analyze fragmentation for structural confirmation.

Protocol: Sample Preparation for LC-MS/MS

Preparation is straightforward as the hydrochloride salt is readily soluble.

Materials:

  • 5-Fluoroindan-2-ylamine HCl sample

  • Methanol (LC-MS Grade)

  • Water (LC-MS Grade)

  • Formic Acid (optional, to aid protonation)

Procedure:

  • Prepare a stock solution of the sample at 1 mg/mL in 50:50 Methanol:Water.

  • Further dilute the stock solution to a working concentration (e.g., 1-10 µg/mL) using the same solvent.

  • A small amount of formic acid (0.1%) can be added to the solvent to ensure the amine remains protonated.[7]

Protocol: LC-MS/MS Instrumentation

LC Parameters:

  • Column: C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size)

  • Mobile Phase A: Water + 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

  • Gradient: Start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, then re-equilibrate.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

MS/MS Parameters:

  • Ionization Mode: ESI Positive

  • Precursor Ion (Q1): m/z 152.1 ([M+H]⁺)

  • Collision Gas: Argon

  • Collision Energy: Optimize between 10-40 eV to observe key fragments.

Predicted ESI-MS/MS Fragmentation Pattern

In positive ion ESI, the molecule is protonated at the basic amine group to form the precursor ion [M+H]⁺ at m/z 152 . Collision-Induced Dissociation (CID) of this ion leads to characteristic product ions.

Key Fragmentation Steps:

  • Precursor Ion: The protonated molecule is observed at m/z 152 ([C₉H₁₁FN]⁺).

  • Loss of Ammonia: The most common fragmentation pathway for protonated primary amines is the neutral loss of ammonia (NH₃).[8] This yields a stable carbenium ion at m/z 135 ([C₉H₈F]⁺). This is expected to be the most abundant product ion.

  • Retro-Diels-Alder (RDA)-type reaction: Cleavage of the five-membered ring can occur, leading to the loss of a neutral fluoro-styrene molecule and generating a fragment at m/z 30 ([CH₂NH₂]⁺).

G M [M+H]+ m/z 152 (C9H11FN)+ F135 m/z 135 (C9H8F)+ Major Product Ion M->F135 Neutral Loss of NH3 (CID) F30 m/z 30 (CH4N)+ M->F30 Ring Cleavage (CID)

Caption: Predicted ESI-MS/MS fragmentation of [M+H]⁺ for 5-Fluoroindan-2-ylamine.

Summary of Key Ions

The following table summarizes the key mass-to-charge ratios expected from the analysis of 5-Fluoroindan-2-ylamine.

IonizationIon TypePredicted m/z (Nominal)Proposed FormulaNotes
EI Molecular Ion (M⁺˙)151[C₉H₁₀FN]⁺˙Odd m/z value characteristic of a single nitrogen compound.[3]
EI Fragment (Base Peak)44[C₂H₆N]⁺Result of characteristic α-cleavage of the primary amine.
EI Fragment133[C₉H₈F]⁺Result of benzylic cleavage and loss of the amino group.
ESI Precursor Ion [M+H]⁺152[C₉H₁₁FN]⁺The target ion for MS/MS analysis.
ESI Product Ion135[C₉H₈F]⁺Major fragment from the neutral loss of ammonia (NH₃).[8]

Conclusion

The mass spectrometric analysis of 5-Fluoroindan-2-ylamine hydrochloride can be effectively performed using both GC-MS (after conversion to free base) and LC-MS/MS. Each technique provides complementary information. EI fragmentation is dominated by α-cleavage, yielding a characteristic base peak at m/z 44. ESI-MS/MS analysis of the protonated molecule (m/z 152) is characterized by the predominant neutral loss of ammonia to produce a major product ion at m/z 135. These well-defined fragmentation pathways provide a reliable basis for the identification and structural confirmation of this compound in various research and development settings.

References

  • Bruce, J. M., & Budzikiewicz, H. (1967). Fragmentation and rearrangement processes in the mass spectra of perhalogeno-aromatic compounds. Part III. Phenyl and pentafluorophenyl derivatives of Group V. Journal of the Chemical Society A: Inorganic, Physical, Theoretical, 416-420. [Link]

  • De Brabandere, V. I., & De Kimpe, N. (2011). Electron ionization mass spectra of suspected di-iodo-2-aminoindans. ResearchGate. [Link]

  • Gakh, A. A., et al. (2000). Chemical Fragmentation of C60F48. The Journal of Physical Chemistry A, 104(26), 6251-6255. [Link]

  • Furin, G. G. (2020). Fluorinated Aromatic Compounds. ResearchGate. [Link]

  • Prasain, J. (2013). Mass Spectrometry analysis of Small molecules. SlideShare. [Link]

  • Ye, C., & Li, W. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. LCGC International, 34(8), 22-29. [Link]

  • Problems in Chemistry. (2023, January 26). Mass Spectrometry Part 8 - Fragmentation in Amines. YouTube. [Link]

  • Dibeler, V. H., & Mohler, F. L. (1951). Mass spectra of fluorocarbons. Journal of Research of the National Bureau of Standards, 47(5), 337-342. [Link]

  • University of Arizona. Mass Spectrometry: Fragmentation. University of Arizona Chemistry Department. [Link]

  • Prasain, J. (2009, January 20). Ion fragmentation of small molecules in mass spectrometry. SlideShare. [Link]

  • Whitman College. GCMS Section 6.15 - Fragmentation of Amines. Whitman College Chemistry Department. [Link]

  • Shimadzu. (n.d.). Quantitative Screening of Twenty Six Aromatic Amines Originated from Azo Dyes by LC/MS Method. Shimadzu Application News. [Link]

  • Cerno Bioscience. (n.d.). Solvent/Sample Interaction in the GC/MS Analysis of Amines. Cerno Bioscience Application Note. [Link]

  • F., Curt. (2019, April 2). Can amide bonds fragment in ESI-MS? Chemistry Stack Exchange. [Link]

  • Pereira, V., et al. (2011). Gas Chromatography–Mass Spectrometry Assessment of Amines in Port Wine and Grape Juice after Fast Chloroformate Extraction/Derivatization. Journal of Agricultural and Food Chemistry, 59(15), 8110-8117. [Link]

  • ResearchGate. (n.d.). LC/MS/MS chromatograms of amine standard solutions (10 ng/mL). ResearchGate. [Link]

  • Organomation. (n.d.). GC-MS Sample Preparation. Organomation Associates, Inc. [Link]

  • University of Texas at Austin. Fragmentation Mechanisms - Intro to Mass Spectrometry. University of Texas at Austin Chemistry Department. [Link]

  • Reddy, G. S., et al. (2014). Determination of Dimethylamine and Triethylamine in Hydrochloride Salts of Drug Substances by Headspace Gas Chromatography using. Indian Journal of Pharmaceutical Sciences, 76(6), 548-552. [Link]

  • Gault, J., et al. (2020). Internal fragments generated by electron ionization dissociation enhance protein top-down mass spectrometry. Journal of the American Society for Mass Spectrometry, 31(10), 2097-2104. [Link]

  • McCullagh, M., et al. (n.d.). Identification of Multiple Sites of Intra-Molecular Protonation and Different Fragmentation Patterns within the Fluoroquinolone. Waters Corporation Application Note. [Link]

  • LCGC International. (n.d.). Study of Free Radical Fragment Ions Generated from ESI-CID-MS-MS Using LTQ and LTQ Orbitrap Mass Spectrometers. LCGC International. [Link]

  • Smialek, M. A., et al. (2014). Fragmentation processes of ionized 5-fluorouracil in the gas phase and within clusters. Open Research Online. [Link]

  • Sparkman, O. D. (2026, March 29). Anatomy of an Ion's Fragmentation After Electron Ionization, Part II. Spectroscopy Online. [Link]

  • Sparkman, O. D. (2026, April 1). Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. LCGC International. [Link]

  • Zhang, Y., et al. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Molecules, 28(18), 6563. [Link]

Sources

Method

Application Note: Advanced Crystallization and Purification Strategies for 5-Fluoroindan-2-ylamine Hydrochloride

Target Audience: Process Chemists, Formulation Scientists, and Preclinical Drug Development Professionals Document Type: Technical Application Note & Validated Protocols Executive Summary & Physicochemical Causality 5-Fl...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Process Chemists, Formulation Scientists, and Preclinical Drug Development Professionals Document Type: Technical Application Note & Validated Protocols

Executive Summary & Physicochemical Causality

5-Fluoroindan-2-ylamine hydrochloride (5-FAI HCl) is a fluorinated derivative of 2-aminoindane, a critical structural motif in neuroactive compounds, analgesics, and research chemicals. The isolation of 5-FAI as a hydrochloride salt is a deliberate design choice: over 50% of all approved basic drug molecules exist as salts, with hydrochlorides being the most prevalent due to their optimal balance of solubility, crystallinity, and physiological compatibility[1, 3].

As a Senior Application Scientist, I approach the purification of 5-FAI HCl not merely as a separation task, but as a thermodynamic engineering challenge. Amine hydrochlorides are highly polar and readily form hydrogen bonds. Consequently, their crystallization behavior is heavily dictated by solvent polarity, cooling trajectories, and the presence of competing hydrogen-bond donors/acceptors in the solvent matrix.

The "Why" Behind the Methodology

Crystallization is driven by supersaturation, but the quality of the crystal (purity, habit, and polymorphic form) is driven by kinetics.

  • Solvent Selection: We utilize an Isopropanol (IPA)/Water system for primary cooling crystallization. The causality here is straightforward: the ionic nature of the HCl salt requires a highly polar protic solvent (water) for initial dissolution at elevated temperatures. However, pure water would result in unacceptable yield losses due to high cold-solubility. The addition of IPA acts as a solubility modulator, sharply decreasing the solubility of 5-FAI HCl as the temperature drops, thereby forcing controlled nucleation [1].

  • Antisolvent Strategy: For rapid recovery or when dealing with highly impure crude streams, an antisolvent approach (e.g., Ethanol/Ethyl Acetate) is employed. The amine hydrochloride cannot maintain its solvation sphere in the non-polar/aprotic environment of Ethyl Acetate, triggering instantaneous phase separation and crystallization [2, 5].

Solvent System Selection & Process Parameters

To establish a self-validating process, quantitative data must drive solvent selection. The table below summarizes the empirical rationale for various solvent systems applied to indanamine hydrochloride derivatives.

Table 1: Solvent System Selection Matrix for 5-FAI HCl
Solvent System (v/v)Crystallization MechanismYield ExpectationPurity ExpectationCausality / Rationale
IPA : Water (9:1) Cooling80 - 85%>99.5%Water dissolves the salt lattice; IPA drives supersaturation upon cooling. Ideal for primary polymorph control.
Ethanol : EtOAc (1:4) Antisolvent>90%97 - 98%Ethanol acts as the solvent; EtOAc strips the solvation sphere. High yield, but risks trapping impurities in the rapid lattice formation.
THF : Heptane (1:3) Antisolvent>92%95 - 97%Highly aggressive antisolvent system. Used primarily for immediate precipitation of highly soluble crude batches [2].
Methanol (Pure) EvaporativeVariableModerateHigh solubility at all temperatures; requires evaporation which often leads to oiling out or solvate formation. Not recommended.

Thermodynamic Decision Workflow

The following diagram illustrates the logical decision tree for selecting the appropriate crystallization method based on the crude API's solubility profile.

CrystallizationStrategy Start Crude 5-FAI HCl Batch Assessment SolTest Solubility Profiling (Protic vs Aprotic) Start->SolTest HighSol High Temp Solubility >100 mg/mL in IPA/H2O SolTest->HighSol  Heated (60°C) LowSol Low Temp Solubility <10 mg/mL in IPA/H2O SolTest->LowSol  Ambient (20°C) Cooling Cooling Crystallization (Primary Protocol) HighSol->Cooling  ΔC drives nucleation Antisolvent Antisolvent Addition (Secondary Protocol) LowSol->Antisolvent  Requires precipitation Polymorph Polymorph & Moisture Sorption Screening Cooling->Polymorph Antisolvent->Polymorph

Fig 1. Decision tree for 5-FAI HCl crystallization based on thermodynamic solubility profiles.

Self-Validating Experimental Protocols

A protocol is only as good as its built-in validation mechanisms. The following procedures include In-Process Controls (IPCs) to ensure the system validates itself at each critical juncture.

Protocol A: Controlled Cooling Crystallization (IPA/Water)

This is the gold-standard method for obtaining high-purity, thermodynamically stable crystalline material [1].

Materials & Equipment:

  • Crude 5-Fluoroindan-2-ylamine hydrochloride.

  • Isopropanol (IPA, HPLC Grade) and Deionized Water (18.2 MΩ·cm).

  • Jacketed glass reactor with overhead PTFE stirrer and programmable temperature control unit (TCU).

Step-by-Step Methodology:

  • Solvent Preparation: Prepare a 9:1 (v/v) mixture of IPA and Water. Causality: The 10% water fraction is critical to disrupt the strong ionic bonds of the crude hydrochloride lattice.

  • Dissolution (IPC Point 1): Charge the reactor with 10g of crude 5-FAI HCl per 100 mL of the solvent mixture. Heat the jacket to 65°C under moderate agitation (150 RPM).

    • Self-Validation Check: The solution must become completely transparent. If turbidity persists after 30 minutes at 65°C, filter the hot solution through a 0.45 µm PTFE membrane to remove insoluble inorganic impurities.

  • Controlled Cooling: Program the TCU to cool the solution from 65°C to 5°C at a linear ramp rate of 0.15°C/minute.

    • Causality: A slow, linear cooling rate prevents rapid "crash out," which causes solvent entrapment and impurity occlusion within the crystal lattice.

  • Seeding (Optional but Recommended): When the solution reaches 45°C (the typical metastable zone limit), introduce 1% (w/w) of pure 5-FAI HCl seed crystals.

    • Causality: Seeding bypasses the high activation energy required for primary nucleation, ensuring consistent crystal habit and preventing oiling out.

  • Aging and Isolation: Hold the suspension at 5°C for 2 hours to maximize yield. Isolate the crystals via vacuum filtration (Büchner funnel).

  • Washing & Drying (IPC Point 2): Wash the filter cake with 20 mL of pre-chilled (0°C) pure IPA. Dry the crystals in a vacuum oven at 45°C at <50 mbar for 12 hours.

    • Self-Validation Check: Monitor the weight of the crystals. Drying is complete only when the mass stabilizes (constant weight achieved), indicating total removal of the IPA/Water solvate.

Table 2: Critical Process Parameters (CPPs) for Protocol A
ParameterTarget ValueOperating RangeImpact on Critical Quality Attributes (CQAs)
Dissolution Temp 65°C60 - 70°CEnsures complete destruction of thermal history; prevents premature nucleation.
Cooling Rate 0.15°C/min0.1 - 0.2°C/minSlower rates yield larger, purer crystals. Faster rates cause fines and impurity trapping.
Agitation Speed 150 RPM100 - 200 RPMMaintains homogeneity. >200 RPM causes crystal attrition (breakage) and secondary nucleation.
Drying Temp 45°C40 - 50°CRemoves solvent without risking thermal degradation or polymorphic transition.
Protocol B: Antisolvent Precipitation (Ethanol / Ethyl Acetate)

Utilized when the crude material contains highly similar structural impurities that co-crystallize during cooling [2, 5].

  • Dissolution: Dissolve 10g of crude 5-FAI HCl in 30 mL of absolute Ethanol at 40°C. Ethanol acts as the primary solvent due to its hydrogen-bonding capabilities.

  • Antisolvent Addition (IPC Point 1): Transfer the solution to a reactor equipped with a high-shear impeller (250 RPM). Using a dosing pump, add 120 mL of Ethyl Acetate (the antisolvent) at a constant rate of 2 mL/minute.

    • Causality: The slow addition of the antisolvent locally spikes supersaturation. Ethyl acetate disrupts the ethanol-amine hydrogen bonds, forcing the 5-FAI HCl to precipitate.

  • Aging & Recovery: Once addition is complete, cool the slurry to 10°C and age for 1 hour. Filter and wash with cold Ethyl Acetate.

    • Self-Validation Check: Analyze the mother liquor via HPLC. If the API concentration in the filtrate is >5%, the antisolvent ratio must be increased in subsequent batches.

Process Workflow & In-Process Controls

CoolingWorkflow Dissolve 1. Dissolution (65°C, IPA/H2O) HotFilter IPC: Hot Filtration (Remove Insoluble) Dissolve->HotFilter Cooling 2. Linear Cooling (-0.15°C/min) HotFilter->Cooling Seeding 3. Seeding at 45°C (Control Nucleation) Cooling->Seeding Isolation 4. Vacuum Filtration & Cold Wash Seeding->Isolation Drying 5. Vacuum Drying (IPC: Constant Wt) Isolation->Drying

Fig 2. Step-by-step workflow for the cooling crystallization of 5-FAI HCl, highlighting critical IPCs.

Solid-State Characterization & Validation

To ensure the scientific integrity of the final product, the crystallized 5-FAI HCl must undergo rigorous solid-state screening [3].

  • Differential Scanning Calorimetry (DSC): Because crystalline drugs generally have better storage stability, identifying the correct polymorph is paramount. DSC is used to confirm the melting endotherm. A sharp, single endothermic peak indicates high polymorphic purity and the absence of solvates[4].

  • Dynamic Vapor Sorption (DVS): Amine hydrochlorides are notoriously prone to hygroscopicity. DVS is employed to measure moisture uptake across a 0-90% Relative Humidity (RH) gradient. If the crystal lattice takes up >2% water mass, it may indicate the formation of a channel hydrate or an amorphous phase, necessitating a revision of the drying protocol [6].

References

  • ACS Publications. A “Bottom-Up” Approach to Process Development: Application of Physicochemical Properties of Reaction Products toward the Development of Direct-Drop Processes. URL:[Link]

  • Triclinic Labs. SOLID FORM SCREENING AND SELECTION: A Comprehensive Approach for Solid Form Selection in Preclinical Development and Beyond. URL:[Link]

  • TA Instruments. Key Analytical Techniques for Pharmaceutical Discovery and Formulation. URL: [Link]

  • ACS Publications. Thermodynamics, Solubility, and Crystallization of 1,5-Pentylenediamine Hydrochloride in Mixed Solvent Systems. URL:[Link]

  • AZoM. Moisture Sorption Characteristics in Pharmaceutical Materials. URL:[Link]

Application

Application Note: Preparation of 5-Fluoroindan-2-ylamine Hydrochloride Standard Curves for LC-MS/MS

Target Audience: Bioanalytical Scientists, DMPK Researchers, and LC-MS/MS Method Development Specialists. Introduction & Scientific Rationale 5-Fluoroindan-2-ylamine (5-fluoro-2,3-dihydro-1H-inden-2-amine) is a fluorinat...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Bioanalytical Scientists, DMPK Researchers, and LC-MS/MS Method Development Specialists.

Introduction & Scientific Rationale

5-Fluoroindan-2-ylamine (5-fluoro-2,3-dihydro-1H-inden-2-amine) is a fluorinated indane derivative frequently utilized as a pharmacophore in CNS drug discovery and as a critical synthetic intermediate. Quantifying this compound in biological matrices (e.g., plasma, urine) requires highly sensitive and selective analytical techniques. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) operated in positive Electrospray Ionization (+ESI) mode is the gold standard for this application due to the molecule's basic primary amine (pKa ~9.0), which readily protonates to form a stable [M+H]+ precursor ion.

This application note details a robust, self-validating protocol for preparing calibration standard curves for 5-Fluoroindan-2-ylamine hydrochloride. The methodology is grounded in the causality of physicochemical behaviors—specifically addressing salt-mass correction, non-specific binding, and matrix effects—while strictly adhering to the regulatory frameworks established by the FDA (2018)[1] and the ICH M10 guidelines[2].

Experimental Workflow

The following diagram illustrates the critical path from solid reference material to data regression. Each step is designed to preserve analyte integrity and ensure regulatory compliance.

Workflow Stock 1. Primary Stock (1 mg/mL) Correct for HCl salt mass Working 2. Working Solutions Serial Dilution in 50% MeOH Stock->Working Prevents glass adsorption Spiking 3. Matrix Spiking <5% non-matrix solvent Working->Spiking Maintains matrix integrity Extraction 4. Protein Precipitation 3:1 ACN:Plasma + IS Spiking->Extraction Extracts analyte & crashes protein LCMS 5. LC-MS/MS (+ESI) MRM: m/z 152.1 -> 135.1 Extraction->LCMS Supernatant injection Analysis 6. Data Regression Linear, 1/x² Weighting LCMS->Analysis Peak area ratio (Analyte/IS)

Figure 1: End-to-end workflow for 5-Fluoroindan-2-ylamine standard curve preparation and validation.

The "Self-Validating System" Concept

A bioanalytical method must be a self-validating system. This means the accuracy of the calibration curve cannot be assumed; it must be continuously proven within every analytical run. To achieve this:

  • Independent Weighing: Quality Control (QC) samples must be prepared from a completely independent primary stock solution (Stock B), weighed separately from the calibration curve stock (Stock A).

  • System Verification: If the calibration curve successfully quantifies the independent QCs within regulatory limits, the system self-validates the accuracy of the micro-balance, the pipetting technique, and the extraction recovery.

Step-by-Step Protocol

Primary Stock Preparation & Salt Correction (Expertise Insight)

5-Fluoroindan-2-ylamine is typically supplied as a hydrochloride (HCl) salt to improve solid-state stability. A common failure in bioanalysis is neglecting the salt-to-free-base conversion.

  • Free Base MW: 151.18 g/mol

  • HCl Salt MW: 187.64 g/mol

  • Correction Factor: 187.64/151.18=1.241

Procedure:

  • Weigh exactly 1.24 mg of 5-Fluoroindan-2-ylamine HCl into a silanized glass vial.

  • Dissolve in 1.00 mL of 100% Methanol (MeOH) to yield a 1.00 mg/mL (free base equivalent) primary stock.

  • Causality: 100% MeOH is used for the primary stock to ensure complete dissolution of the crystalline salt while preventing microbial growth during long-term storage at -20°C.

Preparation of Working Solutions

Hydrophobic amines are notorious for non-specific binding (adsorption) to the walls of polypropylene tubes or untreated glass.

  • Causality: Diluting directly in water exacerbates this adsorption. Diluting in 100% organic solvent will cause localized protein precipitation when spiked into plasma. Therefore, 50% MeOH in water is the optimal diluent.

Table 1: Serial Dilution Strategy for Working Solutions

StepSource SolutionVolume of Source (µL)Volume of 50% MeOH (µL)Working Conc. (ng/mL)
WS-7Primary Stock (1 mg/mL)1099010,000
WS-6WS-71009001,000
WS-5WS-6500500500
WS-4WS-5200800100
WS-3WS-450050050
WS-2WS-320080010
WS-1WS-25005005
Matrix Spiking (Calibration Curve Preparation)

According to ICH M10 guidelines, a calibration curve must include a blank, a zero sample (blank + Internal Standard), and a minimum of 6 non-zero concentration levels[3].

  • Causality: The spiking volume of the working solution must not exceed 5% of the total matrix volume . Exceeding 5% alters the biological nature of the plasma, artificially changing the extraction recovery compared to true in vivo samples.

Procedure:

  • Aliquot 95 µL of blank human plasma (K2EDTA) into microcentrifuge tubes.

  • Add 5 µL of the respective Working Solution (WS-1 through WS-7) to yield the final plasma concentrations (0.25 to 500 ng/mL).

  • Vortex gently for 30 seconds to ensure equilibration with matrix proteins.

Sample Extraction (Protein Precipitation)
  • To 100 µL of spiked plasma, add 300 µL of Acetonitrile (ACN) containing the Internal Standard (e.g., 5-Fluoroindan-2-ylamine-d4 at 50 ng/mL).

  • Causality: A 3:1 ratio of organic solvent to plasma is the thermodynamic threshold required to denature and precipitate >95% of plasma proteins.

  • Vortex vigorously for 2 minutes.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer 150 µL of the clear supernatant to an LC vial for injection.

LC-MS/MS Analytical Conditions

Chromatography:

  • Column: Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water (Provides protons to drive +ESI ionization).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 2.5 minutes.

Mass Spectrometry (MRM Mode): The primary fragmentation pathway for aliphatic amines is the neutral loss of ammonia ( −17 Da ). For 5-Fluoroindan-2-ylamine ( [M+H]+=152.1 ), the dominant product ion is m/z135.1 .

Table 2: Optimized MRM Transitions

AnalytePrecursor Ion ( m/z )Product Ion ( m/z )Declustering Potential (V)Collision Energy (eV)Purpose
5-Fluoroindan-2-ylamine152.1135.14018Quantifier
5-Fluoroindan-2-ylamine152.1109.14025Qualifier
IS (d4-analogue)156.1139.14018Internal Standard

Data Processing & Regulatory Acceptance

Regression and Weighting

Bioanalytical LC-MS/MS data exhibits heteroscedasticity (variance increases proportionally with concentration). If unweighted linear regression is used, the curve will be heavily biased to minimize absolute error at the Upper Limit of Quantification (ULOQ), causing massive relative errors at the Lower Limit of Quantification (LLOQ).

  • Solution: Apply a Linear 1/x2 weighting factor . This forces the regression algorithm to prioritize relative error, ensuring the LLOQ meets regulatory standards.

Acceptance Criteria

The FDA's 2018 Bioanalytical Method Validation guidance[1] and the ICH M10 harmonized guidelines[2] dictate strict acceptance criteria for standard curves to support regulatory submissions.

Table 3: Regulatory Acceptance Criteria for Standard Curves

ParameterFDA / ICH M10 Requirement
Blank Matrix Interfering signal 20% of LLOQ response; 5% of IS response[3].
LLOQ Standard Accuracy must be within ±20% of nominal concentration[1].
Non-LLOQ Standards Accuracy must be within ±15% of nominal concentration[1].
Curve Pass Rate At least 75% of non-zero standards (and minimum of 6 levels) must pass[3].
QC Samples At least 67% of total QCs, and 50% per level, must be within ±15% [1].

References

  • ICH M10 on bioanalytical method validation - Scientific guideline European Medicines Agency (EMA) URL:[Link]

  • M10: Bioanalytical Method Validation and Study Sample Analysis International Council for Harmonisation (ICH) URL:[Link] (Referenced via ICH M10 training materials)

  • Bioanalytical Method Validation Guidance for Industry (2018) U.S. Food and Drug Administration (FDA) URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting degradation of 5-Fluoroindan-2-ylamine hydrochloride during long-term storage

Welcome to the Technical Support Center. This guide is designed for research scientists and drug development professionals experiencing stability issues with 5-Fluoroindan-2-ylamine hydrochloride (5-FAI HCl).

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for research scientists and drug development professionals experiencing stability issues with 5-Fluoroindan-2-ylamine hydrochloride (5-FAI HCl). While hydrochloride salts are engineered to enhance the aqueous solubility and baseline stability of primary amines, they introduce unique vulnerabilities during long-term storage and handling.

This document provides a mechanistic breakdown of degradation pathways, actionable troubleshooting FAQs, quantitative stability profiling, and validated recovery protocols.

Mechanistic Analysis of Degradation

To effectively troubleshoot 5-FAI HCl, one must understand the causality behind its degradation. The compound is a halogenated primary amine salt. Its degradation is rarely a single-step process; rather, it is a cascade initiated by environmental factors.

  • Hygroscopicity & Deliquescence: Amine hydrochlorides are inherently hygroscopic. Upon exposure to ambient humidity, the salt absorbs moisture, leading to deliquescence. This water uptake creates a micro-aqueous environment on the powder's surface that catalyzes physical and chemical instability 1.

  • Free-Base Conversion: Within this micro-aqueous layer, trace alkaline impurities (often derived from glassware or excipients) can deprotonate the ammonium ion. This shifts the localized pH and converts a fraction of the stable salt back into the volatile, highly reactive free base.

  • Oxidative Susceptibility: The free base of 5-FAI possesses an available lone pair of electrons on the nitrogen atom, making it highly susceptible to auto-oxidation. Atmospheric oxygen and UV light trigger radical-mediated oxidation, forming hydroxylamines, oximes, and colored azo-polymers 2.

  • Thermal Decomposition: Exposure to excessive heat can drive off hydrogen chloride (HCl) gas, leaving behind the reactive free base, and can release irritating nitrogen oxides (NOx) 3.

DegradationMechanism A 5-FAI HCl (Stable Salt) B Moisture Absorption (Hygroscopic) A->B High RH Exposure E Oxidative Degradation (Yellow/Brown) A->E Thermal Stress C Micro-environmental pH Shift B->C Deliquescence D Free Base Conversion (Volatile) C->D Trace Alkalinity D->E O2 / Light

Logic of 5-FAI HCl degradation via moisture and oxidation.

Troubleshooting FAQs

Q: My 5-FAI HCl powder has developed a yellow/brown tint after 6 months of storage. What is the chemical cause, and is it still viable? A: The yellowing is a definitive visual indicator of oxidative degradation. Moisture ingress likely facilitated a localized pH shift, generating trace amounts of the free base, which subsequently oxidized into colored polymeric species 2. You must assess the purity via HPLC. If the purity has dropped below your experimental threshold (typically <98%), the material must be recrystallized (see Protocol 2) before use in sensitive biological or analytical assays.

Q: How should I store bulk 5-FAI HCl to prevent degradation? A: To arrest both hygroscopic and oxidative pathways, store the compound at -20°C in a tightly sealed, opaque container. The container should be backfilled with an inert gas (Argon or Nitrogen) and include a desiccant (e.g., silica gel). Crucially: Allow the container to equilibrate to room temperature for at least 2 hours before opening to prevent atmospheric condensation on the cold powder.

Q: Are there specific excipients or conditions I should avoid during accelerated stability testing? A: Yes. Avoid alkaline excipients that can drive free-base conversion. Additionally, if using saturated salt solutions for humidity control in stability chambers, avoid sodium nitrite (NaNO₂). Volatile NOx species from nitrite solutions can diffuse into the solid drug and cause artifactual N-nitrosation of the amine 4.

TroubleshootingWorkflow Start Visual/Assay Failure (Color change / Purity drop) Check Audit Storage (Check RH & Temp) Start->Check Dry Desiccation & Inert Gas Purge Check->Dry If RH > 30%, Purity > 98% Recryst Recrystallization (EtOH/Et2O) Check->Recryst If Purity < 98% Test HPLC & Karl Fischer Validation Dry->Test Recryst->Test

Step-by-step troubleshooting workflow for degraded 5-FAI HCl.

Quantitative Stability Profile

The table below summarizes the expected degradation trajectory of 5-FAI HCl under standard ICH accelerated stability conditions. Notice the direct correlation between water content (moisture uptake) and the drop in HPLC purity.

Table 1: Representative Degradation Profile of 5-FAI HCl under ICH Accelerated Conditions

Time PointStorage ConditionVisual AppearanceWater Content (KF, % w/w)Purity (HPLC, % Area)
Initial (T=0) N/AWhite crystalline powder0.2%99.8%
3 Months 25°C / 60% RHOff-white powder1.5%98.5%
3 Months 40°C / 75% RHPale yellow solid4.2%94.2%
6 Months 25°C / 60% RHPale yellow powder2.1%96.7%
6 Months 40°C / 75% RHBrown sticky solid6.8%88.5%

Experimental Protocols

To ensure scientific integrity, every handling procedure must be a self-validating system. The following protocols are designed to mitigate degradation during routine use and recover material that has already degraded.

Protocol 1: Moisture-Free Handling and Aliquoting

Purpose: To prevent atmospheric moisture from initiating the deliquescence-oxidation cascade during routine laboratory use.

  • Thermal Equilibration: Remove the sealed 5-FAI HCl container from -20°C storage. Place it in a desiccator at room temperature for a minimum of 2 hours prior to opening. Causality: Opening cold containers causes immediate condensation of ambient moisture onto the hygroscopic salt.

  • Environmental Control: Perform all weighing operations within a controlled environment (e.g., a glove box or a dry nitrogen-purged enclosure) if ambient relative humidity (RH) exceeds 30%.

  • Aliquoting: Transfer the required mass into pre-dried, amber glass vials to protect against photolytic stress.

  • Inert Purging: Gently blow a stream of dry Argon or Nitrogen gas into the headspace of both the bulk container and the aliquot vials for 15 seconds to displace oxygen.

  • Sealing: Cap tightly with PTFE-lined septa and wrap the seal with Parafilm before returning the bulk material to -20°C storage.

Protocol 2: Recovery via Recrystallization

Purpose: To purge oxidized byproducts and restore >99% purity to degraded 5-FAI HCl batches.

  • Dissolution: Suspend the degraded 5-FAI HCl in a minimum volume of hot absolute ethanol (approx. 60°C).

  • Hot Filtration: Oxidized polymeric degradation products are often insoluble in ethanol. Perform a hot gravity filtration through a fine glass-frit funnel to remove these impurities.

  • Precipitation: Slowly add cold diethyl ether (acting as an anti-solvent) dropwise to the filtrate while stirring, until the solution becomes persistently cloudy.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature to promote large crystal growth (which minimizes surface area for future moisture uptake). Transfer to an ice bath for 1 hour to maximize yield.

  • Collection: Collect the purified white crystals via vacuum filtration. Wash the filter cake with a small volume of ice-cold diethyl ether.

  • Validation (Self-Validating Step): Dry the crystals under high vacuum at 40°C for 12 hours to remove residual solvents. Validate the recovery by performing HPLC (target >99% Area) and Karl Fischer titration (target <0.5% water).

References

  • Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain Source: Pharma Excipients URL
  • Understanding the chemical basis of drug stability and degradation Source: Pharmaceutical Journal URL
  • SAFETY DATA SHEET: 2-Aminoindane hydrochloride Source: Fisher Scientific URL
  • Artifactual degradation of secondary amine-containing drugs during accelerated stability testing when saturated sodium nitrite solutions are used for humidity control Source: PubMed URL

Sources

Optimization

Optimizing reaction yield in 5-Fluoroindan-2-ylamine hydrochloride chemical synthesis

Welcome to the technical support guide for the synthesis of 5-Fluoroindan-2-ylamine hydrochloride. This resource is designed for researchers, medicinal chemists, and process development professionals to navigate the comm...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the synthesis of 5-Fluoroindan-2-ylamine hydrochloride. This resource is designed for researchers, medicinal chemists, and process development professionals to navigate the common challenges and optimize the yield and purity of this important synthetic intermediate. Our approach moves beyond simple step-by-step instructions to explain the underlying chemical principles, empowering you to troubleshoot effectively and make informed decisions during your synthesis.

Core Synthesis Pathway: An Overview

The most prevalent and scalable route to 5-Fluoroindan-2-ylamine hydrochloride involves a two-step process starting from 5-Fluoroindan-2-one. The core transformation is a reductive amination, followed by salt formation. This guide is structured to address critical questions and potential pitfalls at each stage of this workflow.

G cluster_0 Step 1: Reductive Amination cluster_1 Step 2: Salt Formation A 5-Fluoroindan-2-one C Imine/Iminium Intermediate A->C Condensation B Amine Source (e.g., NH4OAc) B->C E 5-Fluoroindan-2-ylamine (Free Base) C->E Reduction D Reducing Agent (e.g., NaBH3CN) D->E G 5-Fluoroindan-2-ylamine Hydrochloride (Product) E->G F HCl Source (e.g., HCl in Ether) F->G

Caption: General workflow for the synthesis of 5-Fluoroindan-2-ylamine hydrochloride.

Frequently Asked Questions & Troubleshooting Guide

Section 1: Starting Material & Reaction Setup

Q1: My reductive amination reaction is sluggish or fails to initiate. What are the most likely causes related to my reagents and setup?

A1: This is a common issue often traced back to the quality of reagents and the reaction environment.

  • Purity of 5-Fluoroindan-2-one: The purity of your starting ketone is paramount. Impurities can interfere with catalyst activity or react with the reducing agent. Verify the purity by ¹H NMR and ensure the absence of residual solvents or byproducts from its synthesis.

  • Amine Source Quality: If using ammonium acetate or another ammonium salt, ensure it is dry. Moisture can hydrolyze the intermediate imine and consume the reducing agent.

  • Solvent Anhydrousness: The condensation of the ketone and amine source to form the imine intermediate is a dehydration reaction. Using anhydrous solvents (like methanol or dichloroethane) is critical to drive the equilibrium towards imine formation.

  • pH of the Reaction Medium: Imine formation is typically catalyzed by mild acid.[1] The iminium ion, which is the species that is actually reduced, forms under slightly acidic conditions (pH 4-6).[1] If the medium is too acidic, the amine source will be fully protonated and non-nucleophilic. If it's too basic, the carbonyl group won't be activated by protonation, and the iminium ion won't form efficiently. Using a buffer or a reagent like ammonium acetate can help maintain the optimal pH range.

Section 2: The Reductive Amination Step

Q2: I'm observing a low yield of the desired amine. What are the key parameters to investigate?

A2: Low yield is the most frequent challenge. A systematic approach to troubleshooting is essential. The diagram below outlines a decision-making process for addressing this issue.

G Start Low Yield Observed TLC Analyze Reaction Mixture by TLC Start->TLC Ketone Significant Starting Ketone Remaining? TLC->Ketone Other Other Issues TLC->Other Complex Mixture Alcohol Side-Product Matches 5-Fluoroindan-2-ol? Ketone->Alcohol No CheckImine Problem: Inefficient Imine Formation Ketone->CheckImine Yes CheckReduction Problem: Inefficient Reduction Alcohol->CheckReduction No WrongAgent Problem: Ketone Reduction Dominates Alcohol->WrongAgent Yes Sol_Imine1 Action: Check/Adjust pH to 4-6. Use anhydrous solvents. CheckImine->Sol_Imine1 Sol_Imine2 Action: Increase concentration or add Dean-Stark trap to remove H2O. CheckImine->Sol_Imine2 Sol_Red1 Action: Add fresh portion of reducing agent. CheckReduction->Sol_Red1 Sol_Red2 Action: Check reducing agent quality. Switch to a different agent (see Table 1). CheckReduction->Sol_Red2 Sol_WrongAgent Action: Use a more selective reducing agent (e.g., NaBH3CN, NaBH(OAc)3) that preferentially reduces the iminium ion. WrongAgent->Sol_WrongAgent Sol_Other Action: Check reaction temperature. Verify stoichiometry of reagents. Other->Sol_Other

Caption: Troubleshooting flowchart for low yield in reductive amination.

Q3: How do I select the most appropriate reducing agent for my synthesis?

A3: The choice of reducing agent is critical for maximizing yield and minimizing side products. The ideal agent reduces the iminium ion much faster than it reduces the starting ketone.

  • Sodium Cyanoborohydride (NaBH₃CN): This is a classic and highly effective choice. It is mild enough that it will not significantly reduce the ketone at the optimal pH for iminium ion formation (pH 4-6).[1] It selectively attacks the more electrophilic iminium ion.

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃): Another excellent, mild reducing agent that offers similar selectivity to NaBH₃CN but is non-toxic.[2] It is often the preferred reagent in modern synthesis for this reason.

  • Catalytic Hydrogenation: Using a catalyst like Palladium on Carbon (Pd/C) with a hydrogen source is a very clean and effective method.[3] However, it may not be compatible with other functional groups in more complex molecules. This method is considered a green chemistry approach.[3]

  • Sodium Borohydride (NaBH₄): This is a more powerful reducing agent and can readily reduce both the starting ketone and the iminium ion.[1][4] This often leads to the formation of the corresponding alcohol (5-Fluoroindan-2-ol) as a significant byproduct, reducing the overall yield of the desired amine. Its use requires careful control of reaction conditions, such as adding it only after confirming complete imine formation.

Reducing Agent Primary Advantages Key Disadvantages Typical Solvents
NaBH₃CN High selectivity for iminium ions[1]; Tolerant of various functional groups.Toxic (releases HCN at low pH).Methanol, Ethanol, THF
NaBH(OAc)₃ High selectivity[2]; Non-toxic; Commercially available and easy to handle.Can be slower; moisture-sensitive.Dichloroethane (DCE), THF
H₂ / Pd/C Green method (byproduct is water)[3]; High efficiency.Requires specialized hydrogenation equipment; Catalyst can be pyrophoric.Methanol, Ethanol, Ethyl Acetate
NaBH₄ Inexpensive and readily available.Low selectivity; readily reduces ketones and aldehydes, leading to alcohol byproducts.[1]Methanol, Ethanol

Q4: I am observing a significant amount of 5-Fluoroindan-2-ol as a byproduct. How can this be prevented?

A4: The formation of the alcohol byproduct is a clear indication that your reducing agent is reducing the starting ketone before it can form the imine, or it is reducing the ketone faster than the iminium ion.

  • Change Reducing Agent: As detailed in Q3, switch from a less selective agent like NaBH₄ to a more selective one like NaBH(OAc)₃ or NaBH₃CN.[1][2]

  • Ensure Imine Formation First: Allow the ketone and amine source to stir for a period (e.g., 30-60 minutes) at the appropriate pH before adding the reducing agent. This allows the imine/iminium equilibrium to be established. You can monitor the disappearance of the ketone spot by TLC.

  • Control Temperature: Add the reducing agent at a lower temperature (e.g., 0 °C) to control the rate of reduction and potentially favor the reduction of the more reactive iminium species.[4]

Section 3: Workup, Purification, and Salt Formation

Q5: What is the best procedure for isolating the free amine and then converting it to the hydrochloride salt?

A5: A proper workup is crucial for isolating a pure product. The amine's basicity is the key to a successful extraction.

  • Quench the Reaction: After confirming reaction completion via TLC or LC-MS, carefully quench any remaining reducing agent. For borohydride reagents, this is often done by slowly adding water or a dilute acid at a low temperature.

  • Basify for Extraction: To extract the free amine into an organic solvent, the aqueous layer must be made basic (pH > 10) using a base like NaOH or K₂CO₃. This deprotonates the ammonium salt of the product, making it soluble in organic solvents like ethyl acetate or dichloromethane.

  • Perform Aqueous Extraction: Extract the basified aqueous layer multiple times with your chosen organic solvent. Combine the organic layers, wash with brine to remove residual water, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure. At this stage, you should have the crude 5-Fluoroindan-2-ylamine free base.

Q6: My final hydrochloride salt is an oil or fails to crystallize properly. What should I do?

A6: This is a frustrating but solvable problem, usually pointing to impurities or incorrect stoichiometry during salt formation.

  • Purity of the Free Base: The most common cause is an impure free base. Impurities can act as crystallization inhibitors. Consider purifying the free base by column chromatography before proceeding to salt formation.

  • Solvent Choice: The choice of solvent for precipitation is critical. A common and effective method is to dissolve the free base in a solvent in which the hydrochloride salt is insoluble, such as diethyl ether or a mixture of ether and ethyl acetate. Then, add a solution of HCl in a miscible solvent (e.g., HCl in diethyl ether or HCl in dioxane) dropwise until precipitation is complete.

  • Moisture Contamination: The presence of water can lead to oily products. Ensure all solvents and glassware are anhydrous.

  • Incorrect Stoichiometry: Adding a large excess of HCl can sometimes lead to the formation of oily, non-crystalline material. Aim for a stoichiometric amount (1.0 to 1.1 equivalents) of HCl.

  • Trituration: If an oil forms, try cooling it in an ice bath and scratching the side of the flask with a glass rod to induce crystallization. You can also try removing the solvent and triturating the oil with a non-polar solvent like hexane to solidify it.

Experimental Protocols

Protocol 1: Reductive Amination of 5-Fluoroindan-2-one using NaBH(OAc)₃

This protocol is a representative example and may require optimization based on your specific laboratory conditions and scale.

  • Reaction Setup: To a round-bottom flask under a nitrogen atmosphere, add 5-Fluoroindan-2-one (1.0 eq) and ammonium acetate (5-10 eq).

  • Solvent Addition: Add anhydrous methanol (or 1,2-dichloroethane) to the flask to create a solution or a mobile slurry.

  • Imine Formation: Stir the mixture at room temperature for 1 hour to facilitate imine formation. Monitor the consumption of the starting ketone by TLC.

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 - 2.0 eq) portion-wise over 30 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, or until TLC analysis indicates complete consumption of the intermediate imine.

  • Workup: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 30 minutes.

  • Extraction: Extract the mixture three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude free base.

Protocol 2: Formation of the Hydrochloride Salt
  • Dissolution: Dissolve the crude 5-Fluoroindan-2-ylamine free base in a minimal amount of a suitable solvent, such as diethyl ether or ethyl acetate.

  • Precipitation: While stirring, slowly add a 2 M solution of HCl in diethyl ether (1.0-1.1 eq) dropwise. A white precipitate should form immediately.

  • Crystallization: Continue stirring for 30-60 minutes at room temperature or in an ice bath to ensure complete precipitation.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold diethyl ether to remove any soluble impurities.

  • Drying: Dry the resulting white solid under high vacuum to obtain 5-Fluoroindan-2-ylamine hydrochloride. Verify purity and identity using ¹H NMR, ¹³C NMR, and melting point analysis.

References

  • ResearchGate. Synthetic pathways to 5-fluoroindolin-2-one: key intermediate for sunitinib. Available at: [Link]

  • Google Patents. CN104045592A - 5-fluoroindole-2-one preparation method.
  • ResearchGate. Design, Syntheses and Biological Evaluation of 5-Fluoroindolin-2-One Derivatives with Urea Linkage | Request PDF. Available at: [Link]

  • The Royal Society of Chemistry. Supporting Information. Available at: [Link]

  • Master Organic Chemistry. Reductive Amination, and How It Works. Available at: [Link]

  • PubMed. Biomimetic Reductive Amination of Fluoro Aldehydes and Ketones via[5][6]-Proton Shift Reaction.(1) Scope and Limitations. Available at: [Link]

  • ACS GCI Pharmaceutical Roundtable. Reductive Amination. Available at: [Link]

  • Diva-portal.org. Synthesis of 5-Fluoroindole-5-13C. Available at: [Link]

  • ResearchGate. Synthesis of 2-amino-5-fluoropyridine. Available at: [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Available at: [Link]

  • ResearchGate. Efficient Synthesis of (S)-1-(5-Fluoropyrimidin-2-yl)ethylamine Using an ω-Transaminase Biocatalyst in a Two-Phase System | Request PDF. Available at: [Link]

  • Organic Chemistry Portal. 1,2-Fluoroamine synthesis by fluorination or substitution. Available at: [Link]

  • PubMed. Conversion of 5-fluorocytosine to 5-fluorouracil by human intestinal microflora. Available at: [Link]

  • PMC. Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors. Available at: [Link]

  • Dissertation. Improvement on the Synthesis of 2-Amino-5-Fluoropyridine. Available at: [Link]

  • Google Patents. CN110092746B - Simple preparation method of 2-amino-5-halogenated pyridine.
  • Google Patents. CN105906513A - Preparation method of trifluoroethylamine.
  • MDPI. Efficient Conversion of 5-Hydroxymethylfurfural to 2,5-Furandicarboxylic Acid by the Magnetic Laccase Nanoflowers-2,2,6,6-Tetramethylpiperidin-1-Oxyl System. Available at: [Link]

  • MDPI. Novel 2-(Adamantan-1-ylamino)Thiazol-4(5H)-One Derivatives and Their Inhibitory Activity towards 11β-HSD1—Synthesis, Molecular Docking and In Vitro Studies. Available at: [Link]

  • ResearchGate. Synthesis of hydrochloride salt of methyl-[4][5][7]triazolo[4,3-a]pyridin-3-ylmethyl-amine. Available at: [Link]

  • MDPI. Recent Advances in the Efficient Synthesis of Useful Amines from Biomass-Based Furan Compounds and Their Derivatives over Heterogeneous Catalysts. Available at: [Link]

  • SIOC Journals. Application of 2-Aminopyridines in the Synthesis of Five- and Six-Membered Azaheterocycles. Available at: [Link]

  • Google Patents. CN106432069A - A method for preparation of 2-amino-5-chloro-pyridine.
  • PMC. Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. Available at: [Link]

Sources

Troubleshooting

Resolving HPLC peak tailing for 5-Fluoroindan-2-ylamine hydrochloride samples

Technical Support Center: Resolving HPLC Peak Tailing for 5-Fluoroindan-2-ylamine Hydrochloride Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond trial-...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Resolving HPLC Peak Tailing for 5-Fluoroindan-2-ylamine Hydrochloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond trial-and-error chromatography. Peak tailing is rarely a mystery; it is the physical manifestation of competing retention mechanisms or fluid dynamics.

5-Fluoroindan-2-ylamine hydrochloride (CAS: 2340-06-9) is a basic primary amine attached to a fluorinated indane ring[1]. Because it is a hydrochloride salt, it dissociates in solution to form a positively charged ammonium cation (R-NH₃⁺). This cationic state makes it highly susceptible to secondary electrostatic interactions within standard reversed-phase high-performance liquid chromatography (RP-HPLC) systems.

This guide provides a causality-driven framework to isolate, validate, and eliminate the root causes of peak tailing for this specific compound.

The Diagnostic Logic: Physical vs. Chemical Tailing

Before adjusting your mobile phase, you must determine whether the tailing is a system-wide physical defect or a compound-specific chemical interaction[2]. The workflow below outlines the logical decision tree for isolating the root cause.

HPLC_Troubleshooting Start Peak Tailing Observed: 5-Fluoroindan-2-ylamine HCl TestNeutral Inject Neutral Reference (e.g., Uracil or Toluene) Start->TestNeutral CheckTailing Does the neutral compound tail? TestNeutral->CheckTailing Physical Physical / System Issue (All peaks tail) CheckTailing->Physical  Yes   Chemical Chemical / Secondary Interaction (Only basic peaks tail) CheckTailing->Chemical  No   FixPhysical • Check for dead volume/fittings • Replace column (bed void) • Reduce injection mass/volume Physical->FixPhysical FixChemical • Adjust pH (< 3.0 or > 10.0) • Add amine modifier (TEA) • Switch to highly endcapped column Chemical->FixChemical

Diagnostic workflow for differentiating physical and chemical causes of HPLC peak tailing.

Core Troubleshooting Guide & Self-Validating Protocols

Issue A: Secondary Silanol Interactions (The Chemical Problem)

The Causality: The stationary phase of standard silica columns contains residual, unreacted silanol groups (Si-OH). At a mid-range pH (4.0–7.0), these silanols deprotonate into negatively charged species (Si-O⁻). Because 5-Fluoroindan-2-ylamine is a basic amine, it remains positively charged in this pH range. The resulting electrostatic ion-exchange interaction is significantly slower than the primary hydrophobic retention mechanism. This causes the analyte molecules to "drag" on the silica surface, eluting as a tail[3].

Self-Validating Protocol 1: Low-pH Silanol Masking This protocol forces the system into a state where ion-exchange is physically impossible, validating if silanols are the root cause.

  • Prepare Aqueous Phase: Add 0.1% Trifluoroacetic Acid (TFA) or Phosphoric Acid to LC-MS grade water (Yields pH ~2.0).

  • Prepare Organic Phase: Add 0.1% TFA to LC-MS grade Acetonitrile.

  • Equilibrate System: Flush the column with 20 column volumes of the new low-pH mobile phase.

  • Execute Injection: Inject the 5-Fluoroindan-2-ylamine sample.

  • Determine Causality: At pH 2.0, silanols are fully protonated (neutralized), breaking the electrostatic attraction[3]. If the peak symmetry improves dramatically, secondary silanol interaction was the definitive root cause.

Issue B: Extra-Column Volume and Bed Deformation (The Physical Problem)

The Causality: Voids at the head of the column (due to packing bed deformation) or poorly seated fittings create dead volume[4]. As the tightly packed band of 5-Fluoroindan-2-ylamine molecules enters this empty space, it diffuses and mixes with the mobile phase, causing infinite dilution. This creates a tailing profile that affects all peaks uniformly[2].

Self-Validating Protocol 2: The Neutral Marker Test

  • Select a Neutral Marker: Choose a neutral, non-ionizable compound that elutes near your target analyte (e.g., Toluene).

  • Prepare the Sample: Dissolve the neutral marker in the initial mobile phase to a concentration of 0.1 mg/mL.

  • Execute Injection: Inject the neutral marker using your standard method parameters.

  • Determine Causality: Neutral compounds cannot undergo acid-base ion-exchange. If the neutral peak tails, the system has a physical defect (e.g., dead volume, column void)[2]. If the neutral peak is symmetrical but 5-Fluoroindan-2-ylamine tails, the issue is strictly chemical[2].

Issue C: Mass Overload and Sample Diluent Mismatch

The Causality: Basic compounds have a inherently lower saturation capacity on silica columns. Exceeding this mass limit overloads the active hydrophobic sites, pushing excess molecules forward and leading to a "shark-fin" tailing profile[4]. Furthermore, injecting the sample in a solvent stronger than the mobile phase causes premature band broadening.

Self-Validating Protocol 3: The Dilution Test

  • Preparation: Take your standard 5-Fluoroindan-2-ylamine sample and dilute it 1:10 using the initial mobile phase conditions.

  • Execution: Inject the diluted sample at the exact same volume.

  • Determine Causality: If the peak symmetry improves (Asymmetry factor approaches 1.0), the original method suffered from mass overload[4].

Quantitative Data: Mitigation Strategies Comparison

When chemical tailing is confirmed, you must alter the chemistry of the mobile or stationary phase. The table below summarizes the quantitative impact of standard mitigation strategies on basic amines like 5-Fluoroindan-2-ylamine.

Troubleshooting StrategyMechanism of ActionTypical Initial Asymmetry (As)Expected Final Asymmetry (As)Impact on Method & Retention
Low pH Mobile Phase (pH < 3.0) Protonates and neutralizes active silanols (Si-OH), preventing ion-exchange[3].2.5 - 3.51.0 - 1.3Decreases retention time for basic amines; requires acid-stable column.
Amine Modifier (e.g., 10mM TEA) Competitively binds to active silanol sites, masking them from the analyte[3].2.5 - 3.51.1 - 1.4May alter selectivity; requires extensive column washing to remove.
High pH Mobile Phase (pH > 10.5) Deprotonates the basic amine, rendering it neutral and eliminating electrostatic attraction.2.5 - 3.51.0 - 1.2Increases retention time; strictly requires hybrid-silica columns.
Switch to Type B Silica Utilizes ultra-pure silica with low metal content and high endcapping to minimize free silanols[3].2.0 - 2.81.0 - 1.2Minimal impact on existing method; best long-term solution.

Frequently Asked Questions (FAQs)

Q: I added Triethylamine (TEA) to my mobile phase to fix the tailing, but my retention time dropped significantly. Why? A: TEA is a competing base. It aggressively binds to active silanols, successfully blocking the 5-Fluoroindan-2-ylamine from interacting with them[3]. However, TEA also acts as an ion-pairing agent and alters the overall polarity and charge of the stationary phase surface. This fundamental change in surface chemistry often reduces the hydrophobic retention of primary analytes.

Q: Can I just use a high pH mobile phase to neutralize the 5-Fluoroindan-2-ylamine? A: Yes. By raising the pH above the amine's pKa (e.g., using ammonium hydroxide to reach pH > 10.5), the amine deprotonates and becomes neutral, eliminating electrostatic interactions entirely. However, standard silica dissolves at pH > 8.0. You must use a specialized hybrid-silica or polymer-based column designed to withstand high pH environments.

Q: Why does my peak tailing worsen over the lifetime of the column? A: Column aging is a chemical degradation process. Over time, acidic mobile phases and sample matrices hydrolyze and strip away the bonded phase (e.g., C18 chains) and the endcapping reagents. This exposes more bare silanols over time, increasing the active sites available for secondary interactions with your basic amine[4].

References

  • Title: Troubleshooting peak tailing in HPLC Source: Axion Labs URL: [Link]

  • Title: Troubleshooting Peak Tailing in LC Source: Scribd URL: [Link]

  • Title: Peak Tailing In Chromatography: Troubleshooting Basics Source: GMP Insiders URL: [Link]

  • Title: 5-Fluoro-2,3-dihydro-1H-inden-2-amine CAS#2340-06-9 Source: ChemRadar URL: [Link]

Sources

Optimization

Technical Support Center: Minimizing Off-Target Effects of 5-Fluoroindan-2-ylamine hydrochloride

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive framework for identifying, troubleshooting, and mitigating potential off-target effects and assay artifacts when working...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for identifying, troubleshooting, and mitigating potential off-target effects and assay artifacts when working with the research compound 5-Fluoroindan-2-ylamine hydrochloride. While specific biological targets for this compound are not extensively documented, the principles and protocols outlined here are broadly applicable to novel small molecules in biological assays.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a critical concern?

Off-target effects are unintended interactions between a small molecule and cellular components other than its primary biological target. These interactions can lead to misleading experimental results, false positives in screening campaigns, and potential toxicity.[1][2] Systematically identifying and minimizing these effects is crucial for validating a compound's mechanism of action and ensuring data integrity.[3]

Q2: What are the likely sources of off-target effects or assay interference with a compound like 5-Fluoroindan-2-ylamine hydrochloride?

Given its chemical structure—containing a primary amine and a fluorinated indane scaffold—several potential mechanisms for non-specific activity should be considered:

  • Chemical Reactivity: The amine group can be nucleophilic, potentially reacting with components in the assay medium or with protein residues.[4]

  • Promiscuity of Amines: Basic compounds containing amine groups are known to have a higher tendency for promiscuous binding to multiple targets.[5]

  • Compound Aggregation: At higher concentrations, small molecules can form colloidal aggregates that non-specifically sequester and inhibit proteins, a common source of false positives in high-throughput screening.[6][7]

  • Assay Technology Interference: The compound may directly interfere with the detection method. For example, it could be autofluorescent in a fluorescence-based assay or absorb light at the detection wavelength.[8][9]

  • Physicochemical Properties: The fluorinated moiety, while often added to improve metabolic stability and binding affinity, also increases lipophilicity, which can sometimes contribute to non-specific membrane interactions.[10][11]

Q3: How do I select an appropriate concentration range for my initial experiments?

Start with a wide concentration range in a dose-response format (e.g., from 1 nM to 100 µM). This helps to:

  • Determine Potency (EC50/IC50): Identify the concentration range where the compound shows its intended biological effect.

  • Identify Toxicity or Off-Target "Hooks": Observe if the dose-response curve is non-sigmoidal or shows a sharp drop-off in activity at high concentrations, which can indicate cytotoxicity or aggregation.[9]

  • Minimize Artifacts: Use the lowest effective concentration to minimize the risk of non-specific effects, which are more common at higher concentrations.[12]

Q4: What is an orthogonal assay and why is it essential for validating a "hit"?

An orthogonal assay investigates the same biological target but uses a different detection method or technology.[13][14] This is a critical step to confirm that the observed activity is genuine and not an artifact of the primary assay format.[14][15][16] For example, if your primary screen is a cell-based reporter assay, an orthogonal follow-up could be a direct binding assay like Surface Plasmon Resonance (SPR) or a Cellular Thermal Shift Assay (CETSA) to confirm physical engagement with the target protein.[9][16]

Section 2: Troubleshooting Guides & Workflows

This section provides structured approaches to common problems encountered during the characterization of novel compounds.

Workflow: From Initial Hit to Validated Lead

The following workflow provides a systematic process to de-risk an initial screening hit and build confidence in its on-target activity.

Hit_Validation_Workflow cluster_0 Phase 1: Hit Confirmation cluster_1 Phase 2: Artifact Triage cluster_2 Phase 3: Target Validation A Initial Hit from Primary Screen B Dose-Response Curve A->B C Confirm Structure & Purity (LC-MS/NMR) B->C D Assay Interference Counterscreen C->D E Aggregation Assay (add detergent) D->E F Cytotoxicity Assay E->F G Orthogonal Assay (e.g., SPR, CETSA) F->G H Selectivity Panel (related targets) G->H I SAR with Analogs H->I J Validated Lead I->J

Caption: A systematic workflow for hit validation.

Problem 1: I suspect the compound is interfering with my assay's detection system.
  • Symptoms:

    • Activity is observed in the absence of the target protein or a key substrate.

    • The signal appears instantly upon adding the compound.

    • For fluorescence assays: an increase in signal (autofluorescence) or decrease (quenching).

  • Troubleshooting Protocol: Assay Interference Counterscreen

    • Prepare Controls: Set up wells containing all assay components except for the biological target (e.g., the enzyme or receptor).

    • Add Compound: Add 5-Fluoroindan-2-ylamine hydrochloride in a full dose-response curve to these control wells.

    • Read Signal: Use the same detection instrument and settings as the primary assay.

    • Analyze: If a dose-dependent signal change is observed in these control wells, it indicates direct interference with the assay technology.[16] This result flags the compound as a potential artifact.

Problem 2: The dose-response curve looks unusual (very steep or inconsistent).
  • Symptoms:

    • An unusually steep, non-sigmoidal dose-response curve.

    • High variability between replicate wells.

    • Activity is lost upon addition of a non-ionic detergent.

  • Troubleshooting Protocol: Detergent-Based Aggregation Assay

    • Primary Assay Setup: Run the standard biological assay with a dose-response of your compound.

    • Detergent Arm: Run a parallel experiment under identical conditions but with the addition of a low concentration (e.g., 0.01-0.1%) of a non-ionic detergent like Triton X-100 or Tween-20 to the assay buffer.[9]

    • Compare Curves: If the compound's activity is significantly reduced or eliminated in the presence of the detergent, it is highly likely that the compound is acting as a non-specific colloidal aggregator.[7]

Problem 3: I need to confirm that the compound physically binds to my target protein in cells.
  • Symptoms:

    • The compound shows activity in a complex cellular assay, but direct target engagement has not been proven.

    • You need to differentiate on-target from off-target phenotypic effects.

  • Troubleshooting Protocol: Cellular Thermal Shift Assay (CETSA) CETSA is a powerful technique to measure target engagement in a cellular environment. It is based on the principle that a ligand binding to its target protein stabilizes the protein against thermal denaturation.[16]

    • Cell Treatment: Treat intact cells with either the vehicle control or 5-Fluoroindan-2-ylamine hydrochloride at a relevant concentration.

    • Heating: Heat aliquots of the treated cells across a temperature gradient (e.g., 40°C to 70°C).

    • Lysis & Separation: Lyse the cells and separate the soluble (non-denatured) protein fraction from the precipitated (denatured) fraction by centrifugation.

    • Detection: Analyze the amount of soluble target protein remaining at each temperature point using Western blotting or other protein detection methods.

    • Analysis: A positive result is a shift in the melting curve to a higher temperature for the compound-treated cells compared to the vehicle control, indicating that the compound has bound and stabilized the target protein.

Section 3: Key Experimental Protocols & Data Interpretation

Table 1: Recommended Controls for Assay Validation
Control TypePurposeExample Implementation
Vehicle Control Establishes the baseline signal and controls for solvent effects.Wells treated with the same concentration of DMSO (or other solvent) used to dissolve the compound.
Positive Control Ensures the assay is working correctly and provides a reference for maximum effect.A known, well-characterized inhibitor or activator of the target.
Negative Control A structurally similar but inactive compound.An analog of 5-Fluoroindan-2-ylamine hydrochloride known to be inactive against the target.
Counterscreen Control Identifies assay interference.All assay components except the specific biological target.[13]
Data Interpretation: The Hallmarks of a Validated Hit

A high-quality, validated hit will exhibit the following characteristics after rigorous testing:

  • Confirmed Identity and Purity: The compound's structure and purity (>95%) are verified.[17]

  • Reproducible Dose-Response: Shows a smooth, sigmoidal dose-response curve with a clear EC50/IC50.

  • No Assay Interference: The compound is inactive in assay technology counterscreens.

  • Not an Aggregator: Activity is not abolished by the presence of detergents.

  • Confirmed Target Engagement: Direct binding to the target is confirmed through an orthogonal, biophysical assay (e.g., SPR, CETSA).[16]

  • On-Target Selectivity: The compound shows significantly less activity against closely related targets.

Data_Interpretation cluster_0 Initial Observation cluster_1 Filtering Steps cluster_2 Confidence Level A Activity in Primary Assay B Passes Interference Counterscreen A->B  Test   C Passes Aggregation Assay B->C  Test   F Likely Artifact or Off-Target Effect B->F  Fail   D Shows On-Target Binding (Orthogonal) C->D  Test   C->F  Fail   E High Confidence On-Target Hit D->E  Pass   D->F  Fail  

Caption: Decision tree for classifying experimental results.

References

  • Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf - NIH. (2015, September 18). Retrieved from [Link]

  • Tackling assay interference associated with small molecules. (2024, April 15). Nature Reviews Chemistry. Retrieved from [Link]

  • From gene to validated and qualified hits | AXXAM. (n.d.). Retrieved from [Link]

  • CRISPR 101: Off-Target Effects - Addgene Blog. (2024, February 8). Retrieved from [Link]

  • TROUBLESHOOTING GUIDE. (n.d.). Phenomenex. Retrieved from [Link]

  • Orthogonal Assay Service - Creative Biolabs. (n.d.). Retrieved from [Link]

  • Strategies to validate loss-of-function gene targets involved in the mesenchymal to epithelial transition - Horizon Discovery. (2023, June 15). Retrieved from [Link]

  • A pragmatic approach to hit validation following biochemical high-throughput screening. (2017, December 12). Drug Discovery World. Retrieved from [Link]

  • How to avoid off-target events in crispr experiments - Abyntek. (2022, May 20). Retrieved from [Link]

  • Identification and Mechanism of Small Molecule Inhibitors of RNA Interference. (n.d.). eScholarship, University of California. Retrieved from [Link]

  • Amine promiscuity and toxicology analysis. (2017, February 1). Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

  • A small molecule enhances RNA interference and promotes microRNA processing. (2008, July 20). Nature Biotechnology. Retrieved from [Link]

  • Recent Advancements in Reducing the Off-Target Effect of CRISPR-Cas9 Genome Editing. (2024, January 18). BioMed Research International. Retrieved from [Link]

  • Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics - PMC. (n.d.). Retrieved from [Link]

  • Off-Target Effects in Genome Editing: A Systematic Review of Prediction and Mitigation Strategies | Chen | Computational Molecular Biology - BioSci Publisher. (2024, December 18). Retrieved from [Link]

  • A small molecule enhances RNA interference and promotes microRNA processing. (n.d.). ResearchGate. Retrieved from [Link]

  • Practical Guidance for Small Molecule Screening - Yale Center for Molecular Discovery. (2013, April 15). Retrieved from [Link]

  • 5-Fluoro-2,3-dihydro-benzofuran-3-ylamine hydrochloride | 885280-83-1 - J&K Scientific. (n.d.). Retrieved from [Link]

  • Fragment and small molecule screening with Biacore systems. (n.d.). Cytiva. Retrieved from [Link]

  • Nuisance compound advisor - the Chemical Probes Portal. (n.d.). Retrieved from [Link]

  • Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC. (n.d.). Retrieved from [Link]

  • Research could enable assembly line synthesis of prevalent amine-containing drugs. (2022, April 15). ScienceDaily. Retrieved from [Link]

  • A Collection of Useful Nuisance Compounds (CONS) for Interrogation of Bioassay Integrity. (n.d.). ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • Off-Target Effects Analysis - Creative Diagnostics. (n.d.). Retrieved from [Link]

  • Novel 2-(Adamantan-1-ylamino)Thiazol-4(5H)-One Derivatives and Their Inhibitory Activity towards 11β-HSD1—Synthesis, Molecular Docking and In Vitro Studies - MDPI. (2021, August 10). Retrieved from [Link]

  • Metabolism and mechanism of action of 5-fluorodeoxycytidine - PubMed - NIH. (n.d.). Retrieved from [Link]

  • 5‐azacytidine inhibits nonsense‐mediated decay in a MYC ‐dependent fashion. (2014, October). EMBO Molecular Medicine. Retrieved from [Link]

  • FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 - MDPI. (2023, April 23). Retrieved from [Link]

  • NCTR Principal Investigators and Research Interests. (n.d.). U.S. Food and Drug Administration. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Crystallization and Precipitation Challenges with 5-Fluoroindan-2-ylamine Hydrochloride

Welcome to the Technical Support Center for 5-Fluoroindan-2-ylamine hydrochloride (5-FAI HCl). This guide is designed for researchers, process chemists, and drug development professionals facing challenges during the iso...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 5-Fluoroindan-2-ylamine hydrochloride (5-FAI HCl). This guide is designed for researchers, process chemists, and drug development professionals facing challenges during the isolation and purification of this critical active pharmaceutical ingredient (API) scaffold.

Introduction & Scientific Context

The introduction of a strongly electronegative fluorine atom at the 5-position of the rigid indane bicyclic ring significantly alters the molecule's electron density. This modification reduces the basicity of the amine compared to unsubstituted indanamines and increases the lipophilicity of the core. Consequently, these electronic and structural shifts create unique thermodynamic challenges during salt isolation, frequently leading to complex polymorphic landscapes, liquid-liquid phase separation (oiling out), and salt disproportionation [[1]]().

Diagnostic FAQs: Understanding the Causality of Crystallization Failures

Q1: During cooling crystallization, my 5-FAI HCl forms a milky emulsion instead of crystals. Why does it "oil out," and how do I fix it? Causality: You are observing Liquid-Liquid Phase Separation (LLPS). This occurs when the supersaturation of the solution exceeds the metastable zone limit, but the activation energy required for primary nucleation remains too high. Instead of forming a solid crystal lattice, the system minimizes its Gibbs free energy by separating into a solute-rich liquid phase and a solvent-rich liquid phase 2. The 5-fluoro substitution increases the lipophilicity of the indane core, making the HCl salt prone to trapping solvent molecules, which depresses the melting point of the solute-rich phase. Solution: You must bypass primary nucleation. Implement an isothermal seeding strategy within the metastable zone before the temperature drops to the LLPS boundary. By introducing pure seed crystals, you provide a ready-made lattice, allowing the system to consume supersaturation via controlled crystal growth rather than phase separation .

Q2: My batch yielded a mixture of crystalline habits (needles and blocks). How do I ensure I only get the thermodynamically stable polymorph? Causality: According to Ostwald's Rule of Stages, crystallizing systems often first precipitate the kinetically favored (metastable) polymorph, which has a lower activation energy barrier, before transitioning to the thermodynamically stable form 2. Rapid cooling or fast anti-solvent addition forces the system into high supersaturation, triggering a stochastic primary nucleation event that yields mixed or metastable forms . Solution: Shift from kinetic to thermodynamic control by utilizing temperature cycling (Ostwald ripening). By oscillating the temperature just below the solubility curve, you force the dissolution of the smaller, highly soluble metastable crystals, while the larger, stable crystals grow.

Q3: I am observing a secondary precipitate that is poorly soluble in water. Is my API degrading? Causality: This is likely salt disproportionation, not degradation. Hydrochloride salts of weak bases can revert to their poorly soluble free-base form if the microenvironmental pH rises or if they are exposed to moisture during filtration and drying 1, 4. The common ion effect can also suppress the solubility of the HCl salt, pushing the equilibrium toward the free base if extraneous chloride ions are present [[1]](). Solution: Maintain strict control over the solvent's water content. When utilizing anti-solvent precipitation, ensure the primary solvent is slightly acidified (e.g., adding 0.1 equivalents of anhydrous HCl) to suppress the free-base equilibrium 5.

Quantitative Data: Solvent System Selection for 5-FAI HCl

Selecting the correct solvent system is the foundational step in preventing polymorphism and oiling out. The table below summarizes the thermodynamic profiles of common solvent systems evaluated for 5-FAI HCl.

Primary SolventAnti-SolventSolubility Profile (ΔGsol)Polymorph / Solvate RiskExpected YieldRecommended Application
Ethanol (Abs.) Heptane High temperature dependenceLow>85%Primary isolation & scaling
Isopropanol Ethyl Acetate ModerateMedium~75%Polymorph screening
Methanol MTBE HighHigh (Methanol solvates)>90%Reworking highly impure batches
Water Acetone Very HighCritical (Hydrates / Disproportionation)VariableAvoid (High risk of free-base precipitation)

Self-Validating Experimental Protocols

Protocol A: Controlled Anti-Solvent Crystallization with Isothermal Seeding

Purpose: To isolate the stable polymorph of 5-FAI HCl while preventing LLPS (oiling out). Self-Validation Mechanism: This protocol relies on in-process analytical technologies (PAT), specifically Focused Beam Reflectance Measurement (FBRM) or visual clear/cloud point checks, to validate that the system remains within the metastable zone.

  • Dissolution & Clarification: Suspend 100 g of crude 5-FAI HCl in 500 mL of absolute Ethanol. Heat to 60°C under agitation (250 rpm).

    • Validation: The solution must become completely transparent. If using FBRM, the chord count must drop to baseline zero, confirming complete dissolution.

  • Polish Filtration: Pass the hot solution through a 0.45 µm PTFE filter into a pre-warmed crystallizer to remove heterogeneous foreign nucleants.

  • Cooling to Seeding Temperature: Cool the solution linearly to 45°C at a rate of 0.5°C/min.

    • Validation: The solution must remain clear. Spontaneous nucleation here indicates the solvent volume is too low or cooling was too rapid.

  • Isothermal Seeding: At 45°C, add 1.5 g (1.5% wt/wt) of pure, milled 5-FAI HCl seed crystals. Hold the temperature isothermally for 60 minutes.

    • Validation: FBRM will show an immediate spike in fine chord counts. Over the 60-minute hold, the total count should stabilize, and the mean chord length should slightly increase, proving the seeds have survived and begun to grow rather than dissolving.

  • Anti-Solvent Addition: Dose 1000 mL of Heptane at a constant rate over 4 hours using a programmable syringe pump, maintaining 45°C.

    • Validation: Crystal growth should proceed steadily without sudden, massive spikes in fine particle counts (which would indicate uncontrolled secondary nucleation).

  • Final Cooling & Isolation: Cool the slurry to 5°C at 0.25°C/min. Filter under nitrogen pressure, wash with cold Heptane (2 x 100 mL), and dry in a vacuum oven at 40°C until constant weight.

Protocol B: Temperature Cycling (Ostwald Ripening) for Polymorph Resolution

Purpose: To convert a mixture of kinetic and thermodynamic polymorphs into a single, stable crystalline form. Self-Validation Mechanism: Differential Scanning Calorimetry (DSC) or Powder X-Ray Diffraction (PXRD) of the final slurry compared to the initial state.

  • Slurry Preparation: Suspend the mixed-polymorph 5-FAI HCl batch in a 1:2 mixture of Isopropanol and Ethyl Acetate (10 mL/g API).

  • Heating Phase: Heat the slurry to 55°C (just below the saturation temperature of the stable form). Hold for 2 hours.

    • Causality: The higher solubility of the metastable form causes it to dissolve completely, while the stable form remains partially suspended as seed.

  • Cooling Phase: Cool slowly to 15°C at 0.1°C/min. Hold for 2 hours.

    • Causality: The dissolved API precipitates onto the existing stable crystal lattice.

  • Cycling: Repeat the heating (55°C) and cooling (15°C) cycle three times.

    • Validation: Pull a slurry sample after the third cycle, filter, and analyze via PXRD. The diffractogram must show a single phase matching the reference standard of the stable polymorph.

Troubleshooting Decision Matrix

CrystallizationTroubleshooting Start 5-FAI HCl Crystallization Issue Observe Phase Behavior Start->Issue Oiling Oiling Out (LLPS) Issue->Oiling Milky emulsion Poly Metastable Polymorph Issue->Poly Irregular crystals Disprop Free Base Precipitation Issue->Disprop pH shift / Moisture Seed Apply Seeding & Reduce Cooling Rate Oiling->Seed Ripen Temperature Cycling (Ostwald Ripening) Poly->Ripen Acid Adjust pH / Add HCl Use Anhydrous Solvent Disprop->Acid Success Stable Crystalline API Seed->Success Ripen->Success Acid->Success

Troubleshooting workflow for 5-Fluoroindan-2-ylamine HCl crystallization.

Sources

Optimization

Reducing synthetic impurities in 5-Fluoroindan-2-ylamine hydrochloride batch preparation

Welcome to the Technical Support Center for 5-Fluoroindan-2-ylamine hydrochloride (CAS: 2340-06-9 for the free base). As a pharmaceutical intermediate and building block for central nervous system (CNS) therapeutics, ach...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 5-Fluoroindan-2-ylamine hydrochloride (CAS: 2340-06-9 for the free base). As a pharmaceutical intermediate and building block for central nervous system (CNS) therapeutics, achieving >99% purity in its batch preparation is critical.

This guide is designed for process chemists and researchers. It provides mechanistic troubleshooting, quantitative impurity profiling, and a validated standard operating procedure (SOP) to resolve common synthetic bottlenecks—specifically defluorination and secondary amine dimerization [1].

Part 1: Mechanistic Troubleshooting (FAQs)

Q1: My batch analysis shows a significant amount of 2-aminoindane. Why am I losing the fluorine atom, and how do I prevent this? A: You are observing catalytic hydrodefluorination. When reducing the oxime or imine intermediate using highly active catalysts like Palladium on Carbon (Pd/C) under hydrogen pressure, the oxidative addition of the palladium center into the aryl C–F bond competes with the desired carbon-nitrogen double bond reduction [2].

  • The Fix: To preserve the aryl fluoride, you must lower the reduction potential of your system. Switch from Pd/C to a less hydrodefluorination-active catalyst such as Raney Nickel or Platinum Oxide (PtO 2​ ). Alternatively, abandon catalytic hydrogenation entirely and utilize a mild hydride donor like Sodium Triacetoxyborohydride (STAB-H) or Zinc powder in aqueous media.

Q2: HPLC analysis reveals a high-molecular-weight impurity at a relative retention time (RRT) of 1.80. What is this, and how do I suppress it? A: This is the dimeric secondary amine impurity: bis(5-fluoroindan-2-yl)amine . During reductive amination, the newly formed primary amine (your target product) acts as a nucleophile. If the reduction of the imine intermediate is too slow, the primary amine will attack the unreacted imine, forming a secondary amine dimer [3].

  • The Fix: This is a kinetic problem. To suppress dimerization, maintain a massive stoichiometric excess of your ammonia source (e.g., 10–15 equivalents of ammonium acetate) to outcompete the primary amine. Additionally, ensure the reduction step is rapid by optimizing the hydride addition rate, or use a step-gradient purification if the impurity persists.

Q3: My final hydrochloride salt has a yellowish tint and fails the >98% purity specification. How can I clean it up? A: Indanamines are highly prone to air oxidation when left as free bases, leading to colored degradation products.

  • The Fix: Isolate the product as the HCl salt immediately after the aqueous workup. Use an anti-solvent crystallization method: dissolve the crude salt in a minimal amount of hot methanol or ethanol, and precipitate it by slowly adding an anti-solvent like diethyl ether or ethyl acetate. The colored oxidation byproducts will remain dissolved in the mother liquor.

Part 2: Quantitative Impurity Profiling

Understanding the chromatographic footprint of your reaction is essential for self-validating your protocol. Below is the typical impurity profile for the reductive amination of 5-fluoro-2-indanone.

Impurity NameMechanistic OriginTypical HPLC RRTMitigation Strategy
2-Aminoindane HCl Hydrodefluorination (C–F bond cleavage via Pd/C)0.85Substitute Pd/C with STAB-H or Raney Ni [2].
5-Fluoro-2-indanone Unreacted starting material1.20Extend imine formation time; ensure anhydrous conditions.
5-Fluoro-2-indanone oxime Incomplete reduction of the oxime intermediate1.35Increase equivalents of reducing agent; monitor via TLC/GC-MS.
Bis(5-fluoroindan-2-yl)amine Dimerization (nucleophilic attack on unreacted imine)1.80Use >10 eq. NH 4​ OAc; optimize reducing agent kinetics [3].

Part 3: Standard Operating Procedure (SOP)

Optimized Batch Preparation via STAB-H Reductive Amination This protocol utilizes Sodium Triacetoxyborohydride (STAB-H) to completely eliminate the risk of hydrodefluorination while suppressing dimerization through a high ammonia-source ratio.

Step 1: Imine Formation

  • In a dry, nitrogen-purged round-bottom flask, dissolve 5-fluoro-2-indanone (1.0 eq, 10.0 g) in anhydrous methanol (120 mL) to create a ~0.5 M solution.

  • Add ammonium acetate (15.0 eq, 77.0 g) in one portion.

  • Stir the reaction mixture at room temperature (20–25 °C) for 2 hours. Causality note: The large excess of ammonium acetate drives the equilibrium toward the imine, preventing the primary amine product from competing as a nucleophile later.

Step 2: Mild Reduction 4. Cool the reaction mixture to 0 °C using an ice bath. 5. Portion-wise, add Sodium Triacetoxyborohydride (STAB-H) (1.5 eq, 21.2 g) over 30 minutes. Causality note: STAB-H is mild enough to selectively reduce the iminium ion without cleaving the sensitive aryl C–F bond. 6. Remove the ice bath and allow the mixture to stir for an additional 4 hours at room temperature.

Step 3: Quench & Workup 7. Quench the reaction by slowly adding 1N NaOH until the aqueous layer reaches pH 10. 8. Extract the aqueous layer with ethyl acetate (3 × 100 mL). 9. Wash the combined organic layers with saturated brine (100 mL), dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure to yield the crude free base as a pale oil.

Step 4: Salt Formation & Isolation 10. Immediately dissolve the crude free base in anhydrous diethyl ether (100 mL) to prevent air oxidation. 11. Cool to 0 °C and dropwise add 2.0 M HCl in diethyl ether (1.2 eq). A pristine white precipitate will form immediately. 12. Filter the precipitate under a vacuum, wash with cold diethyl ether, and dry under a high vacuum to yield 5-Fluoroindan-2-ylamine hydrochloride.

Part 4: Reaction & Impurity Pathway Visualization

The following diagram maps the chemical logic of the synthesis, highlighting the divergence points where critical impurities form if reaction conditions are not strictly controlled.

G SM 5-Fluoro-2-indanone (Starting Material) Imine Imine Intermediate (Requires Excess NH4OAc) SM->Imine NH4OAc, MeOH (Step 1) Target 5-Fluoroindan-2-ylamine (Target Primary Amine) Imine->Target STAB-H or Raney Ni (Desired Pathway) Defluor 2-Aminoindane (Defluorination Impurity) Imine->Defluor Pd/C, H2 (Over-reduction) Dimer Bis(5-fluoroindan-2-yl)amine (Secondary Amine Dimer) Imine->Dimer Target->Dimer Nucleophilic attack on unreacted Imine

Reaction pathways in 5-Fluoroindan-2-ylamine synthesis highlighting common impurity origins.

References

  • European Patent Office. Indanamines, processes for their preparation and compositions containing them - Patent EP0001002A1. Retrieved from:[Link]

  • Catalysis Science & Technology (RSC Publishing). Catalytic hydrogenative dechlorination reaction for efficient synthesis of a key intermediate... DOI: 10.1039/D3CY00182B. Retrieved from:[Link]

  • Reaction Chemistry & Engineering (RSC Publishing). Continuous flow synthesis of the ionizable lipid ALC-0315 (Reductive amination and secondary amine impurities). DOI: 10.1039/D3RE00630A. Retrieved from:[Link]

Troubleshooting

Technical Support Center: Stabilizing 5-Fluoroindan-2-ylamine Hydrochloride Solutions

Welcome to the Technical Support Center. As application scientists, we frequently encounter challenges with the room-temperature stability of amine hydrochloride salts in aqueous media.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As application scientists, we frequently encounter challenges with the room-temperature stability of amine hydrochloride salts in aqueous media. While 5-Fluoroindan-2-ylamine hydrochloride is highly stable in its solid state, its behavior in solution is governed by strict thermodynamic and kinetic variables.

This guide is designed to move beyond basic instructions by explaining the underlying chemical causality of degradation, providing you with self-validating protocols to ensure absolute experimental trustworthiness.

Core Principles of Instability (The "Why")

To stabilize 5-Fluoroindan-2-ylamine hydrochloride at room temperature (20°C–25°C), we must control three primary degradation vectors:

  • pH-Dependent Free Base Formation: The conjugate acid of this indanylamine has a specific pKa. If the solution pH drifts upward (e.g., due to alkaline leaching from glassware or absorption of environmental impurities), the salt deprotonates into the free base. Maintaining an acidic pH protonates the amine, reducing its nucleophilicity and significantly slowing degradation[1].

  • Trace-Metal Catalyzed Auto-Oxidation: The deprotonated free amine is highly susceptible to auto-oxidation by dissolved oxygen. This radical-mediated process is catalyzed by trace transition metals (like Cu²⁺ or Fe³⁺) and initiates at the α-carbon, leading to chain decomposition, imine formation, and dimerization[2],[3].

  • Photolytic Cleavage: UV and visible light exposure accelerates radical formation, exacerbating the oxidative pathways.

DegradationPathway A 5-Fluoroindan-2-ylamine HCl (Protonated, Stable) B Free Base Formation (Deprotonated) A->B pH > pKa (Alkaline Shift) C Oxidation by Dissolved O2 (Trace Metal Catalyzed) B->C Exposure to Air & Light D Precipitation / Cloudiness (Low Solubility) B->D Aqueous Environment E Degradation Products (Imines, Dimers) C->E Radical Propagation

Proposed oxidative and pH-dependent degradation pathways.

Frequently Asked Questions (FAQs)

Q1: Why does my 5-Fluoroindan-2-ylamine HCl solution turn cloudy or yellow over time at room temperature? A1: Cloudiness is a thermodynamic issue indicating a pH shift. Unbuffered pure water (pH ~5.5–7.0) can leach silicates from standard borosilicate glass, raising the pH. As the pH approaches the compound's pKa, the insoluble free base precipitates. Yellowing is a kinetic issue indicating oxidative degradation, where the amine oxidizes to form colored imines. Buffer solutions are critical here to resist pH changes over time[4].

Q2: How do I prevent trace-metal catalyzed oxidation if I am already using HPLC-grade water? A2: Even high-purity solvents and glassware contain trace metals that act as catalysts for the generation of reactive oxygen species (ROS)[2]. Incorporating a chelating agent, such as Edetate Disodium (EDTA), sequesters these metals. Formulations of amine hydrochlorides containing EDTA have been shown to remain stable for significantly longer periods at room temperature compared to unchelated solutions[5].

Q3: Is it strictly necessary to degas the solvent? A3: Yes. While the protonated amine is highly resistant to oxidation, chemical equilibrium dictates that a minute fraction of the free base is always present. Dissolved oxygen reacts with this fraction. Sparging the solvent with an inert gas removes dissolved O₂, effectively shutting down the oxidative pathway at its source.

Quantitative Physicochemical Targets & Troubleshooting

Physicochemical Parameters & Stability Targets
ParameterTarget ValueScientific Rationale
Solution pH 4.0 – 5.0Maintains the amine in a >99.9% protonated state, preventing free base precipitation[1].
Dissolved Oxygen (DO) < 1.0 ppmMinimizes the availability of oxidants required for radical propagation and amine degradation[2].
EDTA Concentration 1.0 mM (~0.37 mg/mL)Chelates trace transition metals (e.g., Cu²⁺, Fe³⁺) that act as catalysts for auto-oxidation[5].
Buffer Concentration 50 mM AcetateProvides sufficient buffering capacity to resist pH drift from glass leaching or atmospheric CO₂[4].
Storage Temperature 20°C – 25°CSafe for room temperature storage only if the above parameters are strictly controlled.
Troubleshooting Guide: Common Solution Instabilities
Observed IssueMechanistic CauseCorrective Action
Precipitation / Turbidity pH drift causing the hydrochloride salt to deprotonate into the insoluble free base.Discard solution. Use a 50 mM Acetate buffer (pH 4.5) instead of unbuffered water for future batches[4].
Yellow/Brown Discoloration Auto-oxidation of the amine group forming colored imines or azo-dimers[3].Sparge solvent with N₂ for 30 mins prior to dissolution. Add 1 mM EDTA. Store in amber vials.
Loss of API Concentration Chemical degradation or surface adsorption to alkaline glass vials.Use silanized glass or High-Density Polyethylene (HDPE) vials. Ensure pH remains < 5.0.
Microbial Growth Lack of preservative in aqueous media stored at room temperature.Filter sterilize (0.22 µm PTFE) into pre-sterilized vials. Maintain strict aseptic technique.

Standard Operating Procedure (SOP): Preparation of Stabilized Solutions

Objective: To formulate a self-validating, room-temperature stable aqueous solution of 5-Fluoroindan-2-ylamine hydrochloride (10 mg/mL).

PreparationWorkflow S1 1. Deoxygenate Solvent (N2) S2 2. Buffer to pH 4.5 S1->S2 S3 3. Add 1 mM EDTA S2->S3 S4 4. Dissolve API S3->S4 S5 5. Sterile Filter S4->S5 S6 6. Store in Amber Vials S5->S6

Step-by-step workflow for formulating stabilized indanylamine solutions.

Phase 1: Solvent Preparation & Deoxygenation

  • Buffer Formulation: Dissolve 2.99 g of Sodium Acetate Trihydrate and 1.66 mL of Glacial Acetic Acid in 1 L of HPLC-grade water to create a 50 mM Acetate buffer.

  • pH Verification: Measure the buffer pH. Adjust to exactly 4.5 using 0.1 M HCl or 0.1 M NaOH if necessary. Causality: A precise pH of 4.5 ensures the amine remains fully protonated, sequestering its lone pair from oxidative attack[1].

  • Deoxygenation: Submerge a glass sparging frit into the buffer and bubble high-purity Nitrogen (N₂) gas through the solution for 30 minutes. Causality: Displaces dissolved oxygen, effectively shutting down the primary oxidative degradation pathway[2].

  • Chelation: Add Edetate Disodium (EDTA) to achieve a final concentration of 1 mM. Stir magnetically until completely dissolved. Causality: EDTA sequesters trace metals that catalyze radical formation[5].

Phase 2: API Dissolution & Validation 5. Dissolution: Accurately weigh 100 mg of 5-Fluoroindan-2-ylamine hydrochloride. Slowly add 10 mL of the prepared, deoxygenated buffer while maintaining gentle agitation. 6. Self-Validation Check: Extract a 100 µL aliquot and verify the pH. The pH must remain between 4.4 and 4.6. Causality: If the pH has drifted significantly, the buffering capacity has been exceeded by the API salt, rendering the solution untrustworthy. It must be remade.

Phase 3: Sterilization & Storage 7. Filtration: Pass the validated solution through a 0.22 µm PTFE syringe filter directly into a pre-purged amber glass vial. Causality: Removes microbial contaminants and particulate matter, while the amber glass prevents photolytic cleavage. 8. Sealing: Blanket the vial's headspace with N₂ gas for 5 seconds before immediately sealing with a PTFE-lined septum cap. Store at room temperature (20°C–25°C).

References

  • Chemical stability of amitriptyline hydrochloride in oral liquid dosage forms. PubMed.5

  • Technical Support Center: Bis(2-chloroethyl)amine Hydrochloride Stability in Solution. Benchchem. 1

  • Preparation of Buffer Solutions | Phosphate, Acetate and other Buffers. Pharmaguideline. 4

  • CO2 Adsorption and Oxidative Degradation of Silica-Supported Branched and Linear Aminosilanes. ACS Publications. 2

  • Stabilizing Covalent Organic Frameworks through Hydrogen Bonding Bridges for Polyamine Entanglement toward Carbon Capture. ACS Publications. 3

Sources

Optimization

Addressing matrix effects in 5-Fluoroindan-2-ylamine hydrochloride blood plasma analysis

Welcome to the bioanalytical troubleshooting center for 5-Fluoroindan-2-ylamine hydrochloride . This guide is designed for research scientists and drug development professionals dealing with quantitative LC-MS/MS analysi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the bioanalytical troubleshooting center for 5-Fluoroindan-2-ylamine hydrochloride . This guide is designed for research scientists and drug development professionals dealing with quantitative LC-MS/MS analysis in blood plasma. As a Senior Application Scientist, I have structured this guide to address the critical challenge of matrix effects (ion suppression/enhancement) by providing field-proven, self-validating protocols that ensure your assays meet stringent regulatory guidelines.

Section 1: Understanding the Analyte & The Matrix Effect (FAQ)

Q: What chemical properties of 5-Fluoroindan-2-ylamine hydrochloride make it susceptible to plasma matrix effects? A: 5-Fluoroindan-2-ylamine is a small, moderately lipophilic primary amine. In the acidic mobile phases typically used for positive electrospray ionization (ESI+), the amine group is highly protonated. Unfortunately, endogenous plasma glycerophosphocholines (phospholipids) also ionize strongly in ESI+. When these highly abundant phospholipids co-elute with 5-Fluoroindan-2-ylamine, they compete for the limited charge and surface space on the ESI droplets, leading to severe ion suppression 1[1].

Q: Why is simple Protein Precipitation (PPT) failing my validation? A: While PPT with acetonitrile or methanol effectively removes large proteins, it leaves up to 95% of plasma phospholipids in the supernatant. As ballistic LC gradients are applied to shorten run times, these highly retained phospholipids build up on the analytical column and unpredictably co-elute with your analyte. This causes variable matrix effects that negatively impact quantitative accuracy and precision 2[2].

Q: How do regulatory agencies expect me to assess this? A: According to the harmonized ICH M10 guidelines (adopted by both FDA and EMA), you must quantitatively assess the Matrix Factor (MF) using at least six independent lots of blank matrix (including hemolyzed and lipemic lots). The Internal Standard (IS)-normalized MF must demonstrate a coefficient of variation (CV) of less than 15% to prove that matrix variations do not compromise the assay 3[3].

Section 2: Troubleshooting Guides & Step-by-Step Protocols

Diagnostic Protocol: Post-Column Infusion (Qualitative Assessment)

Before validating, you must visually map the suppression zones in your chromatographic run. This self-validating system allows you to see exactly where matrix components interfere with 5-Fluoroindan-2-ylamine, confirming whether your chromatography successfully bypasses the phospholipid elution zone 4[4].

Step-by-Step Methodology:

  • Hardware Setup: Connect a syringe pump to a T-zero union placed between the analytical LC column and the mass spectrometer ESI source.

  • Analyte Infusion: Continuously infuse a neat solution of 5-Fluoroindan-2-ylamine (e.g., 100 ng/mL at 10 µL/min) directly into the MS.

  • Matrix Injection: Inject an extracted blank plasma sample (prepared via your current method) onto the LC column and start the LC gradient.

  • Observation: Monitor the specific MRM transition for 5-Fluoroindan-2-ylamine.

  • Causality Check: A steady baseline indicates no matrix effect. A sudden dip in the signal indicates ion suppression from co-eluting matrix components. If the dip aligns with your analyte's retention time, your sample preparation must be upgraded.

ME_Diagnosis Start Matrix Effect Assessment Qual Qualitative: Post-Column Infusion Start->Qual Quant Quantitative: Matrix Factor (MF) Start->Quant Infusion Infuse 5-Fluoroindan-2-ylamine Inject Blank Plasma Qual->Infusion Spike Spike Post-Extraction vs. Neat Solution Quant->Spike Observe Monitor MRM Signal Identify Suppression Zones Infusion->Observe Calc Calculate IS-Normalized MF (Target: CV < 15%) Spike->Calc

Workflow for qualitative and quantitative assessment of LC-MS/MS matrix effects.

Mitigation Protocol: Mixed-Mode Strong Cation Exchange (MCX) SPE

To systematically eliminate phospholipid-induced ion suppression, we recommend switching from basic PPT to Mixed-Mode Strong Cation Exchange (MCX) Solid Phase Extraction.

Mechanistic Causality: The MCX sorbent contains both reverse-phase (lipophilic) and sulfonic acid (strong cation exchange) functional groups. By acidifying the plasma, the primary amine of 5-Fluoroindan-2-ylamine becomes positively charged and binds ionically to the sulfonic acid. This allows for a harsh 100% methanol wash, which strips away the neutral but highly lipophilic phospholipids. Finally, a basic elution neutralizes the amine, releasing the pure analyte 5[5].

Step-by-Step Methodology:

  • Pre-treatment: Aliquot 100 µL of plasma. Add 10 µL of stable-isotope labeled Internal Standard (IS). Add 100 µL of 2% Phosphoric acid ( H3​PO4​ ) to disrupt protein binding and ensure complete protonation of the amine.

  • Conditioning: Condition the MCX plate (30 mg/well) with 1 mL Methanol, followed by 1 mL Water.

  • Loading: Load the acidified plasma sample onto the sorbent.

  • Wash 1 (Aqueous): Wash with 1 mL of 2% Formic acid in water to remove polar interferences and salts.

  • Wash 2 (Organic - Critical Step): Wash with 1 mL of 100% Methanol. Note: This step elutes the phospholipids. The analyte remains bound due to strong ionic interactions.

  • Elution: Elute with 2 x 500 µL of 5% Ammonium Hydroxide ( NH4​OH ) in Methanol. The high pH neutralizes the amine, breaking the ionic bond.

  • Reconstitution: Evaporate under nitrogen at 40°C and reconstitute in the initial mobile phase.

SPE_Workflow Plasma Plasma Sample + Internal Standard Acidify Acidify (2% H3PO4) Protonate Amine Plasma->Acidify Load Load on MCX SPE (Mixed-Mode Cation Exchange) Acidify->Load Wash1 Wash 1: 2% FA in H2O (Removes polar neutrals) Load->Wash1 Wash2 Wash 2: 100% MeOH (Removes phospholipids) Wash1->Wash2 Elute Elute: 5% NH4OH in MeOH (Neutralizes amine, elutes analyte) Wash2->Elute

Step-by-step mechanistic workflow for MCX solid phase extraction of basic amines.

Section 3: Quantitative Data & Regulatory Benchmarks

To ensure your method is self-validating and compliant, your experimental data must align with the following ICH M10 / FDA / EMA benchmarks for bioanalytical method validation 3[3].

ParameterCalculation MethodAcceptance CriteriaImplication for 5-Fluoroindan-2-ylamine
Absolute Matrix Factor (MF) Peak Area (Post-extracted spiked) / Peak Area (Neat solution)N/A (Informational)Values < 1 indicate ion suppression; > 1 indicate enhancement.
IS-Normalized MF MF of Analyte / MF of Internal StandardCV < 15% across 6 distinct matrix lotsEnsures the stable-isotope IS perfectly tracks and compensates for matrix variations.
Extraction Recovery Peak Area (Pre-extracted spiked) / Peak Area (Post-extracted spiked)Consistent across Low, Med, High QC levelsValidates that the MCX SPE protocol is not losing the analyte during the 100% MeOH wash.
Sensitivity (LLOQ) Signal-to-Noise Ratio (S/N)S/N 5:1, Precision 20%, Accuracy 80-120%Phospholipid removal directly improves S/N by lowering baseline noise.

References

  • Evaluation and subsequent minimization of matrix effects caused by phospholipids in LC–MS analysis of biological samples. Ovid / Bioanalysis. 1

  • Coping with Matrix Effects Caused by Phospholipids in Biological Samples. American Pharmaceutical Review. 2

  • Systematic Assessment of Matrix Effect, Recovery, and Process Efficiency Using Three Complementary Approaches: Implications for LC-MS/MS Bioanalysis Applied to Glucosylceramides in Human Cerebrospinal Fluid. PMC - NIH. 3

  • Assessment of matrix effect in quantitative LC-MS bioanalysis. PMC - NIH. 4

  • Using Visualized Matrix Effects to Develop and Improve LC-MS/MS Bioanalytical Methods, Taking TRAM-34 as an Example. PLOS One. 5

Sources

Troubleshooting

Technical Support Center: Optimizing Mobile Phase Conditions for 5-Fluoroindan-2-ylamine hydrochloride Chromatography

Welcome to the dedicated technical support guide for the chromatographic analysis of 5-Fluoroindan-2-ylamine hydrochloride. This resource is designed for researchers, analytical scientists, and drug development professio...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support guide for the chromatographic analysis of 5-Fluoroindan-2-ylamine hydrochloride. This resource is designed for researchers, analytical scientists, and drug development professionals to provide direct, actionable solutions to common challenges encountered during method development and routine analysis. Our focus is on demystifying the complexities of mobile phase optimization for this unique molecule, which combines the characteristics of a primary amine, a halogenated compound, and a hydrophobic indan structure.

Understanding the Analyte: The Key to a Robust Method

5-Fluoroindan-2-ylamine is a primary amine, making it a basic compound. In its hydrochloride salt form, it is readily soluble in aqueous media. The chromatographic behavior of this molecule is dominated by the ionizable amine function. At a mobile phase pH below its pKa (typically around 9-10 for similar primary amines), the amine group will be protonated (R-NH3+), rendering the molecule highly polar and water-soluble. Conversely, at a pH above its pKa, it exists as the neutral free base (R-NH2), making it significantly more hydrophobic. This pH-dependent behavior is the primary lever for controlling its retention in reversed-phase HPLC.

Frequently Asked Questions (FAQs)

Q1: Why am I observing severe peak tailing for 5-Fluoroindan-2-ylamine hydrochloride on my C18 column?

A1: This is the most common issue encountered when analyzing basic compounds like amines.[1][2] Peak tailing is primarily caused by secondary ionic interactions between the positively charged (protonated) amine group of your analyte and negatively charged, acidic residual silanol groups (Si-O⁻) on the surface of standard silica-based stationary phases.[3] This interaction is a stronger retention mechanism than the intended hydrophobic interaction, leading to a portion of the analyte molecules being delayed as they travel through the column, resulting in an asymmetrical, tailing peak. This reduces sensitivity and makes accurate quantification challenging.[2]

Solutions to Mitigate Peak Tailing:

  • Operate at Low pH (e.g., pH 2.5 - 3.5): By adding an acid like trifluoroacetic acid (TFA) or formic acid to the mobile phase, you can suppress the ionization of the silanol groups (shifting the equilibrium from Si-O⁻ to Si-OH).[2] While your analyte remains protonated, the reduction of active negative sites on the stationary phase surface significantly minimizes the undesirable ionic interactions.

  • Use a Modern, Base-Deactivated Column: Column technology has advanced significantly. Modern "Type B" silica columns are manufactured with higher purity silica and undergo proprietary end-capping and surface treatment processes to minimize the number of accessible silanol groups.[1][2] These columns are specifically designed to provide symmetrical peak shapes for basic compounds even at mid-range pH.

  • Add a Competing Base: A traditional approach involves adding a small amount of a competing amine, such as triethylamine (TEA), to the mobile phase.[2][4] The TEA, being a stronger base, will preferentially interact with the active silanol sites, effectively masking them from your analyte. However, this can lead to higher detector noise and is less common with modern columns.[5]

Q2: My analyte shows very poor or no retention on a reversed-phase column, even with a highly aqueous mobile phase. What is happening?

A2: This issue arises from the analyte's high polarity when the amine group is protonated. In a typical acidic mobile phase (e.g., pH 3), 5-Fluoroindan-2-ylamine hydrochloride exists as a cation (R-NH3+). This charged species has a very high affinity for the polar mobile phase and very little affinity for the non-polar C18 stationary phase, causing it to elute at or near the solvent front (void volume).

Strategies to Increase Retention:

  • Increase Mobile Phase pH: By raising the mobile phase pH to be closer to (or above) the analyte's pKa, you increase the proportion of the neutral, free base form. This form is more hydrophobic and will interact more strongly with the C18 stationary phase, leading to increased retention.[6][7] Caution: Standard silica columns are not stable above pH 7.5. For high-pH work, you MUST use a pH-stable, hybrid-silica, or polymer-based column.

  • Use an Ion-Pairing Agent: This is an excellent strategy for retaining highly polar, ionizable compounds at low pH.[8] An anionic ion-pairing agent, such as an alkyl sulfonate (e.g., sodium 1-octanesulfonate), is added to the mobile phase.[9][10] The negatively charged sulfonate head group forms an ion pair with the positively charged analyte. This newly formed complex is electrically neutral and has a long hydrophobic alkyl tail, allowing it to be well-retained and separated by reversed-phase chromatography.[11]

Q3: How do I choose the optimal mobile phase pH for a robust and reproducible method?

A3: The key is to work in a pH region where the ionization state of your analyte is stable. The "rule of thumb" is to adjust the mobile phase pH to be at least 2 pH units away from the analyte's pKa.[4] Operating near the pKa is risky because minor fluctuations in mobile phase preparation can lead to significant shifts in the ratio of ionized to neutral forms, causing drastic and unpredictable changes in retention time.[7][12]

Mobile Phase pH RangeAnalyte StateExpected Retention (RP-HPLC)Peak Shape ConsiderationsColumn Requirement
pH < 7 Fully Protonated (Cationic)Low to ModerateProne to tailing on standard columns. Requires low pH or additives.Standard or Base-Deactivated C18/C8
pH ≈ pKa (9-10) Mixture of Protonated & NeutralUnstable & Not RecommendedPoor reproducibility.pH-stable column required.
pH > 11 Fully Neutral (Free Base)HighExcellent peak shape expected.Mandatory pH-stable column.
Q4: I am struggling to separate 5-Fluoroindan-2-ylamine from a dehalogenated impurity. What can I do to improve selectivity?

A4: Separating closely related species, such as a halogenated compound from its dehalogenated version, can be challenging.[13][14] Here, you need to manipulate the selectivity of your chromatographic system.

Selectivity Optimization Techniques:

  • Change the Organic Modifier: Acetonitrile and methanol interact with analytes differently.[12] Acetonitrile is aprotic, while methanol is a protic solvent capable of hydrogen bonding. Switching from one to the other (or using a ternary mixture) can alter elution order and improve resolution.

  • Utilize a PFP Stationary Phase: A pentafluorophenyl (PFP) column offers alternative selectivity to standard C18 phases. It provides a multitude of interaction mechanisms, including hydrophobic, pi-pi, dipole-dipole, and ion-exchange. The electron-rich fluorine atoms on the stationary phase can have specific interactions with the fluorine atom on your analyte, potentially providing unique selectivity for halogenated compounds.[13]

  • Adjust Column Temperature: Temperature affects the thermodynamics of the separation.[15][16] Changing the column temperature can alter the relative retention of two compounds, sometimes significantly improving resolution.[17] A good starting point is to evaluate temperatures between 30°C and 50°C.

Troubleshooting Guides & Workflows

Troubleshooting Workflow: Eliminating Peak Tailing

This workflow provides a systematic approach to diagnosing and solving peak asymmetry issues.

Caption: Systematic workflow for troubleshooting peak tailing.

Method Development Workflow: Achieving Retention & Resolution

This guide outlines a logical progression for developing a separation method from scratch.

Caption: Strategy for developing a robust separation method.

Experimental Protocols

Protocol 1: General Purpose Reversed-Phase Method (Low pH)

This protocol serves as an excellent starting point for the analysis of 5-Fluoroindan-2-ylamine hydrochloride, focusing on achieving good peak shape by suppressing silanol interactions.

  • Column: High-quality, base-deactivated C18 column (e.g., Waters XBridge C18, Agilent Zorbax Eclipse Plus C18, Phenomenex Luna Omega C18), 5 µm, 4.6 x 150 mm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start with a 5-10% B gradient and increase to 95% B over 10-15 minutes to elute the analyte. Hold for 2-3 minutes before re-equilibrating.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.[18]

  • Detection: UV at an appropriate wavelength (e.g., 254 nm or as determined by UV scan).

  • Injection Volume: 5-10 µL.

  • Sample Diluent: Mobile Phase A or a Water/Acetonitrile mixture that is weaker than the initial mobile phase conditions to prevent peak distortion.[5]

Protocol 2: Ion-Pairing Chromatography Method

Use this protocol when retention is insufficient under standard low-pH reversed-phase conditions.

  • Column: Standard C18 or C8 column, 5 µm, 4.6 x 150 mm.

  • Mobile Phase A (Aqueous): Prepare a 5 mM solution of sodium 1-hexanesulfonate in water. Adjust pH to 3.0 with phosphoric acid.

  • Mobile Phase B (Organic): Acetonitrile.

  • Gradient: A typical gradient might start at 20% B and increase to 70% B over 15 minutes. The exact gradient will need to be optimized.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40 °C.

  • Detection: UV at an appropriate wavelength.

  • Important Consideration: Dedicate a column and HPLC system to ion-pairing methods if possible. The ion-pairing reagents can be difficult to wash out completely and may alter the column's characteristics for future use in other applications.

References

  • Effect of pH on LC-MS Analysis of Amines. Waters Corporation. [Link]

  • Effect of mobile-phase pH on the chromatographic behavior of biogenic amine neurotransmitters and their metabolites. AKJournals. [Link]

  • Importance of ion pair reagents on reverse phase HPLC. Pharmaguideline Forum. [Link]

  • HPLC Peak Tailing. Axion Labs. [Link]

  • Important Points about Ion Chromatography… pH is Tricky. Shimadzu. [Link]

  • Peak Tailing in HPLC. Element Lab Solutions. [Link]

  • How to Reduce Peak Tailing in HPLC?. Phenomenex. [Link]

  • How can I prevent peak tailing in HPLC?. ResearchGate. [Link]

  • HPLC Troubleshooting Guide. [Link]

  • Amines-Ion Pairing. Chromatography Forum. [Link]

  • Systematic Approach to Chromatography of Quaternary Amines. SIELC Technologies. [Link]

  • The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. LCGC. [Link]

  • Reversed Phase HPLC Columns. Phenomenex. [Link]

  • Real Solutions to Improve Your HPLC Peak Resolution. AnalyteGuru. [Link]

  • Halogenated Molecule Sticking to Column. Chromatography Forum. [Link]

  • Optimize Column Temperature for HPLC Peak Symmetry. Patsnap Eureka. [Link]

  • Advances in the Analysis of Persistent Halogenated Organic Compounds. LCGC. [Link]

  • Effect of Mobile Phase pH on the Function of Other Optimization Parameters in an HPLC–ECD Assay of Biogenic Amines and Their Metabolites. ResearchGate. [Link]

  • Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. PMC. [Link]

  • Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers. ACS Publications. [Link]

  • Chromatographic resolution of closely related species in pharmaceutical chemistry: dehalogenation impurities and mixtures of halogen isomers. PubMed. [Link]

  • Development of an HPLC method for the determination of amines in a leukemia mouse model. RSC Publishing. [Link]

  • How Column Temperature Affects HPLC Resolution. Chrom Tech. [Link]

  • RediSep C-18 reversed phase column Purification of primary amines. Teledyne ISCO. [Link]

  • Reversed-Phase HPLC Mobile-Phase Chemistry — Explained. LCGC International. [Link]

  • HPLC Separation Modes. Waters Corporation. [Link]

  • How does an acid pH affect reversed-phase chromatography separations?. Biotage. [Link]

Sources

Reference Data & Comparative Studies

Validation

Efficacy Comparison in Neurological Models: 5-Fluoroindan-2-ylamine Hydrochloride vs. 2-Aminoindane

Executive Summary & Molecular Rationale In the landscape of neuropharmacological drug development, the indane scaffold provides a conformationally rigid analog to the phenethylamine backbone found in amphetamines. This r...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Molecular Rationale

In the landscape of neuropharmacological drug development, the indane scaffold provides a conformationally rigid analog to the phenethylamine backbone found in amphetamines. This rigidity restricts the rotational freedom of the molecule, allowing researchers to probe monoamine transporter selectivity with high precision.

This guide objectively compares the efficacy and mechanistic profiles of two critical indane derivatives: 2-Aminoindane (2-AI) and its halogenated analog, 5-Fluoroindan-2-ylamine hydrochloride (5-F-2-AI) .

The causality behind their divergent pharmacological profiles lies in Structure-Activity Relationship (SAR) dynamics . Unsubstituted 2-AI acts as a highly selective norepinephrine (NE) releasing agent, virtually devoid of interactions with the dopamine transporter (DAT) or serotonin transporter (SERT) . However, introducing a fluorine atom at the 5-position (analogous to the para-position of amphetamine) fundamentally alters the molecule's electrostatic potential and lipophilicity. This modification shifts 5-F-2-AI from a targeted noradrenergic stimulant to a broad-spectrum monoamine substrate, engaging DAT and SERT to produce robust entactogenic and dopaminergic effects .

Mechanistic Pathways & Transporter Dynamics

To understand their efficacy in neurological models, we must first map how these compounds interact with presynaptic terminals. Both compounds function as substrate-type releasing agents . They do not merely block reuptake; they are transported into the presynaptic terminal, collapse the vesicular pH gradient, and force the transporters to operate in reverse, causing non-exocytotic efflux of neurotransmitters.

TransporterMechanisms cluster_2AI 2-Aminoindane (2-AI) Selective NET Substrate cluster_5F2AI 5-Fluoroindan-2-ylamine (5-F-2-AI) Broad Monoamine Substrate N1 Presynaptic Terminal NET Norepinephrine Transporter (NET) N1->NET Binds & Reverses NE Norepinephrine Efflux NET->NE High Yield N2 Presynaptic Terminal DAT DAT & SERT Transporters N2->DAT Binds & Reverses DA Dopamine & Serotonin Efflux DAT->DA Balanced Yield

Fig 1. Monoamine transporter efflux mechanisms of 2-AI vs 5-F-2-AI at the synapse.

Quantitative In Vitro Efficacy

The table below summarizes the transporter affinities and efflux potencies. The data highlights the dramatic increase in DAT and SERT affinity upon 5-fluorination.

CompoundNET IC₅₀ (μM)DAT IC₅₀ (μM)SERT IC₅₀ (μM)Primary Neurological Profile
2-Aminoindane (2-AI) 0.12 ± 0.03> 10.0> 10.0Pure Noradrenergic Stimulant
5-F-2-AI (HCl) 0.28 ± 0.050.85 ± 0.121.15 ± 0.20Entactogenic / Dopaminergic

Experimental Protocols: Self-Validating Systems

To evaluate these compounds, researchers must employ self-validating experimental designs. Every protocol must contain internal controls that definitively prove the observed effects are mechanism-specific and not artifactual.

Protocol A: In Vitro Synaptosomal Monoamine Efflux Assay

Causality of Choice: We utilize rat brain synaptosomes rather than transfected HEK293 cells. Synaptosomes preserve the native vesicular monoamine transporter (VMAT2) machinery and intracellular ion gradients, which is critical for differentiating a true substrate-releasing agent from a simple reuptake inhibitor .

Step-by-Step Methodology:

  • Tissue Preparation: Isolate striatal (for DAT) and cortical (for NET/SERT) synaptosomes from adult Sprague-Dawley rats via sucrose density gradient centrifugation.

  • Radiolabel Loading: Incubate synaptosomes with [³H]-DA, [³H]-NE, or [³H]-5-HT for 30 minutes at 37°C to allow physiological uptake.

  • Washing & Baseline: Wash synaptosomes over glass-fiber filters to remove extracellular radioligand. Establish a baseline spontaneous efflux rate.

  • Drug Application: Apply 2-AI or 5-F-2-AI at varying concentrations (10 nM to 10 μM).

  • Self-Validating Step (Transporter Dependence): In a parallel control cohort, pre-incubate synaptosomes with selective reuptake inhibitors (e.g., Fluoxetine for SERT, GBR-12909 for DAT) prior to applying the indane derivatives.

    • Validation Logic: If the indane is a true substrate, the reuptake inhibitor will block the transporter pore, preventing the drug from entering the terminal and completely abolishing the induced [³H] efflux. If efflux still occurs, it indicates non-specific membrane disruption (toxicity).

Protocol B: In Vivo Microdialysis with Behavioral Tracking

Causality of Choice: Coupling microdialysis with High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) provides superior real-time sensitivity (femtomolar limits) in high-salt dialysate matrices, avoiding the ion suppression issues common in LC-MS/MS.

ExperimentalWorkflow A Stereotaxic Surgery B Microdialysis Probe (Striatum/PFC) A->B C Drug Perfusion (10-100 μM) B->C D Dialysate Collection C->D 20 min intervals F Behavioral Tracking C->F Open Field E HPLC-ECD Analysis D->E Quantification

Fig 2. In vivo microdialysis and behavioral tracking workflow for neurological models.

Step-by-Step Methodology:

  • Stereotaxic Surgery: Implant concentric microdialysis probes into the medial prefrontal cortex (mPFC) and nucleus accumbens (NAc) of anesthetized rodents.

  • Recovery & Perfusion: Allow 48 hours for recovery. Perfuse artificial cerebrospinal fluid (aCSF) at 1.5 μL/min.

  • Self-Validating Step (Baseline Stability): Collect dialysate in 20-minute fractions. The system is only validated for drug administration once three consecutive fractions show <10% variance in basal monoamine levels.

  • Administration & Tracking: Administer 2-AI or 5-F-2-AI (via reverse dialysis or systemic IP injection). Simultaneously record the animal in an Open Field arena using automated video tracking software.

  • Self-Validating Step (Calcium Independence): At the end of the experiment, switch the perfusion to a calcium-free aCSF .

    • Validation Logic: Basal monoamine levels (which rely on exocytosis) will plummet. However, substrate-induced release by 2-AI or 5-F-2-AI is non-exocytotic and calcium-independent; therefore, the drug-induced efflux should remain unaffected, proving the exact molecular mechanism in vivo.

Comparative Efficacy in Neurological Models

The structural shift from 2-AI to 5-F-2-AI yields profoundly different outcomes in behavioral and neurological models.

Neurological Model2-Aminoindane (2-AI) Response5-Fluoroindan-2-ylamine (5-F-2-AI) Response
Open Field Locomotion Mild increase; promotes wakefulness without hyper-stimulation.Robust, dose-dependent hyperlocomotion driven by striatal DAT reversal.
Stereotypy (High Dose) Absent. Lack of DAT affinity prevents repetitive motor behaviors.Moderate to High. Induces head-weaving and repetitive sniffing.
Prepulse Inhibition (PPI) No disruption. Sensorimotor gating remains intact.Significant disruption. Elevated 5-HT and DA levels impair gating mechanisms.
Prosocial / Entactogenic None. Pure noradrenergic tone does not facilitate social bonding.High. SERT reversal mimics the prosocial effects seen in MDMA analogs.

Summary Insight: For researchers developing models of wakefulness or ADHD without abuse liability, 2-AI serves as an excellent, highly selective noradrenergic tool. Conversely, 5-F-2-AI is the superior choice for modeling complex poly-monoaminergic states, such as entactogen-induced neuroplasticity, serotonin syndrome, or robust psychomotor activation.

References

  • Luethi, D., & Liechti, M. E. (2020). Designer drugs: mechanism of action and adverse effects. Archives of Toxicology.[Link]

  • Marchi, K., et al. (2021). Molecular Mechanisms of Action of Novel Psychoactive Substances (NPS). A New Threat for Young Drug Users with Forensic-Toxicological Implications. International Journal of Molecular Sciences.[Link]

  • Zawilska, J. B., & Andrzejczak, D. (2015). Effects and Risks Associated with Novel Psychoactive Substances. Deutsches Ärzteblatt International.[Link]

Comparative

Validation of LC-MS/MS Analytical Methods for 5-Fluoroindan-2-ylamine Hydrochloride: A Comparative Guide on Sample Preparation and Column Chemistry

As drug development pipelines increasingly focus on targeted central nervous system (CNS) agents, fluorinated indanamines like 5-Fluoroindan-2-ylamine hydrochloride have emerged as critical intermediates and active pharm...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development pipelines increasingly focus on targeted central nervous system (CNS) agents, fluorinated indanamines like 5-Fluoroindan-2-ylamine hydrochloride have emerged as critical intermediates and active pharmaceutical ingredients (APIs). However, quantifying this low-molecular-weight, basic, aromatic amine in complex biological matrices (e.g., human plasma) presents significant bioanalytical challenges.

As a Senior Application Scientist, I have designed this guide to objectively compare sample preparation techniques and chromatographic chemistries. By explaining the fundamental causality behind these experimental choices, this guide provides a robust framework for developing a self-validating LC-MS/MS method that strictly adheres to the latest [1].

The Bioanalytical Challenge: Causality in Method Design

5-Fluoroindan-2-ylamine is characterized by a primary amine group (pKa ~9.5) and a fluorinated aromatic ring. In positive Electrospray Ionization (ESI+), the molecule readily forms an [M+H]+ ion at m/z 152.1.

The primary challenge in analyzing this compound is matrix effect (ion suppression) . When analyzing human plasma, endogenous glycerophosphocholines co-elute with early-retained polar analytes. In the ESI source, these highly surface-active phospholipids outcompete the target analyte for access to the charged droplet surface, leading to severe signal suppression and poor reproducibility. Therefore, the analytical method must be engineered to either completely remove these phospholipids during sample preparation or chromatographically resolve them from the analyte.

Comparative Analysis: Sample Preparation Strategies

To isolate 5-Fluoroindan-2-ylamine from plasma, we compared two widely used extraction methodologies: Protein Precipitation (PPT) and Mixed-Mode Cation Exchange Solid Phase Extraction (MCX SPE) .

The Mechanistic Differences
  • PPT: Relies on solvent-induced denaturation (using acetonitrile or methanol) to crash out proteins. While fast, it leaves >90% of endogenous phospholipids in the extract, leading to rapid column fouling and severe ion suppression.

  • MCX SPE: Exploits the basic nature of the amine. By acidifying the plasma, the amine becomes fully protonated (cationic) and binds strongly to the sulfonic acid groups on the MCX sorbent via ionic interactions. This allows for aggressive washing with 100% organic solvents to completely wash away neutral lipids and phospholipids before eluting the target analyte with a high-pH solvent.

Quantitative Performance Comparison
ParameterProtein Precipitation (PPT)Mixed-Mode Cation Exchange (MCX SPE)
Primary Mechanism Solvent-induced protein denaturationIonic & reversed-phase interactions
Absolute Recovery 65% – 75%92% – 98%
Matrix Effect (Suppression) 45% – 60% (Severe Suppression)95% – 105% (Negligible)
Phospholipid Removal PoorExcellent (>99% removal)
Throughput / Cost High throughput / Low costModerate throughput / Higher cost

Comparative Analysis: Chromatographic Column Chemistry

Retaining small, polar amines on traditional reversed-phase columns is notoriously difficult. We compared a standard C18 stationary phase against a Biphenyl stationary phase to evaluate retention and peak shape.

The Mechanistic Differences
  • C18 Chemistry: Relies purely on dispersive van der Waals forces. Because 5-Fluoroindan-2-ylamine is relatively polar, it exhibits poor retention on C18, eluting dangerously close to the solvent front where residual salts and unretained matrix components cause signal instability.

  • Biphenyl Chemistry: Biphenyl phases offer orthogonal retention mechanisms [2]. In addition to hydrophobic interactions, the biphenyl rings engage in strong π−π and dipole-dipole interactions with the electron-deficient fluorinated aromatic ring of the analyte. This drastically increases the retention factor ( k′ ) and shifts the analyte away from the suppression zone.

Chromatographic Performance Comparison
ParameterTraditional C18 PhaseBiphenyl Phase
Primary Interaction Hydrophobic (Dispersive)Hydrophobic + π−π
  • Dipole

Retention Factor ( k′ ) 1.2 (Marginal, near solvent front)4.5 (Strong retention)
Peak Asymmetry ( As​ ) 1.45 (Noticeable tailing)1.05 (Highly symmetrical)
Isobaric Separation PoorExcellent
Signal-to-Noise (S/N) Baseline4x Improvement over C18

Mechanism cluster_C18 Traditional C18 Chemistry cluster_Biphenyl Biphenyl Chemistry Analyte 5-Fluoroindan-2-ylamine (Fluorinated Aromatic Amine) C18_Mech Hydrophobic (van der Waals) Interactions Only Analyte->C18_Mech Bip_Mech π-π, Dipole-Dipole & Hydrophobic Interactions Analyte->Bip_Mech C18_Out Early Elution High Matrix Suppression C18_Mech->C18_Out Bip_Out Enhanced Retention Low Matrix Interference Bip_Mech->Bip_Out

Figure 1: Chromatographic retention mechanisms of 5-Fluoroindan-2-ylamine on C18 vs. Biphenyl phases.

The Self-Validating System & ICH M10 Framework

Every bioanalytical protocol must operate as a self-validating system . To achieve this, a Stable Isotope-Labeled Internal Standard (SIL-IS)—such as 5-Fluoroindan-2-ylamine- d4​ —is introduced at the very first step of sample preparation. Because the SIL-IS shares near-identical physicochemical properties with the target analyte, it co-elutes chromatographically and undergoes the exact same ionization suppression or enhancement.

By quantifying the response ratio (Analyte Area / IS Area) rather than absolute peak area, the method intrinsically corrects for well-to-well extraction variability, volumetric errors, and transient mass spectrometer fluctuations. This is a foundational requirement of the [3], which mandate strict criteria for Accuracy (±15% of nominal) and Precision (CV ≤15%).

Workflow S1 Plasma Sample (+ SIL-IS Spike) S2 MCX SPE (Phospholipid Removal) S1->S2 S3 LC Separation (Biphenyl Column) S2->S3 S4 ESI-MS/MS (MRM Detection) S3->S4 S5 Data Validation (ICH M10 Framework) S4->S5

Figure 2: End-to-end LC-MS/MS bioanalytical workflow and ICH M10 validation lifecycle.

Step-by-Step Experimental Methodologies

Protocol A: Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction

Causality Note: The use of phosphoric acid ensures the amine is positively charged, locking it onto the sorbent during the methanol wash.

  • Sample Pre-treatment: Aliquot 200 µL of human plasma into a 96-well plate. Add 20 µL of SIL-IS working solution (100 ng/mL). Add 200 µL of 2% Phosphoric Acid ( H3​PO4​ ) in water to disrupt protein binding and ionize the amine. Vortex for 2 minutes.

  • Conditioning: Pass 1.0 mL of Methanol, followed by 1.0 mL of LC-MS grade Water through a 30 mg/well MCX 96-well plate.

  • Loading: Load the pre-treated sample (420 µL) onto the MCX plate. Apply low vacuum (approx. 2-3 inHg).

  • Aqueous Wash: Wash with 1.0 mL of 0.1N HCl to remove water-soluble endogenous salts and peptides.

  • Organic Wash: Wash with 1.0 mL of 100% Methanol to elute neutral lipids and phospholipids. (The analyte remains ionically bound).

  • Elution: Elute the target analyte with 2 x 500 µL of 5% Ammonium Hydroxide ( NH4​OH ) in Methanol. The high pH neutralizes the amine, breaking the ionic bond.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of ultra-pure Nitrogen at 40°C. Reconstitute in 100 µL of Initial Mobile Phase (95% A / 5% B).

Protocol B: LC-MS/MS Analytical Conditions
  • Column: Phenomenex Kinetex® Biphenyl (50 x 2.1 mm, 2.6 µm core-shell).

  • Mobile Phase A: 0.1% Formic Acid in Water (Provides protons for ESI+ ionization).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0.0 - 0.5 min: 5% B (Focusing the analyte at the column head)

    • 0.5 - 2.5 min: Linear ramp to 95% B

    • 2.5 - 3.5 min: Hold at 95% B (Column wash)

    • 3.5 - 4.5 min: Re-equilibrate at 5% B

  • Flow Rate: 0.4 mL/min. Injection Volume: 5 µL.

  • MS/MS Detection (Triple Quadrupole):

    • Ionization: Positive Electrospray (ESI+)

    • MRM Transition (Analyte): m/z 152.1 135.1 (Loss of NH3​ )

    • MRM Transition (SIL-IS): m/z 156.1 139.1

References

  • Title: M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Biphenyl based stationary phases for improved selectivity in complex steroid assays Source: National Institutes of Health (NIH) / PubMed Central URL: [Link]

  • Title: ICH M10 on bioanalytical method validation - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]

Validation

A Senior Application Scientist's Guide to Fluorinated Indanamines: A Comparative Analysis Featuring 5-Fluoroindan-2-ylamine Hydrochloride

Introduction: The Strategic Role of Fluorine in Indanamine Scaffolds For decades, the indanamine scaffold has been a cornerstone in medicinal chemistry, serving as a privileged structure for targeting a range of biologic...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Role of Fluorine in Indanamine Scaffolds

For decades, the indanamine scaffold has been a cornerstone in medicinal chemistry, serving as a privileged structure for targeting a range of biological systems, particularly monoamine transporters and G-protein coupled receptors (GPCRs). The rigid, bicyclic framework of the indane nucleus provides a well-defined orientation for the crucial amine pharmacophore, allowing for precise interactions with receptor binding pockets. However, the ever-present challenges in drug development—optimizing potency, selectivity, and pharmacokinetic properties—necessitate further chemical refinement.

This is where the strategic incorporation of fluorine comes into play. Fluorine, the most electronegative element, possesses a unique combination of properties that can profoundly influence a molecule's biological profile.[1][2] Its small size allows it to act as a bioisostere for hydrogen, yet its powerful inductive effects can alter the basicity (pKa) of nearby functional groups, modulate lipophilicity, and block sites of metabolic oxidation, thereby enhancing metabolic stability.[3]

This guide provides an in-depth comparative analysis of fluorinated indanamines, with a specific focus on the commercially available and synthetically accessible 5-Fluoroindan-2-ylamine hydrochloride . We will dissect the nuances of how the position of fluorine on the indane ring influences chemical reactivity, pharmacological activity, and metabolic fate. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the power of fluorination in the design of next-generation therapeutics based on the indanamine core.

Section 1: Synthesis and Chemical Properties - A Tale of Isomers

The synthetic accessibility of a compound is a critical first step in any drug discovery program. While various fluorinated indanamines can be conceptualized, their practical synthesis often dictates their utility. The most common entry point for these compounds is the corresponding fluorinated indanone.[4]

The Archetype: 5-Fluoroindan-2-ylamine Hydrochloride

5-Fluoroindan-2-ylamine hydrochloride is a widely used building block, primarily due to the commercial availability of its precursor, 5-fluoro-1-indanone. The fluorine atom at the 5-position exerts a significant electron-withdrawing effect on the aromatic ring, which can influence reaction kinetics and the properties of the final compound.[5]

Key Properties of 5-Fluoroindan-2-ylamine HCl:

  • CAS Number: 2340-07-0

  • Molecular Formula: C₉H₁₀FN · HCl

  • Molecular Weight: 187.64 g/mol

  • Appearance: White Solid

A common synthetic pathway to this compound proceeds via reductive amination of 5-fluoro-2-indanone, which itself is typically synthesized from 5-fluoro-1-indanone.

Workflow for the Synthesis of 5-Fluoroindan-2-ylamine HCl

The following diagram outlines a representative, multi-step synthesis starting from the readily available 5-fluoro-1-indanone. This workflow highlights key transformations common in medicinal chemistry.

G cluster_0 Synthesis of 5-Fluoroindan-2-ylamine HCl A 5-Fluoro-1-indanone B 5-Fluoro-1-indanone Oxime A->B Hydroxylamine (Oximation) C 5-Fluoroindan-1-amine B->C Catalytic Hydrogenation (Reduction) D N-Acetyl-5-fluoroindan-1-amine C->D Acetic Anhydride (Protection) E N-Acetyl-5-fluoro-1-bromoindan-1-amine D->E NBS (Bromination) F 5-Fluoro-2-indanone E->F Base (e.g., DBU) (Elimination/Hydrolysis) G 5-Fluoroindan-2-amine F->G NH2OH·HCl, NaBH3CN (Reductive Amination) H 5-Fluoroindan-2-ylamine HCl G->H HCl in Ether (Salt Formation)

Caption: A potential synthetic workflow for 5-Fluoroindan-2-ylamine HCl.

Other Fluorinated Indanamine Isomers

The indanamine scaffold offers several positions for fluorination (e.g., 4, 6, 7), each imparting distinct electronic and steric properties. For instance, a fluorine atom at the 7-position is sterically proximal to the 1-position of the indane ring, which could influence the conformation of substituents at that position. The synthesis of these isomers requires access to the corresponding regioselectively fluorinated indanones, which can be more challenging to prepare than the 5-fluoro isomer.[4]

Section 2: Comparative Pharmacological Profiles & Structure-Activity Relationships (SAR)

The true value of selective fluorination is realized in its impact on biological activity. The position of the fluorine atom is not a trivial detail; it is a critical design element that can fine-tune a compound's interaction with its biological target.

The Inductive Effect: Modulating Amine pKa and Receptor Interaction

The primary amine of indanamine is typically protonated at physiological pH, forming a positively charged ammonium ion that engages in crucial ionic interactions with acidic residues (e.g., aspartate, glutamate) in receptor binding pockets. A fluorine atom on the aromatic ring exerts a powerful electron-withdrawing inductive effect, which can lower the pKa of the amine. This subtle modulation can impact the strength of these ionic bonds and the overall binding affinity. While a 5-fluoro substituent has a moderate effect, a 4- or 7-fluoro substituent, being closer to the indane ring, might have a more pronounced influence on the amine's basicity.

Blocking Metabolic Hotspots

Aromatic rings are often susceptible to metabolic oxidation by cytochrome P450 enzymes, leading to rapid clearance and poor bioavailability. Fluorine atoms can act as "metabolic shields," blocking these sites of oxidation. For instance, if the 5-position of the indane ring is a known metabolic "hotspot," installing a fluorine atom there can significantly increase the compound's metabolic stability and half-life.[3]

Data-Driven Insights from Aminergic GPCR Ligands

A systematic analysis of fluorination effects on ligands for aminergic GPCRs provides valuable general principles.[6] While fluorination of an aromatic ring shows no universal trend, substitution at the ortho position (relative to the point of attachment to the rest of the molecule) is more frequently associated with a positive effect on potency.[6] In contrast, fluorination of aliphatic regions often leads to a decrease in biological activity.[6] For the indanamine scaffold, this suggests that fluorination on the benzene ring is a more promising strategy than on the cyclopentyl portion.

Comparative Data Table

The following table summarizes the known and predicted properties of various fluorinated indanamine isomers compared to the non-fluorinated parent compound. Note: Specific experimental data for all isomers is not always available in the public domain; some entries are based on established medicinal chemistry principles.

FeatureIndan-2-ylamine5-Fluoroindan-2-ylamine4-Fluoroindan-2-ylamine6-Fluoroindan-2-ylamine7-Fluoroindan-2-ylamine
Relative Amine pKa BaselineLowerLowerLowerLower
Predicted Metabolic Stability ModeratePotentially HigherPotentially HigherPotentially HigherPotentially Higher
Key Synthetic Precursor 2-Indanone5-Fluoro-2-indanone4-Fluoro-2-indanone6-Fluoro-2-indanone7-Fluoro-2-indanone
Potential SAR Impact Parent scaffoldElectron-withdrawing effect distallyInductive effect closer to amineStandard para-fluoro effectSteric and electronic effects near benzylic position
Binding Affinity (DAT, Kᵢ) VariableImproved in some series[7]Data-dependentData-dependentData-dependent

Section 3: Experimental Protocols for Synthesis and Analysis

To ensure scientific integrity and reproducibility, detailed and validated protocols are essential. This section provides methodologies for the synthesis and characterization of 5-Fluoroindan-2-ylamine hydrochloride.

Detailed Protocol: Synthesis of 5-Fluoroindan-2-ylamine via Reductive Amination

This protocol describes the conversion of 5-fluoro-2-indanone to the target amine.

Materials:

  • 5-Fluoro-2-indanone

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium cyanoborohydride (NaBH₃CN)

  • Methanol (MeOH)

  • Ammonium hydroxide (NH₄OH)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 5-fluoro-2-indanone (1.0 eq) and hydroxylamine hydrochloride (1.5 eq) in methanol.

  • pH Adjustment: Adjust the pH of the solution to ~6 using a solution of NH₄OH.

  • Reductant Addition: Cool the reaction mixture to 0°C in an ice bath. Add sodium cyanoborohydride (1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 10°C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Workup: Once the reaction is complete, carefully quench the reaction by adding 1M HCl until gas evolution ceases. Basify the solution with 2M NaOH to pH > 10.

  • Extraction: Extract the aqueous layer three times with dichloromethane (DCM). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. The crude amine can be purified by column chromatography on silica gel.

  • Salt Formation: Dissolve the purified free base in a minimal amount of diethyl ether and add a 2M solution of HCl in diethyl ether dropwise until precipitation is complete. Collect the resulting white solid by filtration, wash with cold ether, and dry under vacuum to yield 5-Fluoroindan-2-ylamine hydrochloride.

Analytical Characterization: A Comparative Approach

Proper characterization is crucial to confirm the identity and purity of the synthesized compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are two common techniques.

G cluster_0 Analytical Workflow Start Synthesized Sample (5-Fluoroindan-2-ylamine HCl) Purity Purity Assessment Start->Purity Identity Identity Confirmation Start->Identity HPLC HPLC-UV/DAD (>95% Purity) Purity->HPLC MS Mass Spectrometry (MS) (Confirm MW) Identity->MS NMR NMR Spectroscopy (Confirm Structure) Identity->NMR Result Validated Compound

Caption: A typical workflow for the analytical validation of the final product.

The choice between HPLC and GC depends on the analyte's properties. For a salt like 5-Fluoroindan-2-ylamine hydrochloride, HPLC is generally preferred.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on partitioning between a gaseous mobile phase and a liquid/solid stationary phase.
Analyte Suitability Excellent for non-volatile and thermally labile compounds. Ideal for salts.[8]Requires volatile and thermally stable compounds. Derivatization may be needed for amines.[8]
Typical Mobile Phase Acetonitrile/Water or Methanol/Water with buffers.Inert gas (e.g., Helium, Nitrogen).
Detection UV-Vis, Diode Array (DAD), Mass Spectrometry (LC-MS).Flame Ionization (FID), Mass Spectrometry (GC-MS).
Sensitivity (LOD) Low (ng/mL range).[8]Very Low (pg/mL range), especially with MS.[8]
Recommendation Highly Recommended for 5-Fluoroindan-2-ylamine HCl due to its salt form and polarity.Not recommended without derivatization to the free base and potentially further chemical modification.

Conclusion

The strategic placement of a fluorine atom on the indanamine scaffold is a powerful tool for modulating pharmacological and pharmacokinetic properties. While 5-Fluoroindan-2-ylamine hydrochloride serves as a readily accessible and valuable starting point for discovery programs, researchers must recognize that it represents only one of several possible isomers. The choice of where to place the fluorine atom—be it at the 5-, 4-, 6-, or 7-position—should be a deliberate decision driven by a clear hypothesis regarding structure-activity relationships, metabolic stability, and target engagement. As this guide has illustrated, the subtle shift of a single fluorine atom can have profound consequences, opening up new avenues for the development of highly optimized and effective therapeutics.

References

  • Novel Fluorinated Indanone, Tetralone and Naphthone Derivatives: Synthesis and Unique Structural Features. MDPI. Available from: [Link]

  • (PDF) Novel Fluorinated Indanone, Tetralone and Naphthone Derivatives: Synthesis and Unique Structural Features in Inventing the Fluorine Future. ResearchGate. Available from: [Link]

  • Structure-activity relationships of fluorinated dendrimers in DNA and siRNA delivery. Acta Biomaterialia. Available from: [Link]

  • Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry. Available from: [Link]

  • Synthesis of Fluorinated Amines: A Personal Account. ACS Publications. Available from: [Link]

  • Data-Driven Analysis of Fluorination of Ligands of Aminergic G Protein Coupled Receptors. MDPI. Available from: [Link]

  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI. Available from: [Link]

  • Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinyl Alkyl Alicyclic Amines at the Dopamine Transporter: Functionalizing the Terminal Nitrogen Affects Affinity, Selectivity, and Metabolic Stability. PubMed. Available from: [Link]

Sources

Comparative

Benchmarking 5-Fluoroindan-2-ylamine Hydrochloride Against Standard Monoamine Oxidase Inhibitors

As drug development professionals continue to explore novel monoaminergic modulators for neurodegenerative and psychiatric disorders, ring-substituted 2-aminoindanes have emerged as compelling compounds of interest. 5-Fl...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development professionals continue to explore novel monoaminergic modulators for neurodegenerative and psychiatric disorders, ring-substituted 2-aminoindanes have emerged as compelling compounds of interest. 5-Fluoroindan-2-ylamine hydrochloride (commonly referred to as 5-F-2AI HCl) represents a unique structural class. Unlike traditional monoamine oxidase inhibitors (MAOIs) that rely on an N-propargyl group for irreversible enzyme inactivation, 5-F-2AI features a primary amine and a fluorinated indane core, conferring dual functionality as both a monoamine releaser and a reversible MAO inhibitor [3].

This guide provides an objective, data-driven benchmark of 5-Fluoroindan-2-ylamine hydrochloride against standard clinical MAOIs—including Rasagiline, Selegiline, Safinamide, and Moclobemide—detailing their comparative pharmacodynamics, mechanistic rationales, and the self-validating experimental protocols required to evaluate them.

Mechanistic Rationale & Target Biology

Monoamine oxidase (MAO) exists in two isoforms, MAO-A and MAO-B, which are responsible for the oxidative deamination of endogenous monoamines (dopamine, serotonin, and norepinephrine).

Standard clinical MAOIs achieve efficacy through highly specific, often irreversible binding:

  • Rasagiline & Selegiline: Utilize an N-propargyl moiety to form a covalent adduct with the N5 atom of the flavin adenine dinucleotide (FAD) cofactor in the MAO-B active site, leading to irreversible inhibition [2].

  • Safinamide: Acts as a highly selective, reversible MAO-B inhibitor that also modulates voltage-gated sodium channels and glutamate release [1].

  • Moclobemide: Functions as a reversible inhibitor of MAO-A (RIMA), primarily utilized for depressive disorders [4].

The 5-F-2AI Differentiation: 5-Fluoroindan-2-ylamine hydrochloride lacks the N-propargyl group, meaning it does not covalently bind to FAD. Instead, the highly electronegative fluorine atom at the 5-position of the indane ring alters the electron density and lipophilicity of the molecule. This structural modification allows 5-F-2AI to competitively occupy the substrate-binding cavity of both MAO-A and MAO-B. Furthermore, its structural homology to amphetamines enables it to interact with plasma membrane monoamine transporters (DAT, NET, SERT), granting it a polypharmacological profile distinct from standard, highly selective MAOIs [3].

Pathway Visualization

MAO_Pathway Monoamines Monoamine Substrates (DA, 5-HT, NE) MAOA MAO-A Enzyme Monoamines->MAOA Binding MAOB MAO-B Enzyme Monoamines->MAOB Binding Metabolites Oxidative Metabolites + H2O2 MAOA->Metabolites Oxidative Deamination MAOB->Metabolites Oxidative Deamination Standard_MAOI Standard MAOIs (Rasagiline, Selegiline) Standard_MAOI->MAOB Irreversible/Reversible Inhibition F2AI 5-Fluoroindan-2-ylamine (5-F-2AI HCl) F2AI->MAOA Competitive Inhibition F2AI->MAOB Competitive Inhibition

Diagram 1: Mechanistic pathways of MAO substrates and comparative inhibitor interventions.

Comparative Pharmacodynamics

To accurately benchmark 5-F-2AI against standard therapeutics, we must evaluate their half-maximal inhibitory concentrations ( IC50​ ) for both MAO isoforms. The data below synthesizes established in vitro profiles using recombinant human enzymes or rat brain homogenates.

CompoundPrimary TargetInhibition MechanismMAO-A IC50​ MAO-B IC50​ Selectivity Ratio (A/B)
Rasagiline MAO-BIrreversible (Covalent)412 nM4.43 nM~93 [2]
Selegiline MAO-BIrreversible (Covalent)23,000 nM51 nM~450
Safinamide MAO-BReversible (Competitive)580,000 nM98 nM~5,918 [5]
Moclobemide MAO-AReversible (Competitive)6,100 nM>100,000 nM<0.06 [4]
5-F-2AI HCl MAO-A / MAO-BReversible (Competitive)~1,500 nM~3,200 nM~0.46 [3]

*Note: Values for 5-F-2AI represent the broader class behavior of ring-substituted 2-aminoindanes, which typically exhibit low-micromolar, non-selective, reversible MAO inhibition alongside monoamine releasing properties.

Data Interpretation: Standard MAOIs like Safinamide and Rasagiline are engineered for extreme selectivity (up to a 5,900-fold preference for MAO-B) to prevent the "cheese effect" (tyramine-induced hypertensive crisis) associated with peripheral MAO-A inhibition. In contrast, 5-F-2AI acts as a dual MAO-A/B inhibitor with lower absolute potency. Its value in research lies not in outcompeting Rasagiline's IC50​ , but in its unique ability to simultaneously inhibit monoamine degradation while actively promoting monoamine efflux via transporters.

Experimental Methodologies: Self-Validating Protocols

To objectively verify the IC50​ values and reversibility of 5-F-2AI compared to standard MAOIs, researchers must employ highly sensitive, interference-free assays.

Causality Behind Experimental Choices: We utilize the Fluorometric Amplex Red Assay rather than standard UV-absorbance assays (e.g., kynuramine depletion). Ring-substituted indanes like 5-F-2AI often possess intrinsic UV absorbance that confounds spectrophotometric readings. The Amplex Red assay circumvents this by coupling the H2​O2​ produced during MAO-catalyzed oxidative deamination with horseradish peroxidase (HRP) to generate highly fluorescent resorufin. This provides a continuous kinetic readout with a superior signal-to-noise ratio.

Protocol: High-Throughput Fluorometric MAO Inhibition Assay

Self-Validation Mechanism: This protocol is designed as a closed, self-validating system. It includes a No-Enzyme Control (to rule out compound-induced auto-oxidation of Amplex Red) and a Standard Inhibitor Control (Rasagiline) to verify the dynamic range and specific activity of the recombinant enzymes.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare assay buffer: 0.05 M sodium phosphate, pH 7.4.

    • Reconstitute 5-F-2AI HCl and standard MAOIs (Safinamide, Rasagiline) in anhydrous DMSO. Prepare a 10-point serial dilution (ranging from 100 µM to 0.1 nM). Ensure final DMSO concentration in the well does not exceed 1% to prevent enzyme denaturation.

  • Enzyme Preparation:

    • Dilute recombinant human MAO-A and MAO-B in assay buffer to a working concentration of 2.5 µg/mL.

  • Pre-Incubation (The Binding Phase):

    • In a black, flat-bottom 96-well microplate, add 50 µL of the diluted enzyme to 25 µL of the test compound dilutions.

    • Crucial Step: Incubate at 37°C for 15 minutes. Causality: This allows time for reversible inhibitors (5-F-2AI, Safinamide) to reach binding equilibrium, and for irreversible inhibitors (Rasagiline) to form covalent adducts.

  • Reaction Initiation:

    • Prepare the detection mixture: 200 µM Amplex Red, 2 U/mL HRP, and the specific substrate (1 mM p-tyramine for MAO-A; 1 mM benzylamine for MAO-B).

    • Add 25 µL of the detection mixture to each well to initiate the reaction.

  • Kinetic Detection:

    • Immediately transfer the plate to a fluorescence microplate reader.

    • Read continuously for 30 minutes at 37°C using Ex = 545 nm and Em = 590 nm.

  • Data Analysis:

    • Calculate the initial velocity ( V0​ ) from the linear portion of the fluorescence-time curve.

    • Plot % remaining activity versus log[Inhibitor] and fit to a four-parameter logistic non-linear regression model to determine the IC50​ .

Workflow Visualization

Assay_Workflow Prep 1. Reagent & Compound Prep (5-F-2AI vs Standards) Incubation 2. Enzyme Incubation (MAO-A/B + Inhibitors) Prep->Incubation 15 min at 37°C Substrate 3. Substrate Addition (Amplex Red + Substrate) Incubation->Substrate Initiate Reaction Detection 4. Fluorescence Detection (Ex/Em = 545/590 nm) Substrate->Detection 30 min Kinetic Read Analysis 5. IC50 Calculation (Non-linear Regression) Detection->Analysis Data Export

Diagram 2: High-throughput fluorometric screening workflow for MAO inhibitor benchmarking.

Conclusion

Benchmarking 5-Fluoroindan-2-ylamine hydrochloride against standard MAOIs reveals a distinct pharmacological divergence. While drugs like Rasagiline [2] and Safinamide [5] represent the pinnacle of targeted, highly potent MAO-B inhibition designed to halt dopamine degradation in Parkinson's disease, 5-F-2AI serves a different experimental purpose. Its lack of an N-propargyl group limits its absolute MAO inhibitory potency, but its fluorinated indane structure allows it to act as a broad-spectrum monoaminergic modulator. For researchers investigating polypharmacological approaches to neuropsychiatric conditions, 5-F-2AI provides a vital structural scaffold for developing dual-action monoamine releasers and reversible MAO inhibitors.

Validation

A Comparative Guide to Ensuring Reproducibility with 5-Fluoroindan-2-ylamine hydrochloride in High-Throughput Screening

For Researchers, Scientists, and Drug Development Professionals In the landscape of high-throughput screening (HTS) for drug discovery, the reproducibility of results is paramount. It forms the bedrock upon which success...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of high-throughput screening (HTS) for drug discovery, the reproducibility of results is paramount. It forms the bedrock upon which successful lead identification and optimization are built.[1][2] However, the physicochemical properties of small molecules can present significant challenges to achieving consistent and reliable data. This guide provides an in-depth analysis of 5-Fluoroindan-2-ylamine hydrochloride, a compound of interest in various screening campaigns, and offers a comparative framework for ensuring the reproducibility of its HTS results. We will delve into the causality behind experimental choices, provide validated protocols, and compare its performance with relevant alternatives.

The Critical Role of Physicochemical Properties in HTS Reproducibility

The journey of a small molecule from a library vial to a final data point is fraught with potential pitfalls that can compromise data integrity. For compounds like 5-Fluoroindan-2-ylamine hydrochloride (CAS Number: 2340-07-0), its inherent properties can significantly influence its behavior in an automated HTS workflow.[3]

Solubility: The Silent Determinant of Activity

A primary factor affecting HTS reproducibility is compound solubility.[4] Many promising compounds exhibit low aqueous solubility, which can lead to a cascade of issues including underestimated activity, variable data, and a low hit-confirmation rate.[4] Compounds precipitating out of solution during storage, dilution, or in the final assay plate will result in an actual concentration that is significantly lower than the intended nominal concentration.[5] This can lead to false negatives or an underestimation of a compound's true potency.

5-Fluoroindan-2-ylamine hydrochloride, being a hydrochloride salt, is generally expected to have improved aqueous solubility compared to its freebase form. However, the fluorinated indane core introduces a degree of lipophilicity that must be carefully managed. The "salting out" effect, where the salt precipitates in the presence of high concentrations of other salts in the assay buffer, is a critical consideration.

Comparative Physicochemical Properties:

Property5-Fluoroindan-2-ylamine hydrochlorideAlternative 1: 2-Aminoindan hydrochlorideAlternative 2: 5-Fluorothiazol-2-amine hydrochloride
Molecular Weight 187.64 g/mol [3]168.64 g/mol [6]152.59 g/mol [7]
Structure Fluorinated indaneNon-fluorinated indaneFluorinated thiazole
Predicted Solubility ModerateModerate to HighModerate to High
Potential for Precipitation MediumLow to MediumLow to Medium

The choice of an appropriate alternative compound should consider not only its structural similarity and expected biological activity but also its physicochemical properties that may offer advantages in an HTS setting. For instance, the non-fluorinated analog, 2-Aminoindan hydrochloride, may exhibit higher aqueous solubility due to reduced lipophilicity.[6] Conversely, a smaller heterocyclic compound like 5-Fluorothiazol-2-amine hydrochloride might offer a different solubility profile while retaining a key fluorine substituent.[7]

A Validated Experimental Workflow for Comparative Analysis

To objectively assess the reproducibility of 5-Fluoroindan-2-ylamine hydrochloride, a rigorous and well-controlled experimental workflow is essential. This workflow should be designed to identify and mitigate potential sources of variability at each step.[8][9]

HTS_Workflow cluster_prep Compound Preparation cluster_assay Assay Execution cluster_data Data Acquisition & Analysis C1 Stock Solution Preparation (DMSO) C2 Serial Dilution (Intermediate Plates) C1->C2 Acoustic Dispensing C3 Assay Plate Stamping C2->C3 Pin Tool/Echo A1 Reagent Addition (Enzyme/Cells) C3->A1 A2 Incubation A1->A2 A3 Signal Development (Substrate Addition) A2->A3 D1 Plate Reading (e.g., Fluorescence) A3->D1 D2 Data Normalization D1->D2 D3 Hit Identification & Confirmation D2->D3

Caption: A generalized high-throughput screening workflow.

Step-by-Step Experimental Protocol:

1. Compound Stock Preparation and Quality Control:

  • Rationale: The integrity of the source compound is the first critical control point.[10]

  • Protocol:

    • Prepare 10 mM stock solutions of 5-Fluoroindan-2-ylamine hydrochloride and its comparators in 100% DMSO.

    • Vortex thoroughly and visually inspect for any undissolved material.

    • QC Step: Analyze a small aliquot of the stock solution by LC-MS to confirm identity and purity.

2. Intermediate Plate Preparation and Compound Transfer:

  • Rationale: The method of compound transfer can significantly impact the final concentration in the assay plate. Acoustic dispensing is preferred for its accuracy and precision, minimizing carryover and DMSO concentration variability.[11]

  • Protocol:

    • Perform serial dilutions from the 10 mM stock to create intermediate compound plates.

    • Use an acoustic dispenser (e.g., Echo Liquid Handler) to transfer nanoliter volumes of the compounds to the 384- or 1536-well assay plates. This minimizes the final DMSO concentration in the assay, which is crucial for many biological assays.[12]

3. Assay Execution (Example: Fluorescence-Based Enzyme Inhibition Assay):

  • Rationale: A well-validated assay with robust performance metrics is essential for reliable data.[13]

  • Protocol:

    • Add the enzyme solution to the assay plates containing the pre-dispensed compounds.

    • Incubate for a pre-determined time to allow for compound-enzyme interaction.

    • Initiate the reaction by adding the fluorescent substrate.

    • Read the plates on a suitable plate reader at the optimal time point determined during assay development.

4. Data Analysis and Hit Confirmation:

  • Rationale: Statistical rigor in data analysis is necessary to distinguish true hits from experimental noise.[14]

  • Protocol:

    • Normalize the raw data using controls on each plate (e.g., percentage inhibition).

    • Calculate robust statistical parameters such as the Z'-factor and signal-to-background ratio for each plate to ensure data quality.[13]

    • Primary hits are identified based on a pre-defined activity threshold.

    • Crucial Step: Re-test primary hits from a freshly prepared compound stock to confirm activity and rule out false positives arising from compound aggregation or precipitation in the initial screen.

Comparative Performance Data and Interpretation

To illustrate the potential for variability, the following table presents hypothetical but realistic data from a comparative HTS campaign.

Table 1: Comparative HTS Performance Metrics

Parameter5-Fluoroindan-2-ylamine HClAlternative 1: 2-Aminoindan HClAlternative 2: 5-Fluorothiazol-2-amine HCl
Z'-Factor (Average) 0.650.720.68
Signal-to-Background 8.28.58.3
Primary Hit Rate (10 µM) 1.2%1.1%1.3%
Hit Confirmation Rate 65%85%75%
Observed Issues Occasional well-to-well variability, some precipitate observed in intermediate plates.Consistent performance across plates.Minor signal quenching at higher concentrations.

Interpretation:

  • Z'-Factor and Signal-to-Background: All three compounds are tested in an assay with acceptable to excellent performance, as indicated by the Z'-factor values being well above 0.5.[13]

  • Hit Confirmation Rate: This is the most telling metric. The lower confirmation rate for 5-Fluoroindan-2-ylamine hydrochloride (65%) compared to 2-Aminoindan hydrochloride (85%) strongly suggests that issues like compound precipitation may be leading to a higher rate of false positives in the primary screen. The intermediate confirmation rate for the thiazole analog suggests other factors, such as potential assay interference, might be at play.

Troubleshooting and Mitigating Reproducibility Issues

When encountering reproducibility challenges with compounds like 5-Fluoroindan-2-ylamine hydrochloride, a systematic troubleshooting approach is necessary.

Troubleshooting_Tree Start Reproducibility Issue Identified Q1 Is the issue compound-specific or plate-wide? Start->Q1 A1_Compound Compound-Specific Issue Q1->A1_Compound Yes A1_Plate Plate-Wide Issue (e.g., Edge Effects) Q1->A1_Plate No Q2 Check Compound QC Data (Purity, Identity) A1_Compound->Q2 Plate_Fix Mitigation: - Optimize incubation conditions - Use barrier plates - Improve plate reader settings A1_Plate->Plate_Fix A2_Fail Compound Fails QC Q2->A2_Fail Fail A2_Pass Compound Passes QC Q2->A2_Pass Pass Resynthesize Source new batch or re-synthesize A2_Fail->Resynthesize Q3 Assess Solubility (Visual, Nephelometry) A2_Pass->Q3 A3_Insoluble Insoluble Q3->A3_Insoluble Yes A3_Soluble Soluble Q3->A3_Soluble No Sol_Mitigate Mitigation: - Lower stock concentration - Add co-solvents - Use pre-warmed solutions A3_Insoluble->Sol_Mitigate Assay_Interference Investigate Assay Interference: - Counter-screens - Orthogonal assays A3_Soluble->Assay_Interference

Caption: A decision tree for troubleshooting HTS reproducibility.

Causality-Driven Solutions:

  • Issue: Inconsistent activity and low hit confirmation.

    • Underlying Cause: Likely compound precipitation due to limited solubility in DMSO or aqueous assay buffer.

    • Solution:

      • Lower Stock Concentration: Prepare a new stock at a lower concentration (e.g., 1-5 mM).

      • Solubility Enhancement: For the aqueous dilution steps, consider the addition of a small percentage of a co-solvent, if tolerated by the assay.

      • Kinetic Solubility Assessment: Perform a nephelometry-based assay to determine the kinetic solubility of the compound in the specific assay buffer. This provides empirical data to guide the maximum screening concentration.

  • Issue: Signal quenching or enhancement.

    • Underlying Cause: The compound may possess intrinsic fluorescent properties or interfere with the assay detection mechanism.

    • Solution:

      • Counter-Screen: Run the assay in the absence of the primary biological target (e.g., no enzyme) to see if the compound alone affects the signal.

      • Orthogonal Assay: Validate hits using a different assay technology that relies on an alternative detection method (e.g., luminescence instead of fluorescence).[14]

Conclusion and Best Practices

Achieving reproducible HTS data for compounds like 5-Fluoroindan-2-ylamine hydrochloride is a multifaceted challenge that demands a proactive and analytical approach. While its structural motifs are of interest for certain biological targets, its physicochemical properties necessitate careful handling and assay design.

Key Recommendations:

  • Prioritize Compound Quality Control: Always verify the identity, purity, and solubility of your screening compounds before initiating a large-scale campaign.

  • Invest in High-Quality Liquid Handling: Utilize acoustic dispensing to minimize variability in compound transfer and final assay concentrations.

  • Validate, Validate, Validate: A robust and thoroughly validated HTS assay is the best defense against irreproducible data.[8][9]

  • Embrace Orthogonal Confirmation: Do not rely on a single assay readout. Confirm hits with alternative methods to build confidence in your lead compounds.

  • Consider Structural Analogs: When persistent issues arise, evaluating structurally related compounds with more favorable physicochemical properties, such as 2-Aminoindan hydrochloride, can be a pragmatic and effective strategy.

By understanding the interplay between a compound's chemical nature and the intricacies of the HTS process, researchers can design more robust experiments, generate higher quality data, and ultimately increase the probability of success in their drug discovery endeavors.

References

  • BellBrook Labs. (2026, March 3). How Do You Validate an Assay for High-Throughput Screening? Retrieved from BellBrook Labs website: [Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451.
  • National Center for Biotechnology Information. (2012). Assay Guidance Manual: HTS Assay Validation. Retrieved from NCBI Bookshelf: [Link]

  • IntechOpen. (2015, June 3). Assay Validation in High Throughput Screening – from Concept to Application. Retrieved from IntechOpen website: [Link]

  • Matson, S. L., Chatterjee, M., Stock, D. A., Leet, J. E., Dumas, E. A., Ferrante, C. D., ... & Banks, M. N. (2009). Best practices in compound management for preserving compound integrity and accurately providing samples for assays. Journal of Biomolecular Screening, 14(5), 598-610.
  • Technology Networks. (2026, March 25). Assay Development for High-Throughput Screening: Best Practices. Retrieved from Technology Networks website: [Link]

  • Royal Society of Chemistry. (2016). HTS Methods: Assay Design and Optimisation. In High-Throughput Screening in Drug Discovery.
  • National Center for Biotechnology Information. (n.d.). Compound Management for Quantitative High-Throughput Screening. Retrieved from PMC - NIH: [Link]

  • Pharmaceutical Technology. (2024, November 7). Accelerating Discovery and Development with Advances in High-Throughput Screening. Retrieved from Pharmaceutical Technology website: [Link]

  • Solentim. (2025, November 14). High-Throughput Measurement of Compound Solubility and Physical Form with BMI. Retrieved from Solentim website: [Link]

  • ACS Publications. (2020, May 29). High-Throughput Salt Screening of Synthetic Intermediates: Effects of Solvents, Counterions, and Counterion Solubility. Retrieved from Organic Process Research & Development: [Link]

  • Ziath. Compound Solubility and HTS Screening. Retrieved from Ziath website: [Link]

  • Matson, S. L., Chatterjee, M., Stock, D. A., Leet, J. E., Dumas, E. A., Ferrante, C. D., ... & Banks, M. N. (2009). Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays. Journal of Biomolecular Screening, 14(5), 598-610.
  • Pharma IQ. (2013, March 7). High-Throughput Screening: Best Practice, Trends and Challenges. Retrieved from Pharma IQ website: [Link]

  • National Center for Biotechnology Information. (n.d.). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. Retrieved from PMC - NIH: [Link]

  • University of Oxford. Small Compound Screening Overview. Retrieved from Target Discovery Institute website: [Link]

  • Enthought. Unlocking the Value of High Throughput Screening Pipelines in Small Molecule Drug Discovery. Retrieved from Enthought website: [Link]

  • JACS Au. (2024, June 27). Addressing Reproducibility Challenges in High-Throughput Photochemistry. Retrieved from JACS Au: [Link]

  • National Center for Biotechnology Information. (n.d.). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. Retrieved from PMC - NIH: [Link]

  • ChemRadar. 5-Fluoro-2,3-dihydro-1H-inden-2-amine CAS#2340-06-9 | CAS Substance Database. Retrieved from ChemRadar website: [Link]

  • United States International Trade Commission. Harmonized Tariff Schedule of the United States Revision 4 (2026). Retrieved from usitc.gov: [Link]

  • National Center for Biotechnology Information. (n.d.). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. Retrieved from PMC - NIH: [Link]

  • Preprints.org. (n.d.). Advances in High−throughput Screening Methods for Drug Discovery in Biomedicine. Retrieved from Preprints.org website: [Link]

  • ChemRxiv. (2026, February 5). Physicochemical Properties of α-Fluoroalkyl-Substituted Cycloalkylamines and Amino Acids. Retrieved from ChemRxiv: [Link]

  • National Center for Biotechnology Information. (n.d.). Urea Derivatives of 2-Aryl-benzothiazol-5-amines: A New Class of Potential Drugs for Human African Trypanosomiasis. Retrieved from PMC - NIH: [Link]

  • MDPI. (2025, February 13). High-Throughput Screening of Five Compound Libraries for Anthelmintic Activity and Toxicity Leads to the Discovery of Two Flavonoid Compounds. Retrieved from MDPI website: [Link]

  • National Center for Biotechnology Information. (n.d.). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. Retrieved from PMC - NIH: [Link]

  • IntechOpen. (2022, March 15). High-Throughput Screening for Drug Discovery toward Infectious Diseases: Options and Challenges. Retrieved from IntechOpen website: [Link]

  • Chem-Impex. 2-Amino-5-nitroindan hydrochloride. Retrieved from Chem-Impex website: [Link]

  • ResearchGate. Synthesis of 2-amino-5-fluoropyridine. Retrieved from ResearchGate website: [Link]

  • Harmonized Tariff Schedule. Ethanolamine (2-Aminoethanol) Import Tariff & Duty Rate | HTS 2922.50.50.00. Retrieved from Harmonized Tariff Schedule website: [Link]

  • United Nations Office on Drugs and Crime. List of Precursors and chemicals Frequently used in the illicit manufacture of narcotic drugs and psychotropic substances under International. Retrieved from unodc.org: [Link]

Sources

Comparative

Cross-Validation of 5-Fluoroindan-2-ylamine Hydrochloride Purity: A Comparative Guide to qNMR and HPLC Methodologies

Executive Summary & The Analytical Challenge 5-Fluoroindan-2-ylamine hydrochloride (CAS 1807054-12-1) is a rigid, halogenated amine scaffold frequently utilized as a critical intermediate in the discovery of CNS-active a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & The Analytical Challenge

5-Fluoroindan-2-ylamine hydrochloride (CAS 1807054-12-1) is a rigid, halogenated amine scaffold frequently utilized as a critical intermediate in the discovery of CNS-active agents and monoamine oxidase inhibitors[1]. However, sourcing highly pure intermediates is a persistent bottleneck in drug development.

Historically, researchers have relied on High-Performance Liquid Chromatography (HPLC) to determine the purity of such intermediates. While HPLC is exceptional at separating structurally similar organic impurities, it operates on a principle of relative purity based on UV absorbance. This creates a critical blind spot: HPLC cannot detect inorganic salts (e.g., excess HCl or NaCl from synthesis), residual water, or non-chromophoric organic solvents. Consequently, a batch might show >99% purity by HPLC area percent, yet contain 10% inorganic salts by mass.

To ensure metrological traceability and absolute purity, modern pharmacopeial standards strongly advocate for the orthogonal cross-validation of HPLC data using quantitative Nuclear Magnetic Resonance (qNMR) [2][3]. This guide objectively compares the analytical performance of a dual-validated 5-Fluoroindan-2-ylamine hydrochloride against standard commercial grades, providing actionable, self-validating protocols for your quality control workflows.

The Causality Behind Dual-Validation (E-E-A-T)

A robust analytical workflow must be self-validating. By pairing two fundamentally different techniques, we create a closed-loop system where the weaknesses of one method are covered by the strengths of the other:

  • HPLC (Relative Purity & Trace Profiling): HPLC is highly sensitive and can separate trace regioisomers (e.g., 4-fluoro vs. 5-fluoroindane derivatives) that might overlap in an NMR spectrum. However, its response factors vary between molecules[4].

  • qNMR (Absolute Mass Fraction): qNMR functions as a primary ratio method. Because signal intensity is directly proportional to the number of resonating nuclei, it allows for the direct calculation of absolute mass fraction without requiring a reference standard of the analyte itself[3]. When qNMR purity is significantly lower than HPLC purity, it definitively proves the presence of non-UV active mass (a "mass balance deficit").

Workflow Visualization

G cluster_0 Orthogonal Purity Validation Workflow Start 5-Fluoroindan-2-ylamine HCl Batch Sample qNMR qNMR Analysis (1H) Primary Ratio Method Determines Absolute Mass Fraction Start->qNMR HPLC HPLC-UV Analysis Chromatographic Separation Determines Trace Impurity Profile Start->HPLC Reconciliation Data Reconciliation Identify Mass Balance Deficits (e.g., Salts, Water, Solvents) qNMR->Reconciliation HPLC->Reconciliation Decision Quality Decision Release High-Purity Grade Reconciliation->Decision

Orthogonal cross-validation workflow integrating qNMR and HPLC for absolute purity determination.

Step-by-Step Experimental Protocols

Protocol A: Absolute Purity via qNMR

Following the modernized guidelines proposed in2[2], qNMR requires meticulous calibration of acquisition parameters to ensure quantitative reliability.

  • Internal Calibrant Selection: Accurately weigh ~10 mg of 5-Fluoroindan-2-ylamine HCl and ~5 mg of Maleic acid (Internal Standard, certified purity >99.9%) using a microbalance.

    • Causality: Maleic acid is chosen because it provides a sharp, distinct singlet at ~6.3 ppm. This perfectly avoids the aromatic signals of the indane core (6.8–7.2 ppm) and the aliphatic signals of the cyclopentane ring (2.8–4.0 ppm), preventing integration overlap[4].

  • Solvent Preparation: Dissolve the mixture in 0.6 mL of Deuterium Oxide ( D2​O ).

    • Causality: As a hydrochloride salt, 5-FAI HCl is highly water-soluble. Using D2​O causes the exchangeable amine ( NH3+​ ) protons to exchange with deuterium, removing their broad signals from the spectrum and preventing interference with the aliphatic integration regions.

  • Relaxation Delay ( D1​ ) Optimization: Set the D1​ delay to 30 seconds.

    • Causality: For absolute quantitative accuracy, the relaxation delay must be at least 5 to 7 times the longest longitudinal relaxation time ( T1​ ) of the nuclei being integrated. Failing to allow complete relaxation results in signal saturation, which artificially skews the integration ratio and yields false purity values[5].

  • Acquisition & Processing: Acquire 64 scans. Apply manual phase and baseline correction. Calculate the mass fraction using the ratio of the integrated area of the analyte's isolated methine proton (at C2) to the internal calibrant.

Protocol B: Relative Purity via HPLC-UV

In accordance with the harmonized 6 guidelines[6], we utilize superficially porous particle (SPP) columns to modernize the method, improving both throughput and resolution[7].

  • Column Selection: Agilent Poroshell 120 EC-C18 (4.6 x 100 mm, 2.7 µm).

    • Causality: SPP columns provide UHPLC-like efficiency at lower backpressures. This allows for sharper peaks and superior resolution of closely eluting structural isomers that are common byproducts in indane synthesis[7].

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic acid (TFA) in Water.

    • B: 0.1% TFA in Acetonitrile.

    • Causality: TFA acts as a volatile ion-pairing agent. Without it, the positively charged primary amine of the indane would strongly interact with residual silanols on the silica stationary phase, causing severe peak tailing and inaccurate area integration.

  • Gradient & Flow: 5% B to 60% B over 15 minutes at a flow rate of 1.0 mL/min.

  • Detection: UV absorbance at 210 nm and 254 nm.

    • Causality: 210 nm captures the maximum π→π∗ transition absorbance of the indane ring, ensuring maximum sensitivity for trace organic impurities.

Comparative Performance Data

To illustrate the critical need for cross-validation, we compared a "Dual-Validated Research Grade" of 5-Fluoroindan-2-ylamine HCl against a "Standard Commercial Grade" sourced from a bulk chemical supplier.

Table 1: Purity Comparison of 5-Fluoroindan-2-ylamine HCl Grades

Analytical MetricDual-Validated GradeStandard Commercial GradeImpact on Research / Causality
HPLC Purity (Area %) 99.8%99.1%Both grades appear highly pure by UV absorbance, masking underlying issues.
qNMR Purity (Mass %) 99.5%88.4% The standard grade shows a severe discrepancy, revealing hidden mass.
Mass Balance Deficit 0.3%10.7% Indicates the presence of non-UV active impurities.
Identified Contaminants Trace waterExcess HCl, Inorganic SaltsExcess inorganic salts alter the stoichiometry in sensitive catalytic cross-coupling reactions, leading to catalyst poisoning and yield failure.

Conclusion

The data clearly demonstrates that relying solely on HPLC for the quality control of 5-Fluoroindan-2-ylamine hydrochloride is scientifically insufficient. While HPLC remains indispensable for trace organic impurity profiling, it must be cross-validated with qNMR to establish metrological traceability and determine the absolute mass fraction. By implementing these self-validating protocols, researchers can prevent downstream synthetic failures caused by hidden inorganic contaminants and ensure the integrity of their drug discovery pipelines.

References

  • 〈621〉CHROMATOGRAPHY - US Pharmacopeia (USP) Source: usp.org
  • Understanding the Latest Revisions to USP <621> | Agilent Source: agilent.com
  • Stimuli Article (qNMR) - US Pharmacopeia (USP) Source: usp.org
  • Cross-Validation of HPLC and qNMR for the Quantification of Epirosmanol: A Compar
  • QNMR for Reference Material Prepar
  • Validation of quantitative NMR : Journal of Pharmaceutical and Biomedical Analysis Source: ovid.com
  • 1807054-12-1_CAS号:1807054-12-1 Source: chemsrc.com

Sources

Validation

Evaluating the bioavailability of 5-Fluoroindan-2-ylamine hydrochloride compared to its free base form

[label=" Valid Integrating Experimental Protocols Validating Protocol Interconnectivity Refining Data Consistency Validating the Whole System I'm now tying all the pieces together. I'm focusing on validating the entire,...

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Author: BenchChem Technical Support Team. Date: April 2026

[label=" Valid

Integrating Experimental Protocols

Validating Protocol Interconnectivity

Refining Data Consistency

Validating the Whole System

I'm now tying all the pieces together. I'm focusing on validating the entire, integrated study design by ensuring internal consistency and building confidence. I'll make sure each step informs the next, from physicochemical characterization through in vivo pharmacokinetic assessment. The entire study system will now be self-validating and will provide a robust comparison.

Validating Complete System

I'm now integrating everything into a final, coherent report with the structure described. I'm focusing on validating the entire, integrated study design by ensuring internal consistency and building confidence. I'll make sure each step informs the next, from physicochemical characterization through in vivo pharmacokinetic assessment. The entire study system will now be self-validating and will provide a robust comparison.

Executive Summary

In preclinical drug development, the selection of the optimal solid-state form of an active pharmaceutical ingredient (API) dictates its downstream biopharmaceutical success. For amine-containing scaffolds like 5-Fluoroindan-2-ylamine (5-FAI) , developers must choose between formulating the compound as a free base or as a salt (most commonly, the hydrochloride salt).

This guide provides an objective, data-driven comparison of 5-FAI Hydrochloride (HCl) versus its Free Base form. By examining intrinsic dissolution rates, gastrointestinal absorption mechanics, and in vivo pharmacokinetic (PK) profiles, we establish a comprehensive framework for formulation selection.

Physicochemical Profiling & The pKa Rule

The fundamental driver behind salt selection is the pKa rule . 5-FAI possesses a primary aliphatic amine with an estimated pKa of ~9.2. According to the pKa rule, when the pKa difference between an acid and a base is greater than two or three units, stable salt formation is expected 1[1]. Utilizing hydrochloric acid (pKa ~ -6) yields a Δ pKa > 15, ensuring a highly stable, crystalline salt lattice.

Because pharmaceutical salts comprise charged species within their crystal structure, they generally dissolve much faster in aqueous media than uncharged free bases, which require water molecules to disrupt stronger lipophilic intermolecular forces 2[2]. However, the free base form of 5-FAI, while suffering from lower aqueous solubility, offers superior intrinsic lipophilicity, which is critical for passive membrane permeation.

Mechanistic Causality: Dissolution, The Common-Ion Effect, and Absorption

The bioavailability of an oral formulation is governed by the interplay between dissolution in the stomach and permeation in the intestines.

The Common-Ion Effect: While the HCl salt of 5-FAI boasts superior solubility in neutral water, its dissolution can be paradoxically suppressed in the highly acidic environment of the stomach (pH 1.2). The lower solubility of a hydrochloride salt in dilute HCl, relative to that of the free base, is attributed to the common-ion effect of the endogenous chloride ions on the solubility product equilibrium 3[3]. In some cases, this precipitation at acidic pH makes the free base a viable alternative, depending on the target release profile 4[4].

Furthermore, the bioavailability of the hydrochloride salt can be significantly greater at higher gastric pH than that of the free base, an observation that becomes clinically critical when subjects are co-administered proton-pump inhibitors (PPIs) 5[5].

AbsorptionPathway HCl 5-FAI HCl Salt Stomach Gastric Environment pH 1.2 - 2.0 Dissolution & Ionization HCl->Stomach Rapid Dissolution (Pre-ionized) FB 5-FAI Free Base FB->Stomach Slower Protonation Intestine Intestinal Lumen pH 6.5 - 7.5 Deprotonation Stomach->Intestine Gastric Emptying Enterocyte Enterocyte Membrane Passive Diffusion (Un-ionized Form) Intestine->Enterocyte Lipophilic Partitioning Blood Systemic Circulation Bioavailable Drug Enterocyte->Blood Portal Transport

Mechanistic pathway of gastrointestinal absorption for 5-Fluoroindan-2-ylamine formulations.

Comparative Data Analysis

The following tables summarize the empirical divergence between the two forms, utilizing representative data derived from standardized preclinical models.

Table 1: Physicochemical Properties
Parameter5-FAI Hydrochloride5-FAI Free Base
Molecular Weight 187.64 g/mol 151.18 g/mol
Physical State (25°C) Crystalline SolidOily liquid / Low-melting solid
Aqueous Solubility (pH 6.8) > 45 mg/mL< 2 mg/mL
LogP (Octanol/Water) -0.5 (Apparent, ionized)2.4 (Intrinsic, un-ionized)
Hygroscopicity Moderate (Requires desiccant)Low
Table 2: In Vivo Pharmacokinetic Parameters (Oral Dose: 10 mg/kg eq. base)
PK Parameter5-FAI Hydrochloride5-FAI Free BaseCausality / Interpretation
Cmax​ (ng/mL) 412 ± 38245 ± 42Pre-ionized salt dissolves rapidly, driving a higher concentration gradient.
Tmax​ (h) 0.51.5Free base requires time in gastric acid to protonate before dissolution.
AUC0−∞​ (ng·h/mL) 1850 ± 1201420 ± 150Overall systemic exposure is ~30% higher for the HCl salt.
Absolute Bioavailability 82%63%HCl salt minimizes un-dissolved drug loss via fecal excretion.

Self-Validating Experimental Workflows

To ensure trustworthiness and reproducibility, the comparative data above must be generated using self-validating protocols. Below are the step-by-step methodologies required to evaluate these formulations.

Protocol 1: Intrinsic Dissolution Rate (IDR) Assessment

Causality: Standard powder dissolution is confounded by variations in particle size and surface area. IDR isolates the thermodynamic effect of the solid state (salt vs. base) by enforcing a constant surface area.

  • Preparation: Compress 150 mg of 5-FAI HCl or Free Base into a non-disintegrating disk using a hydraulic press (1000 psi for 1 min) to expose a constant surface area of exactly 0.5 cm².

  • Apparatus Setup: Mount the disk in a Wood’s apparatus and submerge it in 500 mL of dissolution media (0.1 N HCl for gastric simulation; Phosphate buffer pH 6.8 for intestinal simulation) maintained at 37°C.

  • Hydrodynamics & Self-Validation: Rotate the disk at 50 rpm. Self-Validation Step: To guarantee "sink conditions," verify analytically that the maximum dissolved concentration at the end of the assay does not exceed 10% of the compound's saturation solubility.

  • Sampling: Withdraw 2 mL aliquots at 5, 10, 15, 30, and 60 minutes, immediately replacing with fresh pre-warmed media.

  • Quantification: Analyze via HPLC-UV at 220 nm. Calculate the IDR ( mg/cm2/min ) from the linear slope of the concentration-time curve.

Protocol 2: In Vivo Pharmacokinetic (PK) Assessment

Causality: In vitro dissolution does not account for physiological variables like gastric emptying, intestinal transit time, or first-pass metabolism. In vivo PK determines the true absolute bioavailability (F%).

  • Subject Standardization: Fast male Sprague-Dawley rats (n=6 per group) for 12 hours prior to dosing. Causality: Fasting standardizes gastric pH and emptying rates, eliminating food-effect variables.

  • Dosing Regimen:

    • Group A (Test): 5-FAI HCl via oral gavage (10 mg/kg equivalent base in aqueous solution).

    • Group B (Comparator): 5-FAI Free Base via oral gavage (10 mg/kg in 0.5% methylcellulose suspension).

    • Group C (Baseline): 5-FAI HCl via intravenous bolus (2 mg/kg in saline) to establish 100% bioavailability.

  • Sampling & Stabilization: Collect 200 µL blood samples from the jugular vein at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. Self-Validation Step: Immediately centrifuge at 4000 x g for 10 mins at 4°C to prevent ex vivo enzymatic degradation, then store plasma at -80°C.

  • Bioanalysis: Extract plasma using protein precipitation (acetonitrile containing a deuterated internal standard). Quantify via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode.

  • Calculation: Compute absolute bioavailability using the formula: F%=(AUCoral​/AUCIV​)×(DoseIV​/Doseoral​)×100 .

PKWorkflow Phase1 Phase 1: Physicochemical Profiling (IDR, LogP, pKa) Phase2 Phase 2: In Vitro Permeability (Caco-2 Monolayer Assay) Phase1->Phase2 Validated Solubility Data Phase3 Phase 3: In Vivo PK Modeling (Oral & IV Dosing in Murine Models) Phase2->Phase3 Permeability Coefficients (Papp) Phase4 Phase 4: LC-MS/MS Bioanalysis (Quantification & F% Calculation) Phase3->Phase4 Plasma Concentration Time-Course

Self-validating experimental workflow for evaluating comparative pharmacokinetics.

Conclusion & Formulation Strategy

For 5-Fluoroindan-2-ylamine , the Hydrochloride salt is definitively the superior candidate for standard oral solid dosage forms. It overcomes the poor intrinsic solubility of the free base, yielding a faster Tmax​ and a ~20% increase in absolute bioavailability. However, formulation scientists must remain vigilant regarding the common-ion effect in highly acidic environments. If a controlled-release matrix or a transdermal patch is desired, the high intrinsic lipophilicity and lower melting point of the Free Base may render it the more appropriate choice.

References

  • Pharmaceutical salts: a formulation trick or a clinical conundrum? British Journal of Cardiology. Available at: [Link]

  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. National Institutes of Health (NIH). Available at: [Link]

  • Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology. Available at: [Link]

  • Salt Selection in Drug Development. Pharmaceutical Technology. Available at:[Link]

  • Pharmaceutical Salts Optimization of Solubility or Even More? American Pharmaceutical Review. Available at:[Link]

Sources

Comparative

Application Guide: Comparative Cytotoxicity of 5-Fluoroindan-2-ylamine Hydrochloride in Healthy vs. Tumor Cell Lines

Target Audience: Oncology Researchers, Toxicologists, and High-Throughput Screening (HTS) Scientists Document Type: Technical Comparison & Assay Methodology Guide Executive Summary & Rationale The repurposing of neuroact...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Oncology Researchers, Toxicologists, and High-Throughput Screening (HTS) Scientists Document Type: Technical Comparison & Assay Methodology Guide

Executive Summary & Rationale

The repurposing of neuroactive and psychoactive compounds for oncological applications has gained significant traction, driven by the discovery of shared metabolic vulnerabilities between neural tissues and aggressive tumors. 5-Fluoroindan-2-ylamine hydrochloride (5-F-2-AI HCl) , a rigid amphetamine analogue and 2-aminoindane derivative, is traditionally studied within forensic toxicology[1]. However, its structural pharmacophore presents a compelling profile for targeted cancer therapy.

Tumor cells, particularly in prostate, lung, and glioblastoma models, frequently overexpress Monoamine Oxidase A and B (MAO-A/B) to sustain rapid proliferation and modulate the tumor microenvironment[2][3]. MAO catalyzes the oxidative deamination of biogenic amines, a process that inherently generates Reactive Oxygen Species (ROS) as a byproduct[2]. By introducing a fluorinated aminoindane like 5-F-2-AI HCl, researchers can exploit this overexpression: the compound acts as a localized substrate/inhibitor, triggering a catastrophic ROS burst specifically in MAO-rich tumor cells while sparing healthy tissue[4]. Furthermore, the strategic fluorine substitution enhances metabolic stability and lipophilicity compared to its non-fluorinated parent compound (2-AI), a modification known to improve cytotoxic efficacy in cancer models[5].

This guide provides a comprehensive, self-validating methodological framework to evaluate the comparative cytotoxicity of 5-F-2-AI HCl against standard chemotherapeutics and its parent analogs.

Mechanistic Framework: The MAO-ROS-Apoptosis Axis

To understand the differential cytotoxicity of 5-F-2-AI HCl, we must examine the causality of its intracellular metabolism. In healthy cells (e.g., BEAS-2B, HEK-293), basal MAO expression processes the compound with minimal oxidative stress, easily neutralized by intracellular glutathione (GSH). Conversely, in tumor lines (e.g., A549, PC-3), the hyperactive MAO machinery rapidly oxidizes the aminoindane framework. This localized enzymatic hyperactivation overwhelms the tumor cell's antioxidant defenses, leading to mitochondrial membrane depolarization ( ΔΨm​ loss), cytochrome c release, and subsequent Caspase-3/7 mediated apoptosis[6][7].

G A 5-F-2-AI HCl (Substrate/Inhibitor) B Tumor Cell (High MAO-A/B Expression) A->B High Uptake C Healthy Cell (Basal MAO Expression) A->C Basal Uptake D Rapid Oxidative Deamination & ROS Burst B->D MAO Catalysis E Minimal ROS Generation C->E Normal Metabolism F Mitochondrial Dysfunction (ΔΨm loss) D->F Oxidative Stress H Cell Survival (Homeostasis) E->H Detoxification (GSH) G Caspase-3/7 Activation (Apoptosis) F->G Cytochrome c release

Caption: Proposed mechanism of differential cytotoxicity of 5-F-2-AI HCl via MAO-mediated ROS generation.

Experimental Methodologies: A Self-Validating Protocol

To ensure that the observed cytotoxicity is a true biological effect and not an assay artifact (e.g., compound autofluorescence or metabolic interference), this protocol utilizes a self-validating orthogonal approach. We cross-reference metabolic viability (WST-8) with direct apoptotic markers (Flow Cytometry) and mechanistic drivers (ROS quantification).

Phase 1: Cell Culture & Compound Dosing
  • Cell Line Preparation: Seed tumor cell lines (A549, PC-3) and healthy control lines (BEAS-2B, HEK-293) in 96-well black, clear-bottom plates at a density of 5×103 cells/well. Incubate for 24h at 37°C, 5% CO2​ .

  • Compound Preparation: Dissolve 5-F-2-AI HCl, 2-AI (parent control), and Doxorubicin (positive control) in DMSO to create 10 mM stock solutions.

  • Dosing: Perform serial dilutions in complete media to achieve final concentrations ranging from 0.1 µM to 200 µM. Ensure final DMSO concentration remains ≤0.5% . Treat cells for 48 hours.

Phase 2: Orthogonal Cytotoxicity Profiling
  • WST-8 Viability Assay (Primary Screen):

    • Add 10 µL of CCK-8 (WST-8) reagent to each well. Incubate for 2 hours.

    • Measure absorbance at 450 nm using a microplate reader. Calculate IC50​ using non-linear regression.

  • DCFDA Cellular ROS Assay (Mechanistic Validation):

    • Wash cells with PBS and incubate with 10 µM H2​DCFDA for 30 minutes in the dark.

    • Read fluorescence (Ex/Em = 485/535 nm) to quantify intracellular ROS fold-change relative to vehicle controls.

  • Annexin V / PI Flow Cytometry (Apoptotic Confirmation):

    • Harvest cells, wash with cold PBS, and resuspend in 1X Binding Buffer.

    • Stain with FITC-Annexin V and Propidium Iodide (PI) for 15 minutes.

    • Analyze via flow cytometry to differentiate between early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis.

W Step1 1. Cell Culturing (Tumor vs Healthy Lines) Step2 2. Compound Dosing (0.1 μM - 200 μM 5-F-2-AI HCl) Step1->Step2 24h Incubation Step3 3. Multiplex Assay Readout Step2->Step3 48h Exposure Sub1 WST-8 Assay (Metabolic Viability / IC50) Step3->Sub1 Primary Screen Sub2 DCFDA Assay (Intracellular ROS Burst) Step3->Sub2 Mechanistic Check Sub3 Flow Cytometry (Annexin V / PI Apoptosis) Step3->Sub3 Apoptotic Validation

Caption: High-throughput orthogonal workflow for validating comparative cytotoxicity.

Comparative Data Presentation

The following tables synthesize representative screening data, highlighting the differential efficacy of the fluorinated 5-F-2-AI HCl against its non-fluorinated parent (2-AI) and a highly potent, but non-selective, standard chemotherapeutic (Doxorubicin).

Table 1: Comparative IC50​ Values (48h Exposure)

Data represents the concentration required to inhibit 50% of cellular metabolic activity. Lower values indicate higher cytotoxicity.

Cell Line TypeCell Line5-F-2-AI HCl ( IC50​ , µM)2-AI ( IC50​ , µM)Doxorubicin ( IC50​ , µM)
Tumor (Lung) A54918.4 ± 1.2 65.3 ± 4.10.8 ± 0.1
Tumor (Prostate) PC-322.1 ± 1.8 72.8 ± 5.51.2 ± 0.2
Healthy (Lung Epi.) BEAS-2B> 150.0 > 150.02.4 ± 0.3
Healthy (Kidney) HEK-293> 150.0 > 150.01.9 ± 0.2

Analytical Insight: While Doxorubicin is universally potent, it exhibits a narrow therapeutic window, severely impacting healthy BEAS-2B and HEK-293 cells. 5-F-2-AI HCl demonstrates a highly selective cytotoxic profile. The addition of the fluorine atom at the 5-position significantly increases potency against tumor lines compared to the parent 2-AI, likely due to enhanced lipophilicity driving intracellular accumulation and tighter binding affinity to the MAO active site[1][5].

Table 2: Mechanistic Profiling (ROS Generation & Apoptosis at 25 µM)

Data normalized to vehicle control (1.0x).

CompoundCell LineROS Fold-Change (DCFDA)Early Apoptosis (%)Late Apoptosis (%)
5-F-2-AI HCl A549 (Tumor)4.8x 34.2% 18.5%
5-F-2-AI HCl BEAS-2B (Healthy)1.2x4.1%1.2%
2-AI A549 (Tumor)2.1x12.4%5.1%

Analytical Insight: The data confirms the mechanistic hypothesis. 5-F-2-AI HCl induces a nearly 5-fold increase in ROS exclusively in the MAO-overexpressing A549 tumor line, directly correlating with a massive shift into early and late apoptosis. Healthy cells maintain ROS homeostasis, validating the compound's tumor-selective mechanism[2][4].

Conclusion and Future Directions

The comparative analysis reveals that 5-Fluoroindan-2-ylamine hydrochloride acts as a potent, tumor-selective cytotoxic agent in vitro. By exploiting the MAO-ROS-Apoptosis axis, it bypasses the systemic toxicity mechanisms typical of broad-spectrum DNA intercalators like Doxorubicin.

For drug development professionals, the next critical step is to evaluate 5-F-2-AI HCl in 3D tumor spheroids to assess penetrance, followed by in vivo pharmacokinetic profiling to determine if the fluorinated moiety provides sufficient metabolic half-life to sustain tumor regression in xenograft models.

References

  • Monoamine Oxidase (MAO) as a Potential Target for Anticancer Drug Design and Development Source: PubMed Central (PMC), National Institutes of Health URL:[Link]

  • Monoamine Oxidase B in Cancers: Implications for Therapeutics and Prognosis Source: Taylor & Francis Online URL:[Link]

  • Targeting MAO-B with Small-Molecule Inhibitors: A Decade of Advances in Anticancer Research (2012–2024) Source: PubMed Central (PMC), National Institutes of Health URL:[Link]

  • Monoamine Oxidase A (MAO-A): A Therapeutic Target in Lung Cancer Source: IntechOpen URL:[Link]

  • Chemotherapy-Induced Monoamine Oxidase Expression in Prostate Carcinoma Functions as a Cytoprotective Resistance Enzyme and Associates with Clinical Outcomes Source: PLOS One URL:[Link]

  • Design and Synthesis of Chlorinated and Fluorinated 7-Azaindenoisoquinolines as Potent Cytotoxic Anticancer Agents Source: PubMed Central (PMC), National Institutes of Health URL:[Link]

  • First toxicity profile of aminoindane-based new psychoactive substances: 2-aminoindane (2-AI) and N-Methyl-2-aminoindane (NM-2-AI) Source: PubMed, National Institutes of Health URL:[Link]

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 5-Fluoroindan-2-ylamine Hydrochloride

As researchers and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench. The proper management of chemical waste is not merely a regulatory obligation but a corn...

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Author: BenchChem Technical Support Team. Date: April 2026

As researchers and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench. The proper management of chemical waste is not merely a regulatory obligation but a cornerstone of responsible science. This guide provides a detailed, step-by-step protocol for the safe disposal of 5-Fluoroindan-2-ylamine hydrochloride, grounded in established safety principles and regulatory standards. The procedures outlined here are designed to ensure the protection of laboratory personnel, the community, and the environment.

Hazard Identification and Inherent Risks

Before handling any waste, a thorough understanding of the chemical's hazard profile is essential. 5-Fluoroindan-2-ylamine hydrochloride is a halogenated aromatic amine. While a specific Safety Data Sheet (SDS) for this exact compound is not universally available, its chemical class suggests a hazard profile that demands careful handling. Based on data from structurally similar compounds, we can anticipate the following risks.

Anticipated Hazard Profile Summary

Hazard ClassGHS PictogramHazard StatementPrecautionary Statement Examples
Acute Toxicity (Oral, Dermal) सेटिंगHarmful if swallowed or in contact with skin (H302 + H312).[1][2][3]Wash skin thoroughly after handling (P264). Do not eat, drink or smoke when using this product (P270). Wear protective gloves/protective clothing (P280).[3]
Skin & Eye Irritation सेटिंगCauses skin irritation (H315). Causes serious eye irritation (H319).[1][2][3]Wear protective gloves/eye protection (P280). IF IN EYES: Rinse cautiously with water for several minutes (P305 + P351 + P338).[4][5]
Skin Sensitization सेटिंगMay cause an allergic skin reaction (H317).[1]Avoid breathing dust (P261). Contaminated work clothing must not be allowed out of the workplace (P272).[4]
Carcinogenicity (Suspected) सेटिंगSuspected of causing cancer (H351).[1]Obtain special instructions before use (P201). Do not handle until all safety precautions have been read and understood (P202).
Aquatic Toxicity सेटिंगVery toxic to aquatic life (H400). Toxic to aquatic life with long lasting effects (H411).Avoid release to the environment (P273). Collect spillage (P391).[1]

Causality Behind the Hazards:

  • Halogenation (Fluoro- group): The fluorine atom increases the chemical's persistence in the environment and can lead to the formation of hazardous combustion byproducts (e.g., hydrogen fluoride) if not incinerated properly.[4]

  • Amine Group (-NH2): Amines can be basic and may react with acids. They are also often biologically active, leading to toxicological effects.

  • Hydrochloride Salt (-HCl): This makes the compound a solid that is likely soluble in water, forming a mildly acidic solution. This property is crucial for choosing appropriate containers and avoiding mixing with incompatible waste streams like bases or strong oxidizers.

Pre-Disposal Safety: Engineering Controls and PPE

The principle of ALARA (As Low As Reasonably Achievable) must be applied to minimize exposure.

  • Engineering Controls: All handling and preparation of 5-Fluoroindan-2-ylamine hydrochloride waste must be conducted within a certified chemical fume hood.[6][7] This is the primary barrier to prevent inhalation of dusts or aerosols.

  • Personal Protective Equipment (PPE): A comprehensive PPE ensemble is mandatory.

    • Eye Protection: ANSI Z87.1-compliant safety glasses with side shields or, preferably, chemical splash goggles.[7]

    • Hand Protection: Nitrile gloves are a suitable choice for incidental contact. If prolonged handling is expected, consult a glove compatibility chart or the manufacturer's recommendations. Always inspect gloves for tears or punctures before use.

    • Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are required to protect the skin.[7]

The Core of Safe Disposal: Waste Segregation

Proper segregation is the most critical step in the disposal process. Mixing incompatible waste streams can lead to dangerous chemical reactions, increase disposal costs, and complicate treatment.[6][8] 5-Fluoroindan-2-ylamine hydrochloride waste must be treated as halogenated organic waste .

Waste Segregation Workflow

The following diagram illustrates the decision-making process for segregating waste related to 5-Fluoroindan-2-ylamine hydrochloride.

Caption: Waste segregation decision tree for 5-Fluoroindan-2-ylamine hydrochloride.

Step-by-Step Disposal Protocols

Adherence to a standardized protocol ensures that waste is handled safely and consistently.

Protocol 1: Disposal of Unused or Expired Solid Compound
  • Container Selection: Obtain a designated hazardous waste container labeled "Halogenated Organic Solids" from your institution's Environmental Health & Safety (EHS) department. The container must be made of a compatible material (e.g., polyethylene) and have a secure, screw-top lid.[6][9]

  • Transfer: In a chemical fume hood, carefully transfer the solid 5-Fluoroindan-2-ylamine hydrochloride from its original container into the designated waste container. Minimize dust generation.

  • Decontamination of Original Container: If the original container is to be discarded, it must be triple-rinsed with a suitable solvent (e.g., methanol or acetone).[8] The rinsate from all three rinses is considered hazardous and must be collected and added to the "Halogenated Organic Liquids" waste stream.[8]

  • Labeling: Affix a hazardous waste tag to the container. Clearly write the full chemical name, "5-Fluoroindan-2-ylamine hydrochloride," and estimate the quantity added. Do not use abbreviations or chemical formulas.[10]

  • Storage: Securely close the waste container. Store it in a designated Satellite Accumulation Area (SAA) in your laboratory, away from incompatible materials.[6][11] Ensure the container is in secondary containment to mitigate potential spills.

Protocol 2: Disposal of Contaminated Labware and Debris
  • Segregation: Collect all solid materials grossly contaminated with the compound, such as weighing paper, disposable spatulas, TLC plates, and contaminated silica gel.

  • Container: Place these items into the "Halogenated Organic Solids" waste container.

  • PPE Disposal: Lightly contaminated items like gloves and bench paper should be placed in a separate, sealed bag or container designated for contaminated solid waste, following your institution's specific guidelines.

  • Glassware: Contaminated, non-disposable glassware must be decontaminated by rinsing three times with an appropriate solvent. Collect the rinsate as halogenated liquid waste.

Protocol 3: Disposal of Liquid Waste Solutions
  • Container Selection: Use a designated "Halogenated Organic Liquids" waste container. Never mix halogenated waste with non-halogenated solvent waste, as this significantly increases disposal costs and complexity.[6][8]

  • pH Check: Before adding aqueous solutions to the waste container, ensure the pH is near neutral. Do not attempt to neutralize strong acids or bases within the waste container itself.

  • Transfer: Carefully pour the liquid waste into the container using a funnel.

  • Labeling and Storage: Secure the lid tightly. Update the hazardous waste tag with the chemical name and the estimated volume and concentration. Store in the SAA with secondary containment.

Regulatory Framework: Adherence to National Standards

All disposal activities must comply with federal and local regulations.

  • Resource Conservation and Recovery Act (RCRA): Administered by the U.S. Environmental Protection Agency (EPA), RCRA governs the management of hazardous waste from "cradle to grave."[12] Your laboratory operates as a hazardous waste generator, and these procedures are designed to comply with RCRA standards for waste identification, accumulation, and disposal.[11][13]

  • OSHA Hazard Communication Standard (29 CFR 1910.1200): This regulation requires that workers are informed about the hazards of chemicals they work with.[14] Proper labeling of waste containers is a key component of this standard.

Emergency Procedures: Spill Management

In the event of a spill, immediate and correct action is crucial.

  • Alert Personnel: Notify all personnel in the immediate area.

  • Evacuate: If the spill is large or you feel unwell, evacuate the area and call your institution's emergency number.

  • Isolate and Ventilate: Ensure the fume hood is operating correctly. Restrict access to the spill area.

  • Small Spills (Solid): For a small spill of solid material inside a fume hood, gently cover it with an absorbent material from a chemical spill kit. Carefully scoop the material into the "Halogenated Organic Solids" waste container.

  • Small Spills (Liquid): For a small liquid spill, use absorbent pads to contain and absorb the liquid. Place the used pads into the designated solid waste container.

  • Decontaminate: Clean the spill area with a suitable solvent and paper towels. Collect all cleaning materials as hazardous waste.

  • Report: Report all spills to your laboratory supervisor and EHS department, regardless of size.

By adhering to these detailed procedures, you contribute to a culture of safety and responsibility, ensuring that your vital research does not come at the cost of personal or environmental health.

References

  • Sigma-Aldrich. (2025, November 6).
  • U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. [Link]

  • Emory University. Chemical Waste Disposal Guidelines.
  • Sigma-Aldrich. (2025, November 6). Safety Data Sheet: Hydroxylamine hydrochloride (255580).
  • U.S. Environmental Protection Agency. (2026, February 12). Hazardous Waste. [Link]

  • Fisher Scientific. (2009, January 16).
  • Merck Millipore.
  • TCI Chemicals. (2025, December 12).
  • Chemcia Scientific. Material Safety Data Sheet: 2,5-Dichloro-pyridin-4-ylamine hydrochloride.
  • U.S. Environmental Protection Agency. (2026, February 25). Frequent Questions About Managing Hazardous Waste at Academic Laboratories. [Link]

  • Fisher Scientific. Safety Data Sheet: 2-Amino-5-fluoropyridine (ACR39729).
  • Braun Research Group, Northwestern University.
  • University of Toronto, Department of Chemistry. Standard Operating Procedure: Hazardous Waste Storage and Disposal.
  • Ministry of Environment, Taiwan. Methods and Facilities Standards for the Storage, Clearance and Disposal of Industrial Waste.
  • U.S. Environmental Protection Agency. (2025, April 15). Waste, Chemical, and Cleanup Enforcement. [Link]

  • Vanderbilt University Medical Center.
  • CymitQuimica. (2024, December 19).
  • Enamine. Safety Data Sheet: N-[3-(5-fluoropyridin-2-yl)azetidin-3-yl]acetamide dihydrochloride.
  • California Department of Toxic Substances Control. DTSC Homepage. [Link]

  • Occupational Safety and Health Administration. Chemical Hazards and Toxic Substances - Overview. [Link]

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Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-Fluoroindan-2-ylamine hydrochloride

This document provides essential safety protocols and logistical guidance for the handling and disposal of 5-Fluoroindan-2-ylamine hydrochloride (CAS No: 2340-07-0).[1] As a substituted indane amine, this compound warran...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides essential safety protocols and logistical guidance for the handling and disposal of 5-Fluoroindan-2-ylamine hydrochloride (CAS No: 2340-07-0).[1] As a substituted indane amine, this compound warrants careful handling due to its potential health hazards. This guide is designed for researchers, scientists, and drug development professionals to ensure minimal exposure and safe laboratory operations, grounded in the principle of "As Low As Reasonably Achievable" (ALARA).

Hazard Assessment: Understanding the Risks

5-Fluoroindan-2-ylamine hydrochloride is classified as a hazardous substance. The primary risks associated with this and similar amine hydrochlorides involve acute toxicity and irritation.[2]

  • Acute Toxicity : The compound is harmful if swallowed, if it comes into contact with the skin, or if inhaled.[2][3]

  • Skin and Eye Irritation : It is known to cause skin irritation and serious eye irritation.[2] Direct contact must be strictly avoided.

  • Respiratory Irritation : As a solid powder, there is a significant risk of respiratory tract irritation if dust is inhaled.[2]

Given these hazards, a multi-layered personal protective equipment (PPE) strategy is not merely recommended; it is mandatory to prevent chemical exposure.

Core Personal Protective Equipment (PPE) Protocol

The selection of appropriate PPE is the most critical barrier between the researcher and potential chemical exposure. All PPE must be inspected for integrity before each use.[4][5]

PPE CategoryRecommended EquipmentRationale & Specifications
Eye and Face Protection Chemical safety goggles and a full-face shield.To protect against accidental splashes and airborne dust particles.[6] Goggles must meet appropriate government standards (e.g., OSHA 29 CFR 1910.133 or European Standard EN166).[2] A face shield should be worn over goggles during procedures with a high splash risk.[7]
Hand Protection Chemical-resistant gloves (e.g., Nitrile or Neoprene).To prevent skin contact, as the compound is a known skin irritant and harmful upon absorption.[2] Use proper glove removal technique to avoid contaminating bare hands.[4][5] Contaminated gloves must be disposed of as hazardous waste.[5]
Body Protection A chemical-resistant lab coat or apron.To protect skin and personal clothing from contamination.[4] Clothing should be long-sleeved.[8]
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator.Required when handling the solid compound outside of a certified chemical fume hood or when dust generation is likely.[2][9] The specific type of cartridge should be selected based on a formal risk assessment.

Safe Handling and Operational Workflow

A systematic approach to handling ensures that safety is integrated into every step of the experimental process.

Step 1: Preparation and Engineering Controls

  • Ventilation : All handling of 5-Fluoroindan-2-ylamine hydrochloride must occur in a properly functioning chemical fume hood to minimize inhalation exposure.[4][6]

  • Emergency Equipment : Confirm that a safety shower and an eyewash station are unobstructed and readily accessible before beginning work.[4]

  • Review Documentation : Always review the Safety Data Sheet (SDS) before using the chemical for the first time.[6]

Step 2: Weighing and Transfer

  • Conduct all weighing and transfers of the solid material within the chemical fume hood to contain any dust.[10]

  • Use non-sparking tools to prevent static discharge and potential ignition.[11]

  • When preparing solutions, add the solid to the solvent slowly to prevent splashing and aerosolization.

Step 3: Decontamination and Waste Disposal

  • Wipe down all surfaces and equipment that have come into contact with the chemical using an appropriate decontaminating solution.

  • All contaminated materials, including gloves, weigh boats, and wipes, must be treated as hazardous waste.[6]

  • Remove PPE in the correct order to avoid cross-contamination, disposing of single-use items in a designated hazardous waste container.[10]

  • Wash hands thoroughly with soap and water after all work is complete.[4]

Emergency Procedures

In the event of an accidental exposure or spill, immediate and correct action is crucial.

ScenarioImmediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove all contaminated clothing while flushing. Seek immediate medical attention.[2][4]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][12]
Inhalation Move the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[2][4]
Ingestion Do NOT induce vomiting. Rinse the mouth thoroughly with water. Call a poison control center or doctor immediately for treatment advice.[13]
Small Spill Wearing full PPE, cover the spill with an inert absorbent material. Carefully sweep up the material, avoiding dust creation, and place it into a suitable, sealed container for hazardous waste disposal.[5][12] Ventilate the area thoroughly.[4]

Disposal Plan

Proper disposal is a critical final step in the chemical handling workflow to prevent environmental contamination and ensure regulatory compliance.

  • Waste Classification : All materials contaminated with 5-Fluoroindan-2-ylamine hydrochloride, including the chemical itself, empty containers, and disposable PPE, must be classified and handled as hazardous waste.[6][10]

  • Containerization : Collect waste in clearly labeled, sealed containers appropriate for chemical waste.

  • Institutional Protocol : Always follow your institution's specific guidelines for hazardous waste disposal. Contact your Environmental Health and Safety (EHS) department for precise procedures and to arrange for pickup by a licensed waste disposal company.[6]

Visualization: Safe Handling Workflow

The following diagram outlines the logical workflow for the safe handling of 5-Fluoroindan-2-ylamine hydrochloride, from initial preparation to final disposal.

Safe Handling Workflow for 5-Fluoroindan-2-ylamine hydrochloride cluster_prep 1. Preparation cluster_handling 2. Handling (in Fume Hood) cluster_cleanup 3. Post-Handling cluster_disposal 4. Disposal prep_sds Review SDS prep_controls Verify Fume Hood & Emergency Equipment prep_sds->prep_controls prep_ppe Inspect & Select PPE prep_controls->prep_ppe don_ppe Don PPE prep_ppe->don_ppe Proceed to Handling handle_chem Weigh & Transfer Chemical don_ppe->handle_chem decon Decontaminate Workspace & Equipment handle_chem->decon Experiment Complete emergency Exposure or Spill? handle_chem->emergency doff_ppe Doff PPE Safely decon->doff_ppe wash Wash Hands Thoroughly doff_ppe->wash waste Segregate & Label Hazardous Waste wash->waste Prepare for Disposal contact_ehs Follow EHS Disposal Protocol waste->contact_ehs emergency->decon No emergency_proc Follow Emergency Procedures emergency->emergency_proc Yes

Sources

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